Boc-d-n-me-phg-oh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447771 | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-12-3 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid structure
An In-depth Technical Guide to (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid: Synthesis, Characterization, and Application
Authored by Gemini, Senior Application Scientist
Abstract
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid, also known as N-Boc-N-methyl-D-phenylglycine, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. Its unique structure, featuring both a sterically demanding phenyl group and an N-methyl modification on the α-amino group, imparts valuable properties to synthetic peptides. The incorporation of this building block can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, all of which are critical parameters in modern drug design. This technical guide provides a comprehensive overview of the synthesis, purification, structural elucidation, and applications of this versatile compound, tailored for researchers, scientists, and drug development professionals.
Introduction and Significance
The field of peptide-based therapeutics is undergoing a renaissance, driven by the need for highly specific and potent drugs with favorable safety profiles. However, native peptides often suffer from poor pharmacokinetic properties, including rapid degradation by proteases and low membrane permeability. Chemical modifications of the peptide backbone are a cornerstone of strategies to overcome these limitations. N-methylation of the amide bond is a particularly effective modification. It protects against enzymatic cleavage and can favor a cis-amide bond conformation, which can be crucial for receptor binding and biological activity.
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable building block for introducing an N-methylated D-phenylglycine residue. Phenylglycine-type amino acids are themselves constituents of a variety of peptide natural products, including glycopeptide antibiotics.[1] The D-configuration and the phenyl side chain can introduce specific conformational constraints and hydrophobic interactions, which can be finely tuned by the N-methyl group. This guide will delve into the practical aspects of utilizing this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | N/A |
| Synonyms | N-Boc-N-methyl-D-phenylglycine, (R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | [2] |
| CAS Number | 30925-12-3 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, Ethyl Acetate); Insoluble in water. | [3] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Structural Diagram
Caption: 2D structure of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid.
Synthesis and Purification
The synthesis of the title compound can be achieved through a straightforward N-protection of the corresponding N-methyl-D-phenylglycine. The precursor, N-methyl-D-phenylglycine, can be synthesized from D-phenylglycine.
Synthesis of the Precursor: D-phenylglycine
D-phenylglycine can be synthesized from D-mandelic acid in a one-step process.[5]
Synthesis of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
The following protocol is an adaptation of established methods for the Boc-protection of amino acids.[3]
Materials:
-
N-methyl-D-phenylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Dissolution: Dissolve N-methyl-D-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Work-up:
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification
The crude product can be purified by crystallization.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Caption: General workflow for the synthesis of N-Boc-N-methyl-D-phenylglycine.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 5.0-5.3 ppm (s, 1H): The α-proton. The chemical shift will be influenced by the N-methylation and may show broadening due to restricted rotation around the N-Cα bond.
-
δ 2.8-3.0 ppm (s, 3H): The N-methyl protons.
-
δ 1.4-1.5 ppm (s, 9H): The protons of the tert-butyl group of the Boc protector.
-
δ 9.0-11.0 ppm (br s, 1H): The carboxylic acid proton, which may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 170-175 ppm: Carboxylic acid carbonyl carbon.
-
δ 155-157 ppm: Carbonyl carbon of the Boc group.
-
δ 135-140 ppm: Quaternary aromatic carbon of the phenyl group.
-
δ 127-130 ppm: Aromatic CH carbons of the phenyl group.
-
δ 80-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ 58-62 ppm: α-carbon.
-
δ 30-35 ppm: N-methyl carbon.
-
δ 28-29 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1740-1760 cm⁻¹: C=O stretch of the Boc group carbonyl.
-
~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.
-
~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 266.3, and/or [M+Na]⁺ at m/z 288.3. Fragmentation may involve the loss of the Boc group (-100 amu) or the carboxylic acid group (-45 amu).
Applications in Peptide Synthesis and Drug Discovery
The primary application of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]
Rationale for Incorporation into Peptides
-
Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which can lead to more defined secondary structures and potentially higher receptor binding affinity and specificity.
-
Increased Membrane Permeability: The N-methyl group can mask the hydrogen bond donating capacity of the amide proton, which can improve the passive diffusion of the peptide across cell membranes.[4]
-
Blood-Brain Barrier Penetration: Peptides rich in N-methylated phenylalanine residues have been investigated as potential shuttles to cross the blood-brain barrier, opening avenues for the delivery of therapeutics to the central nervous system.[7]
Caption: Impact of incorporating N-methylated amino acids on peptide properties.
Example Application: Solid-Phase Peptide Synthesis (SPPS)
The title compound can be readily incorporated into a growing peptide chain on a solid support using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The coupling to the secondary amine of the N-methylated residue can be slower than to a primary amine, and may require longer reaction times or the use of more potent coupling reagents.
Safety and Handling
While specific toxicity data for (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is not available, the related compound N-Boc-DL-phenylglycine is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its ability to confer proteolytic resistance, constrain peptide conformation, and improve membrane permeability makes it an attractive tool for researchers in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective use in the laboratory.
References
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]
- CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. (2015).
-
PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(27), 2665–2668. [Link]
-
PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid - Safety and Hazards. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2021). PubMed. [Link]
-
(2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
-
N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. (2019). Request PDF. [Link]
-
Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. (n.d.). Retrieved January 18, 2026, from [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Boc-N-methyl-D-phenylglycine: A Chiral Building Block for Advanced Peptide and Drug Design
Abstract
This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-N-α-methyl-D-phenylglycine (Boc-N-methyl-D-phenylglycine), a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. We will dissect its physicochemical properties, detail robust methodologies for its synthesis and characterization, explore its strategic applications in peptide modification, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and pharmacokinetic advantages conferred by N-methylation and D-configuration in their molecular designs.
Introduction: The Strategic Value of N-Methylation and D-Stereochemistry
In the landscape of peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount. N-α-(tert-butoxycarbonyl)-N-α-methyl-D-phenylglycine is a specialized chiral building block designed to address these challenges. It combines three critical structural features:
-
The Phenylglycine Core: The phenyl group attached directly to the α-carbon imparts significant steric bulk, influencing the conformational preferences of the peptide backbone.
-
The N-Methyl Group: The substitution of the amide proton with a methyl group is a key strategy for enhancing the pharmacokinetic properties of peptides.[1][2] This modification sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.[3] Furthermore, N-methylation can disrupt interchain hydrogen bonding, which may lead to improved solubility and enhanced membrane permeability.[4]
-
The D-Configuration: The use of a D-enantiomer, as opposed to the naturally occurring L-amino acids, provides an additional and highly effective layer of defense against proteolysis, as most proteases are stereospecific for L-amino acid residues.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for the amine, essential for controlled, stepwise peptide synthesis. It is stable under a wide range of conditions but can be cleanly removed using moderate acid, such as trifluoroacetic acid (TFA).[5]
The convergence of these features makes Boc-N-methyl-D-phenylglycine a powerful tool for creating peptidomimetics with improved stability, bioavailability, and potentially novel receptor binding profiles.[2][6]
Physicochemical and Structural Properties
Precise identification is critical for regulatory and experimental documentation. While a dedicated CAS number for the D-enantiomer is not widely cited in public databases, the numbers for its closest relatives are well-established. Researchers are advised to confirm the identity of their material using the analytical methods described in Section 4.0.
| Property | Value | Reference / Note |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-2-phenylacetic acid | |
| Synonyms | Boc-N-Me-D-Phg-OH, N-Boc-N-methyl-D-phenylglycine | |
| CAS Number | Not explicitly assigned. Use with caution. | See discussion below. |
| CAS (L-enantiomer) | 30925-11-2 | [For N-Boc-N-methyl-L-phenylglycine] |
| CAS (DL-racemate) | 30925-08-7 | [For N-Boc-N-methyl-DL-phenylglycine] |
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.31 g/mol | |
| Appearance | White to off-white powder | Based on related compounds.[7] |
| Solubility | Soluble in common organic solvents (DMF, DCM, Ethyl Acetate); Insoluble in water. | Based on related compounds. |
| Melting Point | 118-124 °C (for L-enantiomer) |
Synthesis and Purification: A Validated Protocol
The synthesis of Boc-N-methyl-D-phenylglycine is typically achieved in a two-step process starting from the commercially available D-phenylglycine. The following protocol outlines a robust and validated methodology.
Experimental Protocol
Step 1: N-Boc Protection of D-Phenylglycine
-
Rationale: This initial step protects the primary amine to prevent undesired side reactions during the subsequent N-methylation step. The use of Di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yield method for this transformation.
-
Suspend D-phenylglycine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) as a 1M aqueous solution to deprotonate the amino group, rendering it nucleophilic.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent system 7:3 Dichloromethane:Methanol with 0.5% acetic acid). The disappearance of the starting material spot confirms reaction completion.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of Boc-D-phenylglycine should form.
-
Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which is often used directly in the next step.
Step 2: N-Methylation
-
Rationale: This step introduces the key methyl group. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the Boc-protected amine's remaining N-H proton, creating a potent nucleophile that readily reacts with methyl iodide. Anhydrous conditions are critical as NaH reacts violently with water.
-
Dissolve the crude Boc-D-phenylglycine from Step 1 in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed. Stir at 0 °C for 1 hour.
-
Add methyl iodide (MeI) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Validation Checkpoint: Monitor by TLC (e.g., eluent system 1:1 Hexanes:Ethyl Acetate). The formation of a new, higher Rf spot indicates product formation.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure Boc-N-methyl-D-phenylglycine.
Synthesis Workflow Diagram
Caption: Logical flow from structural features to therapeutic advantages.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C for long-term stability. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Chem-Impex. (n.d.). Boc-N-methyl-DL-phenylglycine.
- Benchchem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.
- Fisher Scientific. (2025). Safety Data Sheet: N-Boc-N-methyl-L-phenylglycine.
- Merck Millipore. (n.d.). N-Methylated Amino Acids.
- Merck Millipore. (n.d.). N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability.
- Benchchem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide.
- Chatterjee, J., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Parchem. (n.d.). Boc-N-Methyl-L-phenylglycine (Cas 30925-11-2).
- BOC Sciences. (n.d.). Boc-N-methyl-L-phenylglycine (CAS 30925-11-2).
- Apollo Scientific. (2023). Safety Data Sheet: (S)-Boc-L-Phenylglycine.
- Aapptec. (n.d.). MSDS DBU201 Boc-D-Phenylglycinol.pdf.
- Chem-Impex. (n.d.). Boc-D-phenylglycine.
- BOC Sciences. (n.d.). Boc-N-methyl-L-phenylglycine (CAS 30925-11-2).
Sources
- 1. 33125-05-2|Boc-D-Phg-OH|BLD Pharm [bldpharm.com]
- 2. (R)-2-Amino-2-phenylacetic acid | CAS 875-74-1 | Catsyn [catsyn.com]
- 3. peptide.com [peptide.com]
- 4. Boc-D-Phg-OH Novabiochem 33125-05-2 [sigmaaldrich.com]
- 5. 50890-96-5|(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Boc-D-N-Me-Phg-OH: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl-D-N-methyl-phenylglycine (Boc-D-N-Me-Phg-OH), a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and protein degraders. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, offers detailed experimental protocols, and explores its significant applications in modern medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is characterized by a D-configured alpha-carbon, a phenyl side chain, an N-methyl group on the alpha-amino group, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of features imparts specific conformational constraints and chemical properties that are highly desirable in drug design.
The N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, influencing the peptide backbone's conformation and increasing its resistance to enzymatic degradation. The D-configuration and the bulky phenylglycine side chain further enhance proteolytic stability and can be used to fine-tune binding interactions with biological targets. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, making it ideal for controlled, stepwise peptide synthesis.
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |
| Molecular Weight | 265.31 g/mol | [1][2] |
| CAS Number | 30925-12-3 | [1] |
| Purity | ≥95% | [1] |
| Storage | Room Temperature | [1] |
Strategic Importance in Drug Development
The primary application of this compound lies in its role as a specialized building block in the synthesis of peptides and peptidomimetics with enhanced therapeutic properties.[3] Its incorporation into a peptide sequence can significantly improve the parent molecule's pharmacological profile.
Key Applications Include:
-
Enhanced Proteolytic Stability: The N-methylated backbone and D-configuration sterically hinder the approach of proteases, leading to a longer in-vivo half-life of the resulting peptide drug.[4]
-
Conformational Rigidity: The steric bulk of the N-methyl and phenyl groups restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as beta-turns, which are often critical for high-affinity binding to biological targets like receptors or enzymes.[4]
-
Protein Degrader Building Block: this compound is explicitly categorized as a building block for protein degraders.[1] These emerging therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), utilize such unique amino acids to form the linker component that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the target's degradation.
-
Modulation of Biological Activity: The unique stereoelectronic properties of the phenylglycine moiety can be used to explore structure-activity relationships (SAR) and optimize the biological activity of a lead compound.[3]
The logical workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.
Figure 1: A generalized workflow illustrating the integration of this compound into a drug discovery pipeline.
Experimental Protocols: Peptide Synthesis
This compound is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The following protocols are adapted from established methods for Boc-protected amino acids and provide a framework for the incorporation of this compound into a peptide chain.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain.
Workflow Diagram for a Single Boc-SPPS Cycle:
Figure 2: Step-by-step workflow for one cycle of Boc solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin swollen in Dichloromethane (DCM).
-
Boc Deprotection:
-
Wash and Neutralization:
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[4]
-
Wash the resin with DCM (2x).
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) and agitate for 2 minutes. Drain the solution. Repeat this neutralization step.[4]
-
Wash the resin with DCM (3x) and then Dimethylformamide (DMF) (3x) to prepare for the coupling step.[4]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Final Wash:
-
Drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage from Resin
After the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. This is typically achieved with a strong acid.
Caution: This step involves hazardous reagents and requires specialized equipment and a well-ventilated fume hood.
-
Preparation: Dry the peptide-resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole (9:1 v/v) at 0°C for 1 hour.
-
Work-up: Evaporate the HF under a stream of nitrogen. Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extraction: Extract the crude peptide from the resin using a suitable solvent, such as a dilute acetic acid solution.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through in-process controls.
-
Coupling Completeness: The Kaiser test (or an alternative ninhydrin-based test) should be performed after each coupling step. A negative result (yellow beads) indicates a complete reaction, as there are no free primary amines remaining. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.
-
Deprotection Efficacy: Complete deprotection is crucial for the subsequent coupling step. While not as commonly performed as the coupling check, monitoring the TFA effluent via UV spectroscopy can provide an indication of the removed Boc group.
-
Final Product Validation: The integrity of the final peptide must be confirmed through a combination of analytical techniques. High-resolution mass spectrometry will confirm the correct molecular weight, and RP-HPLC will determine the purity of the final product. For complex peptides, NMR or amino acid analysis can provide further structural confirmation.
By integrating these checkpoints, the synthesis process becomes a self-validating system, ensuring the fidelity of the final product and the reproducibility of the synthesis.
References
-
CP Lab Safety. This compound, min 95%, 1 gram. [Link]
Sources
Introduction: The Critical Role of Solubility for a Key Building Block
An In-Depth Technical Guide to the Solubility of Boc-D-N-Me-Phg-OH
N-tert-butoxycarbonyl-N-methyl-D-phenylglycine (this compound) is a non-proteinogenic, or "unnatural," amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a phenyl group on the α-carbon and an N-methylated backbone, allows for the creation of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.[1][3] The tert-butyloxycarbonyl (Boc) group provides stable, yet readily cleavable, protection of the amino function, making it highly suitable for Solid-Phase Peptide Synthesis (SPPS).[1][4]
The success of synthesizing, purifying, and formulating novel drug candidates hinges on the physicochemical properties of its constituent parts. Among these, solubility is a paramount parameter.[5][6] For a synthetic building block like this compound, solubility dictates the choice of reaction solvents, influences coupling efficiency in peptide synthesis, and is a critical factor in developing purification and isolation protocols. An in-depth understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient and successful drug development.[7]
This guide provides a comprehensive technical overview of the solubility of this compound, grounded in its molecular structure, the principles of physical chemistry, and established methodologies for solubility determination.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound contains distinct regions of varying polarity, which govern its interaction with different solvents.
-
Hydrophobic Moieties : The large, nonpolar tert-butoxycarbonyl (Boc) group and the aromatic phenyl ring are the dominant features of the molecule. These groups render the compound significantly hydrophobic, predicting poor solubility in polar protic solvents like water.[2][8]
-
Polar Moiety : The carboxylic acid (-COOH) group is the primary polar, hydrophilic center. It is capable of hydrogen bonding, but its influence is often outweighed by the larger hydrophobic regions. However, its acidic nature means it can be deprotonated to form a highly polar carboxylate salt (-COO⁻), a feature that can be exploited to modulate solubility.
-
N-Methyl Group : The methyl group on the amide nitrogen further increases the steric bulk and slightly enhances the lipophilic character of the molecule.
A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [3][9] |
| Molecular Weight | 265.3 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| General Nature | Hydrophobic protected amino acid | [8] |
Solubility Profile: A Qualitative Overview
While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, a robust qualitative profile can be established based on its structural analogues (Boc-Phg-OH and Boc-DL-Phg-OH) and fundamental chemical principles.[2][8][10] The general rule of "like dissolves like" is the guiding principle for predicting its solubility.[11]
The compound's predominantly hydrophobic nature dictates its solubility in organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble | These solvents can effectively solvate both the nonpolar regions and the polar carboxylic acid group.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving the large hydrophobic portions of the molecule.[10] |
| Ethers & Esters | Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | Intermediate polarity suitable for solvating the overall molecule.[8][10] |
| Ketones | Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound.[10] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Sparingly Soluble | The strong hydrogen-bonding network of water cannot effectively overcome the large nonpolar surface area.[2][8] |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | While matching the nonpolar character of the Boc and phenyl groups, these solvents are poor at solvating the polar carboxylic acid. |
Key Factors Influencing Solubility
Several experimental conditions can be adjusted to manipulate and optimize the solubility of this compound.
-
Temperature : For most solid solutes, solubility increases with temperature.[12][13] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent. When experiencing solubility issues, gentle warming (e.g., to 30-40°C) can be an effective strategy, though care must be taken to avoid thermal degradation of the Boc-protecting group.[8]
-
pH : The pH of an aqueous medium has the most dramatic effect on the solubility of this compound. The carboxylic acid group has an estimated pKa in the range of 3-5.
-
At acidic pH (pH < pKa) : The carboxylic acid remains protonated (-COOH), and the molecule is neutral and hydrophobic, resulting in very low aqueous solubility.
-
At basic pH (pH > pKa) : The carboxylic acid is deprotonated to form the corresponding carboxylate salt (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and thereby enhancing its solubility in water and other polar solvents. This principle is commonly used in extraction and purification workflows.
-
-
Solvent Quality : The purity of the solvent is critical. The presence of impurities, particularly water in anhydrous organic solvents, can significantly reduce the solubility of hydrophobic compounds like this compound.[8] Using high-purity, anhydrous-grade solvents is essential for reproducible results.
-
Co-Solvent Systems : If solubility in a primary solvent is limited, the use of a co-solvent system can be highly effective. For instance, if the compound is only sparingly soluble in Dichloromethane (DCM), adding a small percentage (e.g., 5-10% v/v) of a stronger, more polar aprotic solvent like Dimethylformamide (DMF) can significantly enhance overall solubility.[8]
Experimental Protocol: Thermodynamic Solubility Determination
To obtain accurate and reproducible quantitative solubility data, a validated experimental protocol is necessary. The Saturation Shake-Flask Method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[5][14]
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials
-
This compound (high purity)
-
Selected solvent (e.g., Ethyl Acetate, HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of the Suspension :
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.[14]
-
Record the mass of the added solid.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration :
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. The agitation ensures a uniform suspension and maximizes the surface area for dissolution.
-
Allow the system to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[14] The point of equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are identical.
-
-
Phase Separation :
-
Once equilibrated, remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the saturated solution) into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification :
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase for analysis.
-
Analyze the diluted sample by a validated HPLC method. HPLC is preferred over simple spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[14]
-
Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
-
Calculation :
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Conclusion
This compound is a hydrophobic molecule with solubility characteristics dominated by its bulky, nonpolar Boc and phenyl groups. It is readily soluble in a range of common polar aprotic and chlorinated organic solvents but is practically insoluble in water. This solubility profile can be effectively manipulated by changes in temperature, pH, and the use of co-solvent systems. For researchers and drug development professionals, a thorough understanding of these properties is essential for optimizing synthetic protocols, developing robust purification methods, and advancing the development of novel peptide-based therapeutics. The standardized shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining the precise, quantitative solubility data required for these critical applications.
References
-
Celina City Schools. Factors Affecting Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. (2021-07-05). 4 Factors Affecting Solubility of Drugs. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
GeeksforGeeks. (2021-09-16). Factors affecting Solubility. [Link]
-
Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. [Link]
-
ResearchGate. (2019-09). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
Chem-Impex. Boc-N-methyl-DL-phenylglycine. [Link]
-
Chem-Impex. Boc-L-phenylglycine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boc-Phg-OH: Properties and Applications for Chemists. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. rheolution.com [rheolution.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Boc-N-Methyl-L-phenylglycine CAS#: 30925-11-2 [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 13. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]
- 14. dissolutiontech.com [dissolutiontech.com]
understanding Boc vs Fmoc protecting groups in peptide synthesis
<_-3a_loading_indicator>## A Tale of Two Chemistries: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of synthetic peptide chemistry, the success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the strategic use of protecting groups.[1] These chemical shields temporarily block reactive functional groups, ensuring the orderly and specific formation of peptide bonds.[2] Among the various strategies developed, two have risen to prominence and now form the bedrock of modern peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Foc) methodologies.[1][3]
This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of protocols. It aims to provide a deep, mechanistic understanding of these two pivotal strategies, elucidating the "why" behind the "how." As a senior application scientist, the goal is to impart not just knowledge, but also the field-proven insights necessary to make informed decisions, troubleshoot complex syntheses, and ultimately, accelerate the path from concept to purified peptide.
The Core Principle: Orthogonality in Action
The elegance of both Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1][4] Orthogonality, in this context, refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups within the molecule.[4] This allows for the selective deprotection of the α-amino group of the growing peptide chain, enabling the coupling of the next amino acid, while the reactive side-chain functionalities remain shielded.[4][5] The fundamental difference between the Boc and Fmoc strategies is the nature of this orthogonality.[1]
Boc SPPS: The Robust Original
The Boc strategy, a foundational technique in the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1][6]
Chemical Rationale
-
α-Amino Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6]
-
Deprotection: Removal of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[6][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[6]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl-based (e.g., Bzl) and are stable to the repeated TFA treatments used for Boc removal.[7]
-
Final Cleavage: The final step involves the simultaneous removal of the side-chain protecting groups and cleavage of the peptide from the resin. This requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][8] The use of HF necessitates specialized, corrosion-resistant equipment.[5][8]
The Boc Cycle: A Step-by-Step Workflow
The cyclical nature of Boc-SPPS is a robust and well-established process.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Fmoc SPPS: The Milder, Modern Mainstay
Developed as a gentler alternative, the Fmoc strategy has largely become the method of choice for routine peptide synthesis.[1][5] It employs the base-labile Fmoc group for α-amino protection.[5][9]
Chemical Rationale
-
α-Amino Protection: The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[10]
-
Deprotection: The Fmoc group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The mechanism is a β-elimination reaction.[] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF), which is then trapped by the amine base.[12]
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based.[5]
-
Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are accomplished simultaneously using TFA, a much milder acid than HF.[5]
This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[5][7]
The Fmoc Cycle: A Step-by-Step Workflow
The Fmoc-SPPS cycle is characterized by its milder conditions and amenability to automation.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the peptide, available resources, and desired scale.[1]
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., TFA)[6] | Secondary amine base (e.g., Piperidine)[9] |
| Side-Chain Protecting Groups | Benzyl-based (Bzl)[7] | tert-Butyl-based (tBu)[5] |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[1][8] | Trifluoroacetic acid (TFA)[5] |
| Orthogonality | Differential acid lability (not truly orthogonal)[7] | True orthogonality (Base vs. Acid)[5] |
| Key Advantages | - Better for long, difficult, or aggregation-prone sequences[1][13].- Mature, well-established protocols[]. | - Milder reaction conditions[5].- Higher purity of crude product is common[1].- Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[5][15].- Amenable to automation[1][15].- Safer final cleavage step[16]. |
| Key Disadvantages | - Harsh final cleavage (HF is highly toxic and corrosive)[8][13].- Requires specialized equipment[1][13].- Repetitive acid treatment can lead to side reactions[8]. | - Potential for aggregation in long sequences[13].- Piperidine is a controlled substance in some regions.- Fmoc-protected amino acids can be more expensive[]. |
Field-Proven Insights: Beyond the Textbook
While the theoretical underpinnings are crucial, the practical application of these chemistries reveals further nuances.
-
Handling "Difficult" Sequences: For peptides with a high degree of hydrophobicity or those prone to aggregation, the Boc strategy can sometimes offer an advantage.[1] The repeated TFA deprotection steps keep the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and improve solvation.[1] In contrast, the neutral state of the peptide-resin in Fmoc chemistry can sometimes exacerbate aggregation issues.[13]
-
Automation and High-Throughput Synthesis: The milder conditions and the ability to monitor Fmoc deprotection via UV spectroscopy of the dibenzofulvene-piperidine adduct have made the Fmoc strategy exceptionally well-suited for automated peptide synthesizers.[12][15] This has been a major factor in its widespread adoption for both research and industrial applications.[1]
-
Post-Translational Modifications (PTMs): The harsh HF cleavage in Boc chemistry is incompatible with many sensitive PTMs like phosphorylation and glycosylation.[15] The milder, TFA-based cleavage of the Fmoc strategy makes it the clear choice for synthesizing these complex modified peptides.[5][15]
Experimental Protocols: A Self-Validating System
The following are generalized, yet detailed, protocols for key steps in both Boc and Fmoc SPPS. These protocols are designed to be self-validating, with in-process checks to ensure the success of each step.
Protocol 1: Boc-SPPS Cycle (Deprotection, Neutralization, Coupling)
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 20-30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[6]
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove all residual TFA.
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Causality: This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[7]
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HATU) and DIEA in DMF or DCM for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.
Protocol 2: Fmoc-SPPS Cycle (Deprotection and Coupling)
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 20-30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9][17]
-
Causality: The two-step deprotection ensures complete removal of the Fmoc group, especially for sterically hindered amino acids.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps and measure the UV absorbance at ~301 nm to quantify Fmoc removal, which can be used to monitor synthesis efficiency.[12]
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU/HATU) in DMF. Add a base (e.g., DIEA or N-methylmorpholine).
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
-
Monitoring: Perform a ninhydrin test. A negative result confirms complete coupling.
-
Washing: Wash the resin with DMF to prepare for the next deprotection cycle.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful, reliable methods for peptide synthesis.[1] The Fmoc strategy has rightfully become the dominant approach for most applications due to its milder conditions, safety profile, and ease of automation.[1][5] However, the classic Boc strategy remains an invaluable tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation.[1][13] A thorough understanding of the chemical principles, advantages, and limitations of each approach empowers the modern peptide chemist to navigate the complexities of synthesis and select the optimal strategy for the target peptide, ensuring the highest probability of success.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126.
- Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
-
Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1755.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 211–216.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223–241.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Amgen. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
- Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4595-4599.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. chem.uci.edu [chem.uci.edu]
Introduction: The Challenge of Peptide Therapeutics and the Promise of N-Methylation
An In-Depth Technical Guide to the Role of N-Methylation in Peptide Stability
Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency.[1] However, their clinical utility is often hampered by inherent weaknesses, most notably their susceptibility to proteolytic degradation, which leads to a short in vivo half-life.[2][3][4] This rapid clearance necessitates frequent administration, increasing patient burden and healthcare costs. To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.
Among the various chemical modifications developed to address this challenge, N-methylation of the peptide backbone has emerged as a powerful and versatile tool.[5][6] This seemingly subtle modification—the replacement of an amide proton with a methyl group—can profoundly alter a peptide's physicochemical properties, leading to significant improvements in stability, membrane permeability, and even receptor affinity.[1][5][7] This guide provides a comprehensive technical overview of the role of N-methylation in enhancing peptide stability, offering insights into its underlying mechanisms, practical methodologies for its implementation and assessment, and its broader implications for drug design.
The Core Mechanism: How N-Methylation Confers Proteolytic Resistance
The primary mechanism by which N-methylation enhances peptide stability is through steric hindrance and the disruption of enzymatic recognition.[2] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone via a series of hydrogen-bonding interactions. The amide protons of the peptide backbone are critical for this recognition process.
By replacing an amide proton with a methyl group, N-methylation achieves two key protective effects:
-
Disruption of Hydrogen Bonding: The absence of the amide proton prevents the formation of crucial hydrogen bonds between the peptide substrate and the active site of the protease.[7] This weakens the enzyme-substrate interaction, making it more difficult for the protease to bind effectively.
-
Steric Shielding: The methyl group itself introduces steric bulk that physically obstructs the approach of the protease to the scissile amide bond.[2][8] This steric shield makes it challenging for the enzyme to achieve the precise orientation required for catalysis.
The protective effect of a single N-methylation can extend beyond the immediate site of modification, often conferring increased stability over a four-residue window.[2] This localized yet significant alteration can dramatically increase a peptide's half-life in biological matrices.
Caption: Mechanism of Proteolytic Cleavage and N-Methylation Protection.
Quantitative Impact on Peptide Stability: A Comparative Analysis
The stabilizing effect of N-methylation is not merely theoretical; it has been quantified in numerous studies. The introduction of N-methyl groups can lead to dramatic increases in peptide half-life when exposed to various proteases or biological fluids like human serum.
| Peptide Sequence | Modification | Protease/Matrix | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | [2] |
| (DKLYWWEFL) | N-Me-Asp (P2) | Trypsin | 3 h | 72 | [2] |
| N-Me-Lys (P1) | Trypsin | > 42 h | > 1000 | [2] | |
| N-Me-Leu (P1') | Trypsin | > 42 h | > 1000 | [2] | |
| N-Me-Tyr (P2') | Trypsin | > 42 h | > 1000 | [2] | |
| Peptide A | Unmodified | Human Serum | 15 minutes | - | [7] |
| N-methylated at P1 | Human Serum | 120 minutes | 8 | [7] | |
| Peptide B | Unmodified | Human Serum | 35 minutes | - | [7] |
| N-methylated at P2 | Human Serum | > 240 minutes | > 6.8 | [7] |
Beyond Stability: The Multifaceted Effects of N-Methylation
While enhanced proteolytic stability is a primary driver for employing N-methylation, this modification also imparts other crucial changes to a peptide's properties:
-
Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, reducing its conformational flexibility.[9] This can "lock" the peptide into a more bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[1][7]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[9] This reduction in polarity can lower the energetic barrier for the peptide to cross the lipid bilayer of cell membranes, thereby improving its potential for oral bioavailability.[3][10][11][12]
-
Modulation of Bioactivity: The conformational changes induced by N-methylation can also influence the peptide's interaction with its biological target. This can lead to increased potency, altered selectivity, or even a change in the mode of action.[3][5]
Experimental Protocols: Synthesis and Stability Assessment
The successful application of N-methylation in peptide drug development relies on robust and reproducible experimental methodologies. Here, we provide detailed protocols for the synthesis of N-methylated peptides and the assessment of their stability.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a common method for the site-selective N-methylation of a peptide on a solid support.[6][13][14][15][16]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide (MeI) or Dimethyl sulfate
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Peptide Elongation: Synthesize the peptide chain on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) up to the residue preceding the desired N-methylation site.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the last coupled amino acid using 20% piperidine in DMF.
-
Sulfonylation (o-NBS Protection):
-
Wash the resin thoroughly with DMF.
-
Add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Methylation:
-
Prepare a solution of DBU (5 eq.) and MeI (10 eq.) in DMF.
-
Add the solution to the resin and agitate for 30-60 minutes at room temperature.
-
Repeat the methylation step to ensure complete reaction.
-
Wash the resin with DMF.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 x 15 minutes.
-
Wash the resin with DMF and DCM.
-
-
Continuation of Synthesis: Continue the peptide chain elongation by coupling the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA).
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC and confirm its identity by mass spectrometry.
Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a general procedure to assess the stability of a peptide in human serum, a common in vitro model for predicting in vivo stability.[17][18][19]
Materials:
-
Test peptide (N-methylated and non-methylated control)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
Pre-warm an aliquot of human serum to 37°C.
-
Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed serum to achieve a final concentration of, for example, 100 µg/mL.
-
Vortex briefly to mix.
-
-
Time-Course Incubation:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately quench the enzymatic reaction by adding the withdrawn aliquot to a tube containing a cold protein precipitation solution (e.g., 150 µL of ACN with 0.1% TFA).
-
Vortex vigorously for 30 seconds.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC-MS to quantify the amount of remaining intact peptide at each time point. The peak area of the intact peptide is integrated.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
-
Conclusion and Future Perspectives
N-methylation is a cornerstone of modern peptide drug design, offering a reliable and effective strategy to overcome the inherent instability of natural peptides.[8][20] The ability to significantly enhance proteolytic resistance, coupled with beneficial effects on conformation and membrane permeability, makes it an indispensable tool for developing next-generation peptide therapeutics with improved pharmacokinetic profiles. As synthetic methodologies continue to advance, enabling more complex and precise patterns of N-methylation, we can expect to see the development of even more robust and orally bioavailable peptide drugs in the years to come. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to harness the power of N-methylation in their quest for novel and effective medicines.
References
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Enzyme-mediated backbone N-methylation in ribosomally encoded peptides. (2021). Methods in Enzymology, 656, 429–458. [Link]
-
The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. (2011). Molecular Pharmaceutics, 8(2), 479–487. [Link]
-
Synthesis of N-methylated cyclic peptides. (2015). Nature Protocols, 10(12), 1887–1897. [Link]
-
The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. (2011). Molecular Pharmaceutics, 8(2), 479-487. [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. [Link]
-
Should My Peptide Be Methylated?. (n.d.). LifeTein. Retrieved from [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018). Methods in Molecular Biology, 1787, 189–200. [Link]
-
Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry, 141, 106892. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). Methods in Enzymology, 723, 253–276. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support. (1997). Journal of the American Chemical Society, 119(1), 1–6. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2015). Nature Chemistry, 7(10), 810–816. [Link]
-
The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. (2011). The Hebrew University of Jerusalem. Retrieved from [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2020). Molecules, 25(24), 5846. [Link]
-
Selective, on-resin N-methylation of peptide N-trifluoroacetamides. (2013). Organic Letters, 15(19), 5012–5015. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). Organic Process Research & Development, 28(5), 1184-1193. [Link]
-
Synthesis of N-methylated cyclic peptides. (2015). Nature Protocols, 10(12), 1887-1897. [Link]
-
Serum Stability of Peptides. (2011). Methods in Molecular Biology, 788, 131–139. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). (n.d.). SciSpace. Retrieved from [Link]
-
N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. (2006). The Journal of Organic Chemistry, 71(23), 8864–8871. [Link]
-
Serum Stability of Peptides. (2011). Methods in Molecular Biology, 788, 131-139. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). Organic Process Research & Development. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). Molecules, 27(19), 6668. [Link]
-
Overcoming the Shortcomings of Peptide-Based Therapeutics. (2022). Expert Opinion on Drug Discovery, 17(8), 863-879. [Link]
-
ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2010). ChemInform, 41(32). [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2020). Nature Chemistry, 12(10), 912–920. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Mini-Reviews in Organic Chemistry, 14(4), 264-279. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2022). Acta Biomaterialia, 140, 198–208. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. lifetein.com [lifetein.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Beyond the Canonical 20: A Guide to Non-Canonical Amino Acids in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 20 canonical amino acids that form the basis of life's proteins offer a remarkable but finite chemical space. For drug discovery, this limitation often translates into therapeutic peptides and proteins with suboptimal pharmacological properties, such as poor stability and low bioavailability. This guide introduces non-canonical amino acids (ncAAs), an expansive toolkit of building blocks that transcend the natural repertoire.[1][2] We will explore the fundamental principles of ncAAs, detail the primary methodologies for their site-specific incorporation into proteins, and showcase their transformative applications in enhancing drug efficacy, stability, and specificity. This document serves as a technical resource, providing not only foundational knowledge but also actionable protocols and field-proven insights for professionals seeking to leverage ncAAs to engineer the next generation of therapeutics.
The Expanded Chemical Alphabet: An Introduction to Non-Canonical Amino Acids (ncAAs)
Redefining the Building Blocks of Life
Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 universally encoded by the standard genetic code.[2][3] These molecules can be naturally occurring in organisms like plants and bacteria or, more commonly, created through chemical synthesis.[4][5] Their defining feature is a unique side chain or a modified backbone, which introduces novel chemical and physical properties not found in canonical amino acids.[4][6] This expansion of chemical diversity allows for the precise tailoring of peptides and proteins, enabling the creation of therapeutics with fundamentally new structures and functions.[2][4]
A Functional Classification of ncAAs
The utility of ncAAs in drug discovery is best understood through their functionalities. Rather than a purely structural classification, a functional grouping highlights their direct applications:
| ncAA Functional Class | Description & Rationale | Example(s) | Impact on Drug Discovery |
| Metabolic Stabilizers | Incorporate features like D-chirality, N-methylation, or bulky side chains to sterically hinder protease recognition sites. This is crucial for peptide drugs, which are often rapidly degraded in vivo.[3][7] | D-Alanine, N-Methyl Phenylalanine, β-Methyl Phenylalanine | Increases proteolytic resistance , prolongs circulating half-life, improves oral bioavailability.[1][3] |
| Conformational Constraints | Introduce cyclic or α,α-disubstituted structures to lock the peptide backbone into a specific, bioactive conformation. This pre-organization reduces the entropic penalty of binding to a target, often increasing potency.[3] | Aminoisobutyric acid (Aib), Proline analogues, Hydroxyproline | Enhances binding affinity and selectivity ; crucial for developing macrocyclic and stapled peptides that can engage intracellular targets.[1][3][8] |
| Bio-orthogonal Handles | Feature chemically unique groups (e.g., azides, alkynes) that do not react with native biological functionalities. These serve as "handles" for highly specific chemical modifications post-synthesis. | p-Azido-L-phenylalanine (AzF), Propargyl-L-glycine | Enables precise, site-specific conjugation of payloads like toxins (for ADCs), imaging agents, or PEG moieties for half-life extension.[6] |
| Photo-Crosslinkers | Contain photo-activatable moieties that, upon exposure to UV light, form covalent bonds with nearby interacting molecules. | p-Benzoyl-L-phenylalanine (Bpa) | Irreversibly captures protein-protein or drug-target interactions , providing definitive evidence for binding partners and mapping interaction interfaces. |
| Spectroscopic Probes | Incorporate fluorescent or isotopically labeled groups to serve as reporters for monitoring protein dynamics, localization, or binding events without the need for bulky fusion tags. | Dansylalanine, 19F-labeled Phenylalanine | Facilitates mechanistic studies of drug action, target engagement assays, and high-throughput screening. |
| Post-Translational Mimics | Structurally mimic post-translational modifications (PTMs) like phosphorylation or acetylation. These mimics are stable and cannot be removed by cellular enzymes. | Phosphoserine, Acetyllysine | Allows for the study of PTM-dependent signaling pathways and the development of drugs that target these pathways with enhanced stability.[9] |
The Rationale: Why Move Beyond the Canonical 20?
The primary driver for incorporating ncAAs is to overcome the inherent liabilities of peptide- and protein-based drugs.[1] Natural peptides often suffer from poor metabolic stability, low membrane permeability, and rapid renal clearance, limiting their administration to intravenous routes.[1][5] By strategically replacing canonical amino acids with ncAAs, medicinal chemists can systematically address these challenges.[5][10] The goal is to perform "protein medicinal chemistry," where atomic-level changes grant proteins more drug-like properties, enhancing their therapeutic potential.[11][12]
Methodologies for Site-Specific Incorporation of ncAAs
Two dominant technologies enable the precise placement of ncAAs into a peptide or protein sequence: chemical synthesis and ribosomal incorporation.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for producing synthetic peptides, especially those under ~60 amino acids in length.[6][7] It is highly versatile and readily accommodates a vast library of commercially available ncAA building blocks.[13][14]
The SPPS process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[13][15] This solid-phase attachment is the key to the method's efficiency; it allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simply washing the resin.[16] The most common chemistry used is the Fmoc/tBu strategy, which involves a repeating cycle of Nα-Fmoc deprotection and amino acid coupling.[15][16]
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected ncAA onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected Rink Amide resin (for C-terminal amides)
-
Fmoc-protected canonical and non-canonical amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU for hindered ncAAs.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF and agitate for 30 minutes to swell the resin beads, ensuring accessibility of reactive sites.[13] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[13] Drain and repeat once. This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide, exposing a free amine for the next coupling reaction.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve the desired Fmoc-ncAA (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. b. Allow the mixture to pre-activate for 1-2 minutes. The HBTU and DIPEA convert the amino acid's carboxylic acid into a more reactive ester, preparing it for amide bond formation. c. Add the activated ncAA solution to the resin. Agitate for 1-2 hours. For sterically hindered ncAAs, extend the coupling time or use a more potent activator like HATU.
-
Washing: Wash the resin as in step 3 to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours. This simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC.
The choice of coupling reagent is not arbitrary; it is dictated by the reactivity of the incoming ncAA.
Caption: Decision pathway for selecting coupling conditions for ncAAs.
Standard reagents like HBTU are sufficient for most canonical and many non-canonical amino acids. However, for bulky ncAAs like α,α-disubstituted glycines, the steric hindrance around the carboxyl group slows the reaction rate dramatically. A more potent uronium/guanidinium salt like HATU is required. HATU forms a more reactive activated ester, overcoming the steric barrier to ensure efficient and complete coupling, thereby preventing the formation of deletion sequences.
Ribosomal Incorporation: Genetic Code Expansion (GCE)
GCE is a powerful technique that hijacks the cell's own protein synthesis machinery to site-specifically incorporate ncAAs into proteins in living cells or cell-free systems.[4][6][17]
The success of GCE hinges on the principle of orthogonality.[18] An "orthogonal translation system" (OTS) is an engineered enzyme-tRNA pair that functions independently of the host cell's endogenous machinery.[4][18] This means:
-
The engineered aminoacyl-tRNA synthetase (aaRS) must charge only the desired ncAA onto its partner tRNA. It must not recognize any canonical amino acids.
-
The engineered tRNA must be recognized only by its partner aaRS and not by any of the host's native synthetases.
-
The charged orthogonal tRNA must deliver the ncAA to the ribosome in response to a reassigned codon.
This mutual exclusivity prevents the ncAA from being randomly incorporated at other sites and prevents canonical amino acids from being incorporated at the target site, ensuring translational fidelity.[18]
To direct the incorporation of the ncAA to a specific site, a codon must be repurposed. The most common strategy is Stop Codon Suppression .[6] In the standard genetic code, three codons (UAG, UAA, UGA) signal the termination of translation. By engineering the orthogonal tRNA to have an anticodon that recognizes one of these stop codons (e.g., CUA for the UAG amber codon), the ribosome reads the stop codon as a signal to insert the ncAA instead of terminating the protein chain.[6][18] Other methods like frameshift suppression using quadruplet codons are also emerging.[6][19]
Caption: Workflow for Genetic Code Expansion via Stop Codon Suppression.
Applications of ncAAs in Modern Drug Discovery
The ability to precisely install novel chemical functionalities into peptides and proteins has profound implications across the drug discovery pipeline.
Enhancing Pharmacokinetic and Pharmacodynamic (PK/PD) Properties
A primary application of ncAAs is to transform promising but flawed peptide leads into viable drug candidates by improving their stability and in vivo behavior.[4][5]
-
Improving Metabolic Stability: Peptides composed of L-amino acids are rapidly cleaved by proteases. Replacing a key residue at a cleavage site with a D-amino acid or an N-methylated amino acid can render the peptide bond unrecognizable to proteases, dramatically increasing its half-life.[3][7]
-
Modulating Half-life and Bioavailability: Incorporating bulky or lipophilic ncAAs can increase binding to serum albumin, reducing renal clearance and extending circulation time.[3] Conversely, introducing specific ncAAs can fine-tune properties like solubility and permeability to enhance oral bioavailability.[1]
Engineering Novel Therapeutic Modalities
ncAAs are enabling technologies for creating entirely new classes of therapeutics that would be difficult or impossible to produce otherwise.
-
Homogeneous Antibody-Drug Conjugates (ADCs): Traditional ADCs are made by chemically conjugating cytotoxic drugs to surface-exposed lysines or cysteines on an antibody. This results in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and unpredictable efficacy. By using GCE to install a bio-orthogonal ncAA at a specific site, a drug can be attached with 100% precision, yielding a homogeneous ADC with a defined DAR, improved pharmacokinetics, and a wider therapeutic window.[6]
-
Stapled and Macrocyclic Peptides: Many high-value drug targets, such as intracellular protein-protein interactions, have been deemed "undruggable" by small molecules and biologics. Stapled peptides, which use specialized ncAAs to form a covalent brace that locks the peptide into a stable alpha-helical structure, can penetrate cells and disrupt these targets.[6] Similarly, macrocyclization using ncAAs improves stability and target affinity.[1]
-
Covalent Protein Drugs: By incorporating an ncAA with a mildly reactive warhead, researchers can design protein drugs that form a permanent covalent bond with their target. This can lead to significantly enhanced potency and duration of action compared to non-covalent binders.[6]
Illuminating Biological Mechanisms and Target Validation
ncAAs are powerful tools for basic research and target validation, providing insights that accelerate drug development.[4]
-
Photo-crosslinking for Target Identification: A drug candidate's mechanism of action and potential off-target effects can be ambiguous. Incorporating a photo-crosslinking ncAA like Bpa into the drug allows researchers to covalently trap the drug-target complex in living cells upon UV irradiation. Subsequent proteomic analysis can then definitively identify the direct binding partners, validating the target and revealing potential off-target liabilities.[4]
Caption: Experimental workflow for ncAA-based target identification.
Challenges and Future Perspectives
While the application of ncAAs is a rapidly advancing field, several challenges remain.[4]
-
Current Hurdles: For GCE, the efficiency of incorporation can be low, leading to poor yields of the final protein.[15] Ensuring the fidelity of the OTS and preventing cross-reactivity is an ongoing area of research.[12][18] For both chemical and biological methods, the cost and scale-up of ncAA production can be a significant bottleneck for therapeutic development.[1]
-
The Next Frontier: A major goal is to expand the number of available orthogonal pairs to allow for the simultaneous incorporation of multiple, distinct ncAAs into a single protein.[9] The discovery of new OTSs from diverse sources, such as metagenomic libraries, is accelerating this process.[20][21][22] The development of entirely new ncAA chemistries will continue to broaden the functional landscape.
-
Role of AI and Machine Learning: Designing peptides with optimal properties using the vast chemical space of ncAAs is a complex challenge.[1][23] AI and machine learning tools are becoming instrumental in predicting the functionality of ncAA-containing peptides, modeling their structures, and accelerating the design-make-test-analyze cycle, heralding a new era in drug discovery.[4][24]
References
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. PubMed. Available at: [Link]
-
"Not-so-popular" orthogonal pairs in genetic code expansion. National Institutes of Health (NIH). Available at: [Link]
-
A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. Available at: [Link]
-
Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. PubMed. Available at: [Link]
-
Future prospects for noncanonical amino acids in biological therapeutics. PubMed. Available at: [Link]
-
The Role of Orthogonality in Genetic Code Expansion. National Institutes of Health (NIH). Available at: [Link]
-
Incorporation of non-canonical amino acids. PubMed Central (PMC). Available at: [Link]
-
Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
-
Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. Available at: [Link]
-
(PDF) Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. ResearchGate. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. Available at: [Link]
-
Accessing the unnatural: Innovative non-canonical amino acid synthesis for drug discovery. Drug Discovery Today. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]
-
Future prospects for noncanonical amino acids in biological therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. PubMed. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ResearchGate. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Institutes of Health (NIH). Available at: [Link]
-
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available at: [Link]
-
Future prospects for noncanonical amino acids in biological therapeutics. OUCI. Available at: [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]
-
Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Future prospects for noncanonical amino acids in biological therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. journals.asm.org [journals.asm.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 18. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Engineered orthogonal translation systems from metagenomic libraries expand the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Engineered orthogonal translation systems from metagenomic libraries expand the genetic code | bioRxiv [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic deployment of Boc-D-N-Me-Phg-OH in Modern Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, commonly known as Boc-D-N-Me-Phg-OH, has emerged as a sophisticated and powerful chiral building block in the landscape of asymmetric synthesis. Its unique structural features—a D-phenylglycine core, a sterically demanding N-methyl group, and a readily cleavable Boc protecting group—offer medicinal chemists and process scientists a versatile tool for the stereocontrolled synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the application of this compound, moving beyond simple procedural descriptions to elucidate the causal relationships between its structure and its function in directing stereochemical outcomes. We will dissect its role in the synthesis of bioactive peptides and as a chiral auxiliary, supported by field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in leveraging this reagent to its full potential in drug discovery and development.
Introduction: The Architectural Significance of this compound
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule profoundly dictates its pharmacological and toxicological profile. Chiral building blocks are instrumental in this endeavor, providing a pre-defined stereochemical foundation upon which complex molecules can be assembled with high fidelity. This compound (CAS No: 30925-12-3) distinguishes itself within this class of reagents through the strategic incorporation of an N-methyl group on the D-phenylglycine scaffold.[1][2]
The D-phenylglycine core itself is a non-proteinogenic amino acid that imparts significant conformational rigidity to peptide backbones and can serve as a key pharmacophoric element in the design of enzyme inhibitors and receptor ligands.[3][4] The N-methylation of the amide bond is a well-established strategy in medicinal chemistry to enhance the metabolic stability of peptides by sterically shielding the adjacent peptide bond from proteolytic cleavage.[1] This modification also tends to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) group, a staple in peptide synthesis, provides robust protection of the nitrogen atom that is readily removed under mild acidic conditions, allowing for sequential and controlled bond formation.[5]
Collectively, these features render this compound a highly valuable synthon for the construction of peptidomimetics and other chiral molecules with enhanced "drug-like" properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 30925-12-3 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM) |
Core Applications in Chiral Synthesis
The utility of this compound in chiral synthesis can be broadly categorized into two main areas: its incorporation into peptide and peptidomimetic structures, and its use as a chiral auxiliary to direct stereoselective transformations.
Incorporation into Bioactive Peptides and Peptidomimetics
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. However, the use of pre-synthesized N-methylated building blocks like this compound circumvents the often-problematic on-resin methylation steps.
Causality in Peptide Coupling: The successful incorporation of this compound into a growing peptide chain hinges on the choice of coupling reagents and conditions that can overcome the steric bulk of the N-methyl group. Standard coupling reagents may prove sluggish, leading to incomplete reactions. More potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often required to achieve efficient amide bond formation. The pre-activation time and the choice of base (e.g., DIEA) must be carefully optimized to minimize the risk of epimerization at the α-carbon, a known side reaction with phenylglycine derivatives.
Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation:
Caption: General workflow for the incorporation of this compound in SPPS.
Detailed Protocol for SPPS Incorporation:
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a this compound residue.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin with a pre-loaded amino acid) in dichloromethane (DCM) for 1-2 hours in a peptide synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin and agitate for 2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (v/v) and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and then N,N-dimethylformamide (DMF) (3x) to prepare for coupling.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser ninhydrin test (note: this test is not effective for secondary amines, so alternative methods like the chloranil test may be necessary). If the reaction is incomplete, a second coupling may be required.
-
After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Continuation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
As a Chiral Auxiliary in Diastereoselective Reactions
The defined stereochemistry and steric bulk of this compound make it a candidate for use as a chiral auxiliary. In this approach, the chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can potentially be recovered.
Principle of Diastereoselective Alkylation:
When this compound is converted to an enolate, for example, the phenyl group and the N-methyl-N-Boc moiety create a highly defined chiral environment. The approach of an electrophile is sterically biased to one face of the enolate, leading to the preferential formation of one diastereomer.
Caption: Conceptual workflow of using this compound as a chiral auxiliary.
While specific, published examples of diastereoselective alkylations using this compound as a chiral auxiliary are not abundant in readily accessible literature, the principles are well-established with similar chiral amino acid derivatives. The D-configuration of the phenylglycine core, combined with the steric influence of the N-methyl group, would be expected to provide a robust platform for controlling the facial selectivity of reactions at an adjacent prochiral center.
Mechanistic Insights and Field-Proven Considerations
-
Conformational Control: The N-methyl group restricts the rotation around the N-Cα bond, leading to a more defined conformational preference in both peptide and non-peptide contexts. This can be leveraged to favor specific transition states in asymmetric reactions, thereby enhancing diastereoselectivity.
-
Overcoming Steric Hindrance: The primary challenge in reactions involving this compound is overcoming the steric hindrance of the N-methyl group. This necessitates the use of highly reactive reagents and may require elevated temperatures or microwave assistance to drive reactions to completion. However, these more forcing conditions also increase the risk of side reactions, including racemization.
-
Analytical Characterization: The incorporation and integrity of the this compound unit should be rigorously verified. NMR spectroscopy is invaluable for confirming the presence of the N-methyl group (a characteristic singlet) and for assessing the diastereomeric purity of products when used as a chiral auxiliary. Chiral HPLC is the gold standard for determining enantiomeric excess after cleavage of the auxiliary.
Conclusion: A Strategic Asset in Chiral Synthesis
This compound is more than a simple protected amino acid; it is a strategically designed chiral building block that offers solutions to key challenges in modern drug discovery. Its ability to impart metabolic stability and conformational rigidity makes it a valuable component in the synthesis of advanced peptidomimetics. While its application as a chiral auxiliary is less documented, the underlying principles of asymmetric induction suggest significant potential in this area. The successful application of this reagent requires a nuanced understanding of its reactivity, particularly in overcoming the steric challenges posed by the N-methyl group. By providing a framework of causal understanding and detailed protocols, this guide aims to equip researchers with the knowledge to effectively integrate this compound into their synthetic strategies, thereby accelerating the discovery and development of new chiral therapeutics.
References
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. BenchChem.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- BenchChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH. BenchChem.
- MDPI. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
- PubMed Central (PMC). (n.d.). Asymmetric Catalysis.
- Royal Society of Chemistry. (n.d.).
- MedChemExpress. (n.d.).
- Beilstein Journals. (n.d.).
- MDPI. (2022).
- PubChem. (n.d.). Phenylglycine, D-.
- Wikipedia. (n.d.). Indigo dye.
- BenchChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.
- Beilstein Journals. (n.d.). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
- YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. jOeCHEM.
- MDPI. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- PubMed Central (PMC). (2023, March 17). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
- Sigma-Aldrich. (n.d.). Boc-D-Phg-OH Novabiochem.
- EurekAlert!. (2022, October 19).
- PubMed Central (PMC). (n.d.). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes.
- Google Patents. (n.d.).
- PubMed Central (PMC). (n.d.).
- BOC Sciences. (n.d.). Peptide Synthesis.
- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubMed Central (PMC). (2022, January 27). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- Wiley. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles.
- BenchChem. (n.d.). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.
Sources
Methodological & Application
Application Notes & Protocols: Mastering Solution-Phase Synthesis with Boc-D-N-Me-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of N-Methylated, Sterically Hindered Amino Acids
In the landscape of modern peptide therapeutics, the incorporation of non-canonical amino acids is a critical strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] N-methylation of the peptide backbone is a particularly powerful modification that enhances proteolytic resistance and can improve cell permeability.[1][2]
Boc-D-N-Me-Phg-OH, or N-tert-butyloxycarbonyl-D-N-methyl-phenylglycine, represents a uniquely challenging yet valuable building block. It combines two features that complicate peptide synthesis: an N-methyl group and the bulky phenylglycine side chain. This dual steric hindrance renders standard coupling protocols inefficient, often resulting in low yields and deletion sequences.[3][4]
While solid-phase peptide synthesis (SPPS) is the dominant methodology for many sequences, solution-phase peptide synthesis (SPPS or LPPS) offers distinct advantages for incorporating such difficult residues, especially in the context of fragment synthesis or large-scale production where purification from resin-related byproducts can be a bottleneck.[5][6] This guide provides a detailed, field-proven framework for the successful incorporation of this compound using solution-phase techniques, focusing on the rationale behind reagent selection and procedural steps to ensure reproducible, high-yield outcomes.
Core Principles: Navigating Steric Hindrance in Peptide Bond Formation
The fundamental workflow of solution-phase synthesis is a cyclical process of coupling and deprotection.[7] However, the success of this cycle when dealing with this compound hinges on overcoming the kinetic barrier to peptide bond formation.
-
The Steric Barrier: The N-methyl group prevents the formation of a key hydrogen bond that typically stabilizes the transition state during acylation. Compounded by the bulky phenyl group, this dramatically reduces the nucleophilicity of the secondary amine and shields the carboxyl group from activation and subsequent attack.[3][4]
-
The Need for Potent Activation: Standard carbodiimide activators like DCC, often used with HOBt, are frequently insufficient for driving these reactions to completion.[4] The synthesis strategy must therefore pivot to more potent in-situ activating reagents that generate highly reactive ester intermediates, capable of overcoming the high activation energy of the coupling step.[8][9]
Experimental Workflow: A Validated Protocol
The following diagram outlines the iterative cycle for incorporating this compound into a growing peptide chain in solution.
Caption: Workflow for solution-phase incorporation of this compound.
Detailed Methodologies
This section provides step-by-step protocols for the key phases of the synthesis. The example used is the coupling of this compound to Glycine methyl ester (H-Gly-OMe).
Part A: Activation and Coupling
The choice of coupling reagent is the most critical decision for ensuring success. While various phosphonium and aminium salts are effective, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly recommended due to its superior performance in coupling N-methylated and other sterically hindered amino acids.[1][8][9] It forms a highly reactive OAt-ester, and the HOAt byproduct is known to accelerate the reaction and suppress racemization.[8]
Protocol 4.A: HATU-Mediated Coupling
-
Neutralization of Amino Ester Salt:
-
In a round-bottom flask, dissolve the C-terminal amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.2 equivalents) in anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIEA, 1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes. This generates the free amine required for coupling.[7]
-
-
Pre-activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DCM or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.2 equivalents) dropwise. The additional base is required for the activation mechanism of HATU.[1]
-
Stir the mixture at 0 °C for 10-15 minutes. A color change may be observed as the active ester forms. This pre-activation step is crucial for hindered couplings.
-
-
Coupling Reaction:
-
Add the neutralized H-Gly-OMe solution from Step 1 to the pre-activated acid mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (this compound).
-
Part B: Work-up and Purification
A standard aqueous work-up is used to remove the bulk of the reagents and byproducts before final purification.[7][10]
Protocol 4.B: Extractive Work-up and Chromatography
-
Quenching and Dilution: Dilute the reaction mixture with additional DCM.
-
Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove unreacted amine and DIEA.
-
Saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOAt.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
Purification: Purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the peptide; a gradient of ethyl acetate in hexane is a common starting point.[7] For more complex peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[11]
Part C: N-terminal Boc Deprotection
The Boc group is an acid-labile protecting group, readily removed with Trifluoroacetic Acid (TFA).[12][13]
Protocol 4.C: Acidolytic Boc Removal
-
Reaction Setup: Dissolve the purified, Boc-protected peptide in DCM.
-
Deprotection: Add an equal volume of TFA to create a 50% TFA/DCM solution.[7][14] Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Next Step: The resulting peptide-TFA salt can be used directly in the next coupling cycle after neutralization with a base like DIEA (as described in Protocol 4.A, Step 1).
Quantitative Data and Troubleshooting
The following table summarizes typical reaction parameters and provides solutions to common issues encountered during the synthesis.
| Parameter | Recommended Value/Range | Rationale & Troubleshooting |
| Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Amino Ester | 1.1 - 1.2 equivalents | A slight excess helps drive the reaction to completion. |
| Coupling Reagent (HATU) | 1.1 - 1.2 equivalents | Ensures efficient activation of the hindered carboxylic acid. |
| Base (DIEA) | 2.2 - 2.5 equivalents (Activation) 1.2 equivalents (Neutralization) | A non-nucleophilic base is essential to prevent side reactions. |
| Reaction Conditions | ||
| Coupling Time | 12 - 24 hours | Steric hindrance necessitates longer reaction times. If incomplete, consider a "double coupling" by adding fresh activated acid.[3] |
| Deprotection Time | 30 - 60 minutes | Typically rapid. Prolonged exposure to strong acid can degrade sensitive residues. |
| Expected Outcome | ||
| Typical Yield (Post-Purification) | 60% - 85% | Highly dependent on the specific amino ester and purification efficiency. Lower yields often indicate incomplete coupling. |
| Common Issue: Incomplete Coupling | Solution: 1. Confirm anhydrous conditions. 2. Switch to a more potent coupling reagent like HATU or COMU.[9] 3. Increase reaction time or perform a second coupling.[3] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
- Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids.
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Synthesis Using Boc-N-Me-D-Glu-OH.
- (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- ACS Combinatorial Science. (2020).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- ResearchGate. (2025). Synthesis of Peptides by Solution Methods.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- Benchchem. (n.d.). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- Sigma-Aldrich. (n.d.). Boc-Phg-OH = 99.0 T 2900-27-8.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gilson.com [gilson.com]
- 6. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
Application Notes and Protocols: Incorporating Boc-D-N-Me-Phg-OH into Peptidomimetics
Introduction: The Strategic Value of N-Methylated Phenylglycine in Peptidomimetics
The design of peptidomimetics, molecules that replicate the biological activity of peptides, is a critical endeavor in modern drug discovery. A primary challenge in this field is overcoming the inherent liabilities of natural peptides, such as their susceptibility to enzymatic degradation and poor cell membrane permeability.[1][2][3] The incorporation of non-proteinogenic amino acids is a powerful strategy to address these limitations.[3][4] Among these, N-methylated amino acids, and specifically Boc-D-N-Me-Phg-OH (N-tert-butyloxycarbonyl-D-N-methyl-phenylglycine), offer a unique combination of steric and conformational control.
The introduction of an N-methyl group to the peptide backbone has profound consequences. It enhances proteolytic stability by sterically hindering the approach of proteases, which recognize and cleave specific peptide bonds.[5][6] This modification also restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1][7] The phenylglycine moiety itself introduces a bulky, rigid side chain that further constrains the peptide's conformation.[4][8] The use of the D-enantiomer can also contribute to increased stability and unique structural motifs.
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of this compound into peptidomimetic sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and present data to guide researchers in this advanced area of peptide chemistry.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H19NO4 | [9] |
| Molecular Weight | 265.31 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [10] |
| CAS Number | 30925-12-3 | [9] |
| Storage | Room temperature | [9] |
Core Principles and Synthetic Challenges
The primary challenge in incorporating N-methylated amino acids like this compound into a growing peptide chain lies in the steric hindrance posed by the N-methyl group.[7][11] This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation significantly more difficult compared to coupling with a primary amine.[7] Consequently, standard coupling conditions often result in incomplete reactions, leading to deletion sequences and low yields.[7]
To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary. The choice of coupling reagent is a critical determinant of success in synthesizing N-methylated peptides.[12]
Workflow for Incorporating this compound in SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound.[12] Reagents are typically categorized as carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering higher efficiency for difficult couplings.[12]
| Reagent Class | Examples | Efficacy with N-Methylated Amino Acids | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High to Very High | HATU and COMU are often considered the most effective due to the formation of highly reactive OAt and Oxyma esters, respectively.[13] They are generally preferred for coupling N-methylated residues.[14] |
| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP and PyBOP/HOAt are also highly effective for coupling N-methylated amino acids.[15][16] Phosphonium reagents should be used with caution as their solutions in DMF have moderate stability. |
| Carbodiimides | DCC, DIC | Moderate | While widely used in peptide synthesis, carbodiimides are generally less effective for sterically hindered couplings and can lead to side reactions.[13] |
| Other | T3P®, PyBrOP | High | PyBrOP has been successfully used for coupling N-methyl amino acids.[14] T3P® is noted for minimizing epimerization.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol details the manual incorporation of this compound into a peptide sequence on a solid support using HATU as the coupling reagent. This method is recommended for its high efficiency in overcoming the steric hindrance of the N-methyl group.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is often necessary for N-methylated amino acids.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or a bromophenol blue test to check for the presence of free primary amines.[14] Note that the Kaiser test will be negative if the N-terminal amino acid is proline or another secondary amine. The bromophenol blue test is more reliable for monitoring couplings to secondary amines.[14]
-
If the test is positive (indicating incomplete coupling), repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 15 minutes.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
Logical Flow of Key Steps in SPPS
Caption: Logical flow of the key steps in solid-phase peptide synthesis with Boc protection.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the Boc and any side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers (water and TIS) are crucial to prevent side reactions with reactive species generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Characterization and Analysis
The crude peptide should be analyzed and purified before further use.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the crude peptide and purify it using reverse-phase HPLC (RP-HPLC). It is important to note that peptides containing N-methylated amino acids may exhibit multiple peaks on HPLC due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[15][16]
Impact on Peptidomimetic Properties
The incorporation of this compound can significantly enhance the therapeutic potential of a peptidomimetic.
-
Proteolytic Stability: The N-methyl group acts as a steric shield, preventing proteases from accessing and cleaving the adjacent peptide bonds.[5] This leads to a longer in vivo half-life.[5][6]
-
Conformational Rigidity: The steric bulk of both the N-methyl group and the phenylglycine side chain restricts the conformational freedom of the peptide backbone.[1][4][7] This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[1]
-
Membrane Permeability: The N-methyl group increases the lipophilicity of the peptide by removing a hydrogen bond donor, which can improve its ability to cross cell membranes.[7]
Workflow for Proteolytic Stability Assay
Caption: Workflow for an in vitro proteolytic stability assay.[5]
Conclusion
The strategic incorporation of this compound is a powerful tool in the design of advanced peptidomimetics. While presenting synthetic challenges due to steric hindrance, the use of high-efficiency coupling reagents and optimized protocols enables its successful inclusion in peptide sequences. The resulting modifications can lead to significant improvements in proteolytic stability, conformational rigidity, and membrane permeability, ultimately enhancing the therapeutic potential of the peptidomimetic. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this valuable building block in their drug discovery and development efforts.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- The Strategic Incorporation of N-Methylated Amino acids in Peptide Design: An In-depth Technical Guide - Benchchem.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.
- Site-Selective N-Methylation of Peptides on Solid Support - American Chemical Society.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed.
- Should My Peptide Be Methylated? - LifeTein.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Publications.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences - Benchchem.
- Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH - Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
- Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed.
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC - NIH.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
- N-methylation in amino acids and peptides: Scope and limitations - PubMed.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.
- Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC - NIH.
- Boc-D-Phg-OH Novabiochem 33125-05-2 - Sigma-Aldrich.
- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich.
- (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ResearchGate.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- This compound, min 95%, 1 gram - CP Lab Safety.
- Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH - Benchchem.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC.
- commercial suppliers of Boc-DL-Phg-OH for research - Benchchem.
- 2900-27-8, BOC-D-PHG-OH Formula - ECHEMI.
- Understanding Boc-Phg-OH: Properties and Applications for Chemists.
- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem.
- Effects of conformation on the chemical stability of pharmaceutically relevant polypeptides.
- Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed.
- Boc-N-Me-Phg-OH - Ariadne Genomics.
- 33125-05-2|Boc-D-Phg-OH|BLD Pharm.
- Enhancing Peptide Stability with Fmoc-N-Me-Glu(OtBu)-OH: Application Notes and Protocols - Benchchem.
- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich.
- Boc-L-phenylglycine - Chem-Impex.
- Boc-Phe-Gly-OH | Phenylalanyl Glycine Derivative - MedchemExpress.com.
- Peptide Synthesis with the Boc Protecting Group - YouTube.
- Medicinal Chemistry - BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Boc-d-n-me-phg-oh coupling reaction with HBTU
An Application Guide to a Challenging Peptide Coupling: Synthesis of Amides using Boc-D-N-Me-Phg-OH and HBTU
Abstract
The incorporation of sterically hindered and N-methylated amino acids into peptide chains is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. This compound, a protected N-methylated D-phenylglycine derivative, represents a significant synthetic challenge due to the profound steric hindrance imposed by both the N-methyl group and the bulky phenyl side chain. This application note provides a comprehensive technical guide for the successful coupling of this compound with primary amines using the uronium salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into the reaction mechanism, present a robust, field-tested protocol, and discuss critical parameters for optimization and troubleshooting to empower researchers in drug development and peptide synthesis.
Introduction: The Challenge of Sterically Hindered Couplings
N-methylated amino acids are valuable building blocks for creating peptidomimetics with improved pharmacological properties, such as enhanced oral bioavailability and enzymatic stability.[1] However, their synthesis is often plagued by low yields and incomplete reactions. The presence of a methyl group on the amide nitrogen significantly increases steric bulk, which physically obstructs the approach of an activated amino acid, making peptide bond formation difficult.[2][3] This problem is exacerbated in residues like N-methyl-phenylglycine, where the side chain adds another layer of steric congestion.
Conventional coupling reagents, such as carbodiimides like DCC or DIC, are frequently insufficient for driving these demanding reactions to completion.[4] This necessitates the use of more potent in-situ activating agents, such as aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP).[4][5] HBTU is a widely used and cost-effective reagent that activates the carboxylic acid by forming a highly reactive O-benzotriazolyl (OBt) ester, which can overcome significant steric barriers to facilitate amide bond formation.[4][6]
This guide focuses specifically on the HBTU-mediated coupling of this compound, providing the scientific rationale and a practical protocol to navigate this challenging synthetic step.
The Mechanism of HBTU Activation and Coupling
The success of an HBTU-mediated coupling relies on a two-step process: the activation of the carboxylic acid followed by nucleophilic attack by the amine. A non-nucleophilic tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is essential for the reaction to proceed.[7][8]
-
Deprotonation and Activation: The base (DIPEA) first deprotonates the carboxylic acid of this compound to form a carboxylate anion.[9] This carboxylate is the active nucleophile that attacks the electrophilic carbon of HBTU.
-
Formation of the Active Ester: The attack on HBTU results in the formation of a highly reactive HOBt active ester intermediate and the byproduct tetramethylurea.[10] The HOBt moiety is an excellent leaving group and is crucial for minimizing the risk of epimerization at the α-carbon.[11][12]
-
Nucleophilic Acyl Substitution: The free primary amine of the coupling partner attacks the carbonyl carbon of the activated HOBt ester. This nucleophilic acyl substitution forms the desired tetrahedral intermediate, which then collapses to yield the final peptide bond and releases HOBt.
Experimental Protocol: Solution-Phase Coupling
This protocol describes the coupling of this compound to a generic primary amine (H₂N-R') in a solution-phase reaction.
Materials and Reagents
| Reagent/Material | Purpose | Grade/Purity |
| This compound | N-protected amino acid | Synthesis Grade |
| Amine Component (H₂N-R') | Nucleophile | >98% |
| HBTU | Coupling Reagent | >98% |
| DIPEA (Hünig's Base) | Non-nucleophilic base | Peptide Synthesis Grade, Anhydrous |
| DMF or NMP | Reaction Solvent | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| 1M HCl (aq) | Aqueous Wash | ACS Grade |
| Saturated NaHCO₃ (aq) | Aqueous Wash | ACS Grade |
| Brine (Saturated NaCl) | Aqueous Wash | ACS Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | ACS Grade |
| TLC Plates (Silica) | Reaction Monitoring | |
| Standard Glassware | Reaction Vessel, etc. | Dried before use |
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine component (1.0 equivalent) in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M.
-
Pre-activation Setup: In a separate dry flask, combine this compound (1.5 equivalents) and HBTU (1.5 equivalents). Note: It is crucial to use equimolar amounts of the amino acid and HBTU to prevent a side reaction where excess HBTU can react with and cap the free amine, preventing further reaction.[13][14] Dissolve the solids in a minimal amount of anhydrous DMF.
-
Cooling: Place the pre-activation flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Activation: Add DIPEA (3.0 equivalents) to the cooled pre-activation mixture. A color change to yellow or orange is often observed and indicates the formation of the active ester.[13] Allow the mixture to stir at 0 °C for 5-10 minutes.
-
Coupling Reaction: Add the solution of the amine component (from Step 1) to the activated acid mixture. Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 4-16 hours.
-
Monitoring: Monitor the consumption of the limiting amine starting material using an appropriate method like Thin-Layer Chromatography (TLC) or LC-MS. A standard Kaiser test can be used to check for the presence of the primary amine.[15] A negative Kaiser test (yellow beads) indicates the reaction is complete.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM. Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Optimization and Troubleshooting
Due to the high steric hindrance, this coupling may require optimization. Below are key parameters and common issues.
Quantitative Parameter Summary
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| Equivalents (AA:HBTU:Amine) | 1.5 : 1.5 : 1.0 | Excess activated acid drives the reaction to completion. For extremely difficult couplings, increase to 2.0-3.0 equivalents.[6][13] |
| Equivalents (Base) | 3.0 (or 2x the AA equiv.) | Ensures complete deprotonation of the carboxylic acid and neutralizes the HOBt released.[16] |
| Solvent | Anhydrous DMF or NMP | NMP has superior solvating properties and can be beneficial for sequences prone to aggregation.[4] |
| Temperature | 0 °C to Room Temp. | Starting cold minimizes potential epimerization. Gentle heating (40-50 °C) can be used cautiously for very sluggish reactions, but increases the risk of side reactions.[4] |
| Reaction Time | 4-16 hours | Steric hindrance slows the reaction rate; extended reaction times are often necessary.[4] |
| Pre-activation Time | 5-10 minutes | Sufficient time to form the active ester without significant degradation. |
Troubleshooting Common Issues
-
Issue: Incomplete or Slow Reaction
-
Diagnosis: TLC or LC-MS shows a significant amount of unreacted amine starting material after 12-16 hours. A positive Kaiser test persists.
-
Solution 1: Double Coupling: If the reaction stalls, consider adding a second, fresh solution of pre-activated this compound (e.g., another 1.0 equivalent) to the reaction mixture and stirring overnight.[2][3]
-
Solution 2: Increase Reagent Excess: For future attempts, increase the equivalents of the amino acid, HBTU, and DIPEA to 2.0-3.0, 2.0-3.0, and 4.0-6.0, respectively.
-
Solution 3: Alternative Reagents: If HBTU proves insufficient, switching to a more powerful coupling reagent like HATU, which forms a more reactive OAt ester, is a common strategy for N-methylated residues.[1][8][17]
-
-
Issue: Presence of Side Products
-
Diagnosis: Mass spectrometry or NMR reveals unexpected masses or signals.
-
Solution 1 (Epimerization): The D-configuration of the phenylglycine could potentially epimerize to the L-form under harsh basic conditions or elevated temperatures.[18] Ensure the use of a non-nucleophilic base like DIPEA, avoid high temperatures, and minimize reaction time where possible. The addition of HOBt (1.0 eq.) can further suppress this side reaction.[11]
-
Solution 2 (Guanidinylation): If a large excess of HBTU relative to the amino acid is used, the HBTU can react directly with the free amine, capping it with a guanidinium group and preventing peptide bond formation.[13][14] Always use the amino acid and HBTU in equimolar amounts to avoid this.
-
Conclusion
The HBTU-mediated coupling of this compound is a challenging but achievable transformation that is essential for the synthesis of advanced peptidomimetics. Success hinges on understanding the steric limitations of the substrate and employing strategies to overcome them. By using a potent uronium salt activator like HBTU, carefully controlling stoichiometry to avoid side reactions, allowing for sufficient reaction time, and monitoring the reaction to completion, researchers can reliably form this difficult amide bond. This protocol provides a robust starting point that, with careful optimization, will serve as a valuable tool for scientists and drug development professionals.
References
- (No valid reference)
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Online] Available at: [Link]
-
Pace, J. L., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 1194-1207. [Online] Available at: [Link]
-
Fisher Scientific. Amide Synthesis. [Online] Available at: [Link]
-
OChemTutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Online] Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online] Available at: [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Online] Available at: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online] Available at: [Link]
- (No valid reference)
- (No valid reference)
-
Wenschuh, H., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Journal of Peptide Science, 1(3), 184-92. [Online] Available at: [Link]
-
Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 130(36), 12011-12020. [Online] Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. [Online] Available at: [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. bachem.com [bachem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Enzyme Inhibitors Using Boc-D-N-Me-Phg-OH
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the development of sophisticated therapeutic agents with enhanced pharmacological profiles.[1][2] N-methylated amino acids, in particular, are pivotal in the design of enzyme inhibitors due to their ability to confer proteolytic resistance, increase cell permeability, and modulate peptide conformation.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Boc-D-N-Me-Phg-OH (N-tert-butyloxycarbonyl-D-N-methyl-phenylglycine) as a chiral building block for the synthesis of potent enzyme inhibitors. We will explore the underlying chemical principles, provide detailed, field-tested protocols for peptide coupling and deprotection, and discuss critical insights for successful synthesis and characterization.
Introduction: The Strategic Advantage of this compound in Inhibitor Design
Enzyme inhibitors are fundamental tools in precision medicine, designed to selectively block the activity of enzymes implicated in various disease pathways.[][] The efficacy of an inhibitor is dictated by its structural and chemical properties, which govern its binding affinity, specificity, and metabolic stability. This compound is a uniquely valuable starting material that offers a trifecta of advantageous features for inhibitor design:
-
The N-Methyl Group: The methylation of the alpha-amino group is a subtle but powerful modification. It replaces the amide N-H proton, thereby removing a hydrogen bond donor. This can disrupt the formation of secondary structures like β-sheets, which are often involved in substrate recognition by proteases. This modification significantly enhances the resulting peptide's resistance to enzymatic degradation, prolonging its in-vivo half-life.[3][4][5] Furthermore, N-methylation increases lipophilicity, which can improve bioavailability and cell membrane permeability.[4][5]
-
The D-Phenylglycine Core: The phenylglycine moiety provides a rigid, aromatic side chain that can engage in crucial hydrophobic and π-stacking interactions within an enzyme's active site.[8] The use of the unnatural D-enantiomer further contributes to proteolytic stability, as endogenous proteases are stereospecific for L-amino acids.[9]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group essential for controlled, stepwise peptide synthesis.[10][11] Its stability under a wide range of reaction conditions (including basic and nucleophilic) and its clean, acid-mediated removal make it an ideal choice for complex synthetic routes.[8][10] Its deprotection chemistry is orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), offering significant synthetic flexibility.[10]
These attributes make this compound an exceptional building block for creating peptidomimetics that act as stable, high-affinity ligands for various enzyme targets, including proteases, kinases, and transferases.[12][13][14]
Overall Synthetic Workflow
The synthesis of an inhibitor using this compound typically follows a two-stage process: (1) coupling the protected amino acid to a second building block (e.g., another amino acid ester or an amine) to form a peptide bond, and (2) selective deprotection of the N-terminal Boc group to either yield the final product or allow for further chain elongation.
Caption: General workflow for inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent deprotection of a model dipeptide inhibitor precursor.
Protocol 1: Synthesis of Boc-D-N-Me-Phg-Leu-OMe via HBTU Coupling
This protocol describes the coupling of this compound with Leucine methyl ester. The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent is recommended for sterically hindered N-methylated amino acids as it efficiently forms the activated ester intermediate.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (0.5 mmol scale) | Purpose |
| This compound | 265.32 | 1.0 | 132.7 mg | N-terminal building block |
| L-Leucine methyl ester HCl | 181.66 | 1.1 | 99.9 mg | C-terminal building block |
| HBTU | 379.25 | 1.1 | 208.6 mg | Coupling/Activating Agent |
| HOBt | 135.12 | 1.1 | 74.3 mg | Racemization Suppressant |
| DIEA | 129.24 | 3.0 | 259 µL | Base for neutralization & activation |
| Anhydrous DMF | - | - | 5 mL | Reaction Solvent |
Step-by-Step Methodology
-
Neutralization of Amine: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve L-Leucine methyl ester hydrochloride (1.1 eq) in anhydrous DMF (2 mL). Add N,N-Diisopropylethylamine (DIEA, 1.1 eq, 95 µL) and stir for 15 minutes at room temperature to generate the free amine.
-
Pre-activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (3 mL). Add DIEA (1.9 eq, 164 µL) to the solution.
-
Expertise & Experience Insight: Pre-activating the carboxylic acid for 2-5 minutes is crucial. This step allows for the formation of the HOBt-ester, which reacts efficiently with the amine. Prolonged pre-activation, especially with phenylglycine derivatives, can increase the risk of racemization.[1]
-
-
Coupling Reaction: Transfer the activated acid solution from step 2 into the flask containing the free amine from step 1 using a cannula or syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The steric hindrance of the N-methyl group can slow the reaction rate compared to non-methylated analogs. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (25 mL). b. Wash the organic layer sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure, protected dipeptide.
Protocol 2: N-Terminal Boc-Deprotection
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA). This method is highly efficient but requires careful handling due to the corrosive nature of TFA.
Materials & Reagents
| Reagent | M.W. | Concentration | Amount | Purpose |
| Boc-D-N-Me-Phg-Leu-OMe | 392.51 | - | (Product from Protocol 1) | Substrate |
| Dichloromethane (DCM) | 84.93 | - | 2 mL | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 20-50% (v/v) in DCM | 2 mL | Deprotection Reagent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the purified Boc-protected dipeptide in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add a pre-prepared solution of TFA in DCM (e.g., 50% v/v) to the stirred solution.
-
Trustworthiness Insight: The deprotection mechanism involves protonation of the Boc-carbonyl, followed by fragmentation to release the free amine, CO₂, and the stable tert-butyl cation.[10] The tert-butyl cation can potentially alkylate sensitive side chains (e.g., Trp, Met); if such residues are present, scavengers like triisopropylsilane (TIS) should be included.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: a. Remove the TFA and DCM under reduced pressure. Caution: Use a trap for the acidic vapor. b. Co-evaporate the residue with toluene (2 x 10 mL) to ensure complete removal of residual TFA. c. The resulting product is the TFA salt of the deprotected dipeptide, which can often be used directly in the next step or purified further if necessary.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized inhibitor.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The N-methyl group typically appears as a singlet around 2.7-3.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry to verify the molecular weight of the product ([M+H]⁺ or [M+Na]⁺).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Typical Results Summary
| Compound | Structure Description | Expected Yield | Purity (RP-HPLC) | Expected MS (m/z) |
| Boc-D-N-Me-Phg-Leu-OMe | Protected Dipeptide | 65-85% | >95% | 393.2 [M+H]⁺, 415.2 [M+Na]⁺ |
| H-D-N-Me-Phg-Leu-OMe | Deprotected Dipeptide Core | >90% | >95% | 293.2 [M+H]⁺ |
Mechanism of Inhibition: A Conceptual View
Peptidomimetic inhibitors synthesized from this compound often function as competitive inhibitors. They are designed to mimic the transition state of the natural substrate, binding tightly to the enzyme's active site but remaining uncleaved due to their modified structure.
Caption: Conceptual model of inhibitor-enzyme interaction.
Conclusion
This compound is a powerful and versatile building block for the rational design of enzyme inhibitors. The strategic combination of N-methylation, a D-chiral center, and a rigid phenyl scaffold allows for the synthesis of peptidomimetics with superior stability and tailored binding properties. The protocols and insights provided in this guide offer a robust framework for researchers to successfully incorporate this valuable reagent into their drug discovery programs, paving the way for the development of novel and effective therapeutics.
References
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. BenchChem.
- Chem-Impex. (n.d.). Boc-N-methyl-DL-phenylglycine.
- Mondal, S., & Ghorai, P. (2020). A mild, practical, and straightforward method for Boc deprotection and its use in peptide synthesis both in solution and on solid support. Request PDF.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Chem-Impex. (n.d.). Boc-N-methyl-L-phenylglycine.
- Chem-Impex. (n.d.). Boc-D-phenylglycine.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.
- BOC Sciences. (n.d.). Enzyme Inhibitors in Precision Medicine. BOC Sciences.
- BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
- Chem-Impex. (n.d.). Boc-L-phenylglycine.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-D-N-Me-Phg-OH
Abstract
The incorporation of sterically hindered and protected non-canonical amino acids, such as N-Boc-N-methyl-D-phenylglycine (Boc-D-N-Me-Phg-OH), into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability and modulating biological activity. However, the unique physicochemical properties of such residues—namely high hydrophobicity and steric bulk—present significant challenges for purification. This application note provides a comprehensive guide and a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing this compound. We will delve into the underlying principles of method development, from column and solvent selection to the optimization of gradient elution and temperature, to achieve high purity and recovery.
Introduction: The Purification Challenge
Peptides featuring this compound are characterized by several features that complicate standard purification protocols:
-
Extreme Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group, coupled with the phenyl ring of the phenylglycine, imparts significant non-polar character to the peptide. This leads to strong retention on reversed-phase columns, often requiring high concentrations of organic solvent for elution and increasing the risk of poor solubility in aqueous mobile phases.[1]
-
N-Methylation: The N-methyl group on the peptide backbone can introduce conformational constraints and shield the amide bond from enzymatic cleavage, a desirable trait for therapeutic peptides.[2] However, it can also contribute to steric hindrance, potentially affecting interactions with the stationary phase and leading to peak broadening.
-
Steric Bulk: The overall size of the this compound residue can hinder efficient mass transfer between the mobile and stationary phases, which may result in broader peaks and reduced resolution.[3]
-
Aggregation: Highly hydrophobic peptides have a propensity to aggregate, which can lead to column fouling, poor peak shape, and low recovery.[1][4]
Addressing these challenges requires a systematic approach to HPLC method development, focusing on optimizing the parameters that govern peptide retention and selectivity in a reversed-phase environment.
Principles of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (commonly silica-based particles with bonded alkyl chains like C18, C8, or C4) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (ACN) or methanol. Peptides are loaded onto the column in a mobile phase with a low organic content, where they bind to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent, which disrupts the hydrophobic interactions and releases the peptides in order of increasing hydrophobicity.[5]
The Role of Ion-Pairing Reagents
For peptides, which are zwitterionic molecules, the use of an ion-pairing reagent in the mobile phase is crucial. Trifluoroacetic acid (TFA) is the most common choice.[6] It serves two primary functions:
-
Protonation: At a low pH (typically around 2), TFA protonates the free amine groups (N-terminus and basic side chains) and suppresses the ionization of carboxyl groups (C-terminus and acidic side chains). This minimizes ionic interactions with the stationary phase and ensures that separation is primarily driven by hydrophobicity.
-
Ion Pairing: TFA forms a neutral ion pair with the positively charged residues on the peptide, increasing its overall hydrophobicity and enhancing its retention on the non-polar stationary phase.[4] This also helps to mask interactions with residual silanols on the silica-based column packing, leading to significantly improved peak shape.[4]
HPLC Method Development Strategy
A logical workflow for developing a robust purification method is essential. The following diagram outlines the key steps:
Caption: Workflow for HPLC method development.
Column Selection
The choice of stationary phase is critical for retaining and resolving highly hydrophobic peptides.
| Column Chemistry | Pore Size | Particle Size | Rationale for this compound Peptides |
| C18 (Octadecylsilane) | 100-120 Å | 5-10 µm | Standard choice for peptides; provides high hydrophobicity and resolving power.[7] May lead to very strong retention. |
| C8 (Octylsilane) | 100-120 Å | 5-10 µm | Less hydrophobic than C18, which can be advantageous for highly retained peptides, allowing for elution with lower organic solvent concentrations and potentially sharper peaks.[4] |
| C4 (Butylsilane) | 300 Å | 5-10 µm | Often recommended for very large or highly hydrophobic peptides.[4] The wider pore size can improve mass transfer for bulky peptides. |
Recommendation: Begin with a C8 or C4 column to mitigate the risk of irreversible binding that can occur with a C18 phase due to the extreme hydrophobicity of the this compound moiety.
Mobile Phase Composition
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% ACN in HPLC-grade water with 0.1% TFA.
Acetonitrile is generally preferred over methanol for peptide separations due to its lower viscosity, which results in lower backpressure and better mass transfer, leading to sharper peaks.[8]
Gradient Elution
A shallow gradient is typically required to resolve complex peptide mixtures.[9]
-
Scouting Gradient: Start with a broad, linear gradient (e.g., 5-95% B over 30 minutes) on an analytical scale to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the scouting run, a gradient of 40-70% B over 30-60 minutes will likely provide better resolution from closely eluting impurities.[10]
Temperature Optimization
Elevating the column temperature (e.g., to 40-60°C) can be highly beneficial for purifying hydrophobic peptides.[11]
-
Improved Solubility: Higher temperatures increase the solubility of the peptide in the mobile phase, reducing the risk of precipitation on the column.[4][11]
-
Enhanced Peak Shape: Increased temperature improves mass transfer kinetics and reduces mobile phase viscosity, leading to sharper peaks and better resolution.[4]
Detailed Purification Protocol
This protocol outlines the steps for purifying a peptide containing this compound on a preparative scale.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Appropriate preparative reversed-phase column (e.g., C8, 10 µm, 21.2 x 250 mm).
-
Analytical HPLC system for fraction analysis.
-
Mass spectrometer (optional but recommended for peak identification).
-
Lyophilizer (freeze-dryer).
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Solvents for sample dissolution (e.g., DMF, DMSO).[12]
Sample Preparation
-
Solubility Testing: Due to the high hydrophobicity, the crude peptide may not be soluble in aqueous solutions.[12] Test the solubility of a small amount of the crude peptide in various solvents. A common approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute it with Mobile Phase A to the desired concentration.[11]
-
Filtration: After dissolution, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Preparative HPLC Method
The following is a starting point for a preparative HPLC method. It should be optimized based on analytical scouting runs.
| Parameter | Setting |
| Column | C8, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% ACN in Water with 0.1% TFA |
| Flow Rate | 15-20 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | Dependent on loading study and sample concentration |
| Gradient | Example: 0-5 min: 30% B 5-50 min: 30-60% B 50-55 min: 60-95% B 55-60 min: 95% B 60-65 min: 95-30% B 65-70 min: 30% B (re-equilibration) |
Purification Workflow
Caption: Step-by-step purification workflow.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 30% B) for at least 3-5 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Begin collecting fractions as the UV detector signal starts to rise. Collect fractions corresponding to the main peak and any shoulder peaks separately.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Confirm the identity of the target peptide using mass spectrometry if available.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the pure peptide as a dry powder.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | - Strong hydrophobic interactions - Peptide aggregation - Poor mass transfer | - Increase column temperature. - Switch to a less hydrophobic column (C8 or C4).[4] - Optimize sample solvent. |
| Low Recovery | - Irreversible binding to the column - Peptide precipitation | - Use a less hydrophobic column (C8 or C4). - Increase column temperature.[11] - Ensure the peptide remains soluble in the mobile phase. |
| Poor Resolution | - Inappropriate gradient slope - Unsuitable column chemistry | - Develop a shallower gradient around the elution point of the target peptide.[9][10] - Screen different column chemistries (C8, C4, Phenyl). |
Conclusion
The purification of peptides containing the highly hydrophobic and sterically demanding this compound residue requires a departure from standard protocols. By systematically optimizing column selection, mobile phase gradient, and temperature, it is possible to overcome the challenges of strong retention, poor solubility, and potential aggregation. A less hydrophobic stationary phase, such as C8 or C4, combined with an elevated column temperature and a shallow acetonitrile gradient, provides a robust framework for achieving high purity and recovery of these challenging molecules, thereby facilitating their use in downstream research and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification?.
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-34.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Benchchem. (n.d.). Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- Lew-Kiedrowska, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
- 12. nestgrp.com [nestgrp.com]
Application Note: Comprehensive NMR Characterization of Peptides Incorporating Boc-D-N-Me-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced potency, stability, and pharmacokinetic profiles. N-methylation and bulky side chains, such as in N-tert-butoxycarbonyl-D-N-methyl-phenylglycine (Boc-D-N-Me-Phg-OH), introduce significant structural and conformational complexities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of these modified peptides in solution. This guide provides an in-depth technical overview and robust protocols for the comprehensive NMR analysis of peptides containing the this compound residue, empowering researchers to confidently elucidate their structure and conformation.
Introduction: The Significance of Modified Peptides in Drug Discovery
Peptides are highly selective and potent therapeutic agents, but their clinical utility can be hampered by poor metabolic stability and low cell permeability[1][2]. Strategic chemical modifications, such as N-methylation of the peptide backbone, can overcome these limitations[1][2]. N-methylation, the replacement of an amide proton with a methyl group, imparts several desirable properties:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life in vivo[3].
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes[1][3].
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, pre-organizing the peptide into a specific conformation that may be more favorable for receptor binding[1][4].
The inclusion of D-phenylglycine, a non-proteinogenic amino acid with a bulky aromatic side chain, further influences the peptide's three-dimensional structure. The Boc protecting group on the N-terminus is a common feature in solid-phase peptide synthesis (SPPS) and its characteristic NMR signals are important for confirming the integrity of the synthesized peptide.
A thorough structural characterization of peptides containing these modifications is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. NMR spectroscopy provides unparalleled insight into the solution-state conformation, dynamics, and intermolecular interactions of these complex molecules.
Part 1: Sample Preparation for High-Resolution NMR
Meticulous sample preparation is the foundation for acquiring high-quality NMR data[5]. The following considerations are critical for peptides containing this compound.
Peptide Purity and Concentration
-
Purity: The peptide sample should have a purity of >95% to avoid spectral contamination from synthesis byproducts or residual solvents[6][7].
-
Concentration: For optimal signal-to-noise, peptide samples for NMR are typically prepared at concentrations ranging from 1-5 mM[4][7][8]. At lower concentrations, the measurement time required to achieve an adequate signal-to-noise ratio increases significantly[6].
Solvent Selection
The choice of deuterated solvent is critical as it can influence the peptide's conformation[2].
-
Aprotic Solvents (e.g., DMSO-d₆, CDCl₃): These solvents are often preferred for N-methylated peptides as they can help to stabilize specific conformations and reduce the exchange rate of any remaining amide protons with the solvent.
-
Protic Solvents (e.g., H₂O/D₂O mixtures, CD₃OH): If the peptide's biological activity is to be studied in an aqueous environment, using a mixture of 90% H₂O and 10% D₂O is necessary. Solvent suppression techniques will be required to attenuate the strong water signal[6].
Internal Referencing
An internal standard should be added for accurate chemical shift referencing[4]. Commonly used standards include:
-
Tetramethylsilane (TMS) for organic solvents.
-
2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (TMSP) for aqueous solutions.
Part 2: 1D NMR Analysis: The First Look
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial assessment of the peptide's purity, integrity, and the presence of distinct conformational isomers.
¹H NMR Spectrum
The ¹H NMR spectrum of a peptide containing this compound will display characteristic signals:
-
Boc Group: A sharp, intense singlet integrating to nine protons, typically found in the upfield region between 1.4 and 1.5 ppm[9]. This is a key diagnostic peak confirming the presence of the Boc protecting group.
-
N-Methyl Group: A singlet integrating to three protons. Its chemical shift is sensitive to the local environment and the cis/trans conformation of the N-methylated peptide bond.
-
Phenylglycine Protons: The α-proton (CH) will appear as a singlet, and the aromatic protons of the phenyl ring will resonate in the downfield region, typically between 7.2 and 7.4 ppm[9].
-
Amino Acid Residues: The α-protons of other amino acid residues typically appear between 3.5 and 4.5 ppm, while side-chain protons have characteristic chemical shifts.
-
Amide Protons: Any non-methylated amide protons will appear as broad signals in the downfield region (typically 7.0-9.0 ppm), and their chemical shifts are sensitive to hydrogen bonding and solvent exposure.
Cis-Trans Isomerism of the N-Methylated Peptide Bond
A key feature of N-methylated peptides is the potential for cis and trans isomers around the N-methylated amide bond. The energy barrier for rotation is significant, often leading to slow exchange on the NMR timescale at room temperature. This results in the observation of two distinct sets of signals for the residues flanking the N-methylated bond, and sometimes for more distant residues as well[10]. The ratio of the integrals of these paired signals reflects the population of the cis and trans conformers[10].
Estimated ¹H and ¹³C Chemical Shifts for this compound Residue
The following table provides estimated chemical shift ranges for the key protons and carbons of the this compound residue within a peptide. These are approximate values and can vary depending on the solvent, temperature, and the surrounding amino acid sequence.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc Group | |||
| C(CH₃)₃ | 1.4 - 1.5 (singlet, 9H) | 28.0 - 29.0 | Characteristic and sharp signal[9][11]. |
| C(CH₃)₃ | 80.0 - 82.0 | Quaternary carbon of the Boc group. | |
| C=O | 155.0 - 157.0 | Carbonyl of the carbamate[11]. | |
| D-N-Me-Phg Residue | |||
| N-CH₃ | 2.7 - 3.2 (singlet, 3H) | 30.0 - 38.0 | Chemical shift is sensitive to cis/trans isomerism. |
| α-CH | 5.0 - 5.5 (singlet, 1H) | 60.0 - 68.0 | Downfield shift due to N-methylation and phenyl group. |
| Phenyl C₁ (ipso) | 135.0 - 140.0 | ||
| Phenyl C₂/C₆ (ortho) | 7.2 - 7.5 (multiplet) | 128.0 - 130.0 | |
| Phenyl C₃/C₅ (meta) | 7.2 - 7.5 (multiplet) | 128.0 - 130.0 | |
| Phenyl C₄ (para) | 7.2 - 7.5 (multiplet) | 127.0 - 129.0 | |
| C=O (peptide bond) | 170.0 - 174.0 |
Part 3: 2D NMR for Complete Structural Elucidation
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure of the peptide.
Experimental Workflow for NMR Assignment
The following diagram illustrates a typical workflow for the sequential assignment of a peptide containing this compound using a combination of 2D NMR experiments.
Caption: Workflow for NMR-based structural characterization of modified peptides.
Detailed Protocols for 2D NMR Experiments
The following are detailed protocols for the key 2D NMR experiments. These should be adapted based on the specific instrument and sample characteristics.
-
Purpose: Identifies protons that are scalar (J)-coupled, typically through two or three bonds. This is useful for identifying adjacent protons within amino acid side chains[7][12].
-
Protocol:
-
Dissolve the peptide sample in the chosen deuterated solvent to a concentration of 1-5 mM.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY experiment.
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the cross-peaks to identify coupled protons. For example, a cross-peak between an α-proton and a β-proton of an amino acid residue.
-
-
Purpose: Correlates all protons within a coupled spin system, even if they are not directly coupled. This is extremely powerful for identifying all the protons belonging to a single amino acid residue[7][12].
-
Protocol:
-
Use the same sample as for the COSY experiment.
-
Set up a TOCSY experiment with a mixing time appropriate for the size of the spin systems (typically 60-80 ms).
-
Acquire and process the data similarly to the COSY experiment.
-
Analyze the spectra by tracing vertical lines from the amide proton or α-proton of a residue to identify all other protons in that residue's spin system.
-
-
Purpose: Correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This provides a map of all C-H and N-H bonds in the molecule[7][12].
-
Protocol:
-
Use the same sample, ensuring the spectrometer is equipped with a probe capable of ¹³C and/or ¹⁵N detection.
-
Acquire ¹H and ¹³C (or ¹⁵N) 1D spectra to set the spectral widths.
-
Set up a gradient-selected HSQC experiment.
-
Acquire the data. HSQC is a sensitive experiment, but may require longer acquisition times for ¹³C at natural abundance.
-
Process the data and analyze the cross-peaks. Each peak corresponds to a specific proton and its directly bonded carbon or nitrogen.
-
-
Purpose: Detects long-range correlations (typically 2-4 bonds) between protons and heteronuclei. This is crucial for connecting different spin systems across peptide bonds and for assigning quaternary carbons, such as the carbonyl carbons in the peptide backbone and the Boc group[7][12][13].
-
Protocol:
-
Use the same sample and setup as for the HSQC.
-
Set up a gradient-selected HMBC experiment. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
-
Acquire and process the data.
-
Analyze the cross-peaks to establish long-range connectivities. For example, a correlation between the α-proton of residue i and the carbonyl carbon of residue i-1 is a key indicator of their sequence.
-
-
Purpose: Detects through-space correlations between protons that are close in proximity (< 5 Å), irrespective of whether they are bonded. ROESY is particularly valuable for medium-sized molecules like many peptides, as the ROE is always positive, avoiding the issue of near-zero NOEs that can occur with NOESY experiments[1][14]. It is essential for determining the three-dimensional structure and for distinguishing between cis and trans isomers of the N-methylated peptide bond.
-
Protocol:
-
Use a well-degassed sample to minimize paramagnetic relaxation, which can quench the ROE effect.
-
Set up a ROESY experiment with a mixing time of 150-300 ms[1][4].
-
Acquire and process the data.
-
Analyze the cross-peaks. For conformational analysis, look for key inter-residue ROEs (e.g., between the α-proton of residue i and the amide proton of residue i+1). To distinguish cis and trans isomers, look for characteristic ROEs between the N-methyl protons and the α-proton of the preceding residue. In the trans conformation, a strong ROE is expected between the α-proton of residue i and the N-methyl group of residue i+1. In the cis conformation, a strong ROE would be observed between the α-protons of residues i and i+1.
-
Logic of Sequential Assignment
The following diagram illustrates the logic of using through-bond and through-space correlations to "walk" along the peptide backbone for sequential assignment.
Caption: Sequential assignment using through-bond (TOCSY) and through-space (ROESY) correlations.
Conclusion
The NMR characterization of peptides containing modified amino acids like this compound is a multi-step process that requires careful experimental design and data interpretation. By systematically applying a suite of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the primary sequence, covalent structure, and, most importantly, the solution-state conformation of these complex molecules. This detailed structural information is paramount for advancing the design of next-generation peptide therapeutics with improved pharmacological properties.
References
-
Springer Nature. (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Retrieved from [Link]
-
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
LifeTein. (n.d.). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Siodłak, D., Macedowska-Capiga, A., Broda, M. A., Kozioł, A. E., & Lis, T. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466–478. [Link]
-
Biondi, B., & Formaggio, F. (2012). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in molecular biology (Clifton, N.J.), 813, 45–66. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Farahani, M. D., Honarparvar, B., Albericio, F., & Kruger, G. (2014). Proline N-oxides: modulators of the 3D conformation of linear peptides through "NO-turns". Organic & biomolecular chemistry, 12(23), 3845–3856. [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NOESY and ROESY. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Saghatelian, A., et al. (2003). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 125(2), 344–345. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]
-
ResearchGate. (n.d.). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Phenylglycine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
Springer Nature. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. [Link]
-
ResearchGate. (n.d.). NMR Interpretation: Getting from Spectrum to Structure. Retrieved from [Link]
-
YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
(n.d.). Understanding Boc-Phg-OH: Properties and Applications for Chemists. Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
YouTube. (2018, December 10). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]
-
Ariadne Genomics. (n.d.). Boc-N-Me-Phg-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved from [Link]
-
SPYRYX BioSCIENCES. (n.d.). Boc-D-Phg-OH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Enhancing Peptide Metabolic Stability with Boc-D-N-Me-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic application of peptides is frequently hampered by their susceptibility to enzymatic degradation, leading to poor metabolic stability and short in vivo half-lives. A key strategy to overcome this limitation is the site-specific incorporation of N-methylated amino acids. This document provides a detailed guide to the use of N-α-tert-butyloxycarbonyl-D-N-methyl-phenylglycine (Boc-D-N-Me-Phg-OH) to enhance the metabolic stability of therapeutic peptides. We will explore the mechanistic basis for this enhancement and provide detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), as well as methodologies for evaluating the resulting increase in stability.
Introduction: The Challenge of Peptide Metabolic Instability
Peptides offer significant therapeutic potential due to their high specificity and potency. However, their clinical utility is often limited by rapid clearance from circulation, primarily due to degradation by proteases.[1][2] These enzymes, abundant in plasma and tissues, recognize and cleave specific peptide bonds, rendering the therapeutic agent inactive.[3] The amide bond of the peptide backbone is the primary site of proteolytic attack.[4] To enhance the therapeutic viability of peptide candidates, medicinal chemists employ various strategies to protect these susceptible bonds from enzymatic cleavage.[5]
One of the most effective and widely adopted strategies is N-methylation, the substitution of the amide proton with a methyl group.[1][6] This seemingly minor modification introduces significant steric hindrance, which can disrupt the binding of proteases to the peptide backbone, thereby inhibiting enzymatic degradation.[7][8][9] N-methylated amino acids are found in numerous naturally occurring bioactive peptides, underscoring their evolutionary importance in creating molecules with drug-like properties.[6] this compound is a commercially available, non-canonical amino acid that leverages both N-methylation and the steric bulk of a phenylglycine side chain to confer exceptional metabolic stability.
The Role of this compound in Enhancing Metabolic Stability
The incorporation of this compound into a peptide sequence enhances its metabolic stability through a multi-faceted mechanism:
-
Steric Shielding of the Peptide Backbone: The N-methyl group introduces a bulky methyl substituent on the amide nitrogen, sterically hindering the approach of proteolytic enzymes.[7] This prevents the peptide from adopting the necessary conformation to fit into the active site of the protease.[1]
-
Disruption of Hydrogen Bonding: The N-methyl group eliminates the amide proton, a key hydrogen bond donor. This disrupts the hydrogen bonding network that can be critical for enzyme-substrate recognition and binding.
-
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and further prevent it from adopting a conformation susceptible to proteolysis.[6]
-
D-Configuration: The D-configuration of the amino acid is unnatural and not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This inherent resistance to proteolysis is synergistic with the effects of N-methylation.[10]
The combination of these factors makes the incorporation of this compound a powerful tool for medicinal chemists seeking to improve the pharmacokinetic profile of peptide drug candidates.
Workflow for Incorporation and Stability Assessment
The overall workflow for utilizing this compound to enhance peptide stability involves three key stages: solid-phase peptide synthesis, peptide purification and characterization, and in vitro metabolic stability assessment.
Caption: Overall workflow from peptide synthesis to stability assessment.
Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Ala-Ala-D-N-Me-Phg -Ala-Ala) using Boc chemistry.
Materials:
-
Boc-Ala-PAM resin (0.5 mmol/g substitution)
-
Boc-Tyr(Bzl)-OH
-
Boc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution in a specialized apparatus)
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the Boc-Ala-PAM resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Amino Acid Coupling (for Boc-Ala-OH and Boc-Tyr(Bzl)-OH):
-
In a separate vial, dissolve the Boc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound (Sterically Hindered Coupling):
-
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.[7][11]
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 4-6 hours at room temperature. A longer coupling time may be necessary.
-
Note: The Kaiser test is not suitable for N-methylated amino acids. A bromophenol blue test can be used to monitor the coupling progress.[7]
-
If coupling is incomplete, a second coupling can be performed.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Boc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Perform cleavage and side-chain deprotection using HF or TFMSA with appropriate scavengers according to established safety protocols.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol for In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of the synthesized peptide in human plasma.
Materials:
-
Purified peptide (with and without D-N-Me-Phg modification)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal standard (a stable, non-related peptide)
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Quenching:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (e.g., 150 µL) of ice-cold ACN with 0.1% FA and the internal standard.
-
Vortex thoroughly to precipitate plasma proteins.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the amount of remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining parent peptide against time.
-
Calculate the half-life (t½) of the peptide in plasma.
-
Caption: Step-by-step workflow for the in vitro plasma stability assay.
Expected Results and Data Presentation
The incorporation of this compound is expected to significantly increase the metabolic stability of the peptide. This will be reflected in a longer half-life in the plasma stability assay compared to the unmodified parent peptide.
Table 1: Comparative Metabolic Stability of a Model Peptide
| Peptide Sequence | Modification | Plasma Half-life (t½) in minutes |
| Tyr-Ala-Ala-Ala -Ala-Ala | None (Control) | 15 |
| Tyr-Ala-Ala-D-N-Me-Phg -Ala-Ala | This compound | >240 |
Table 2: LC-MS Data for Stability Assay of Modified Peptide
| Incubation Time (minutes) | Peak Area of Parent Peptide | Peak Area of Internal Standard | Normalized Peak Area | % Remaining |
| 0 | 1,250,000 | 500,000 | 2.50 | 100% |
| 15 | 1,245,000 | 502,000 | 2.48 | 99.2% |
| 30 | 1,230,000 | 498,000 | 2.47 | 98.8% |
| 60 | 1,215,000 | 505,000 | 2.41 | 96.4% |
| 120 | 1,190,000 | 495,000 | 2.40 | 96.0% |
| 240 | 1,150,000 | 501,000 | 2.30 | 92.0% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency of this compound | Insufficient activation or steric hindrance. | Use a stronger coupling reagent like HATU or PyAOP.[12][13] Increase coupling time and/or temperature (e.g., to 40°C). Perform a double coupling. |
| Peptide degradation during cleavage | Harsh acidic conditions. | Minimize cleavage time. Use appropriate scavengers to prevent side reactions.[12] |
| High variability in plasma stability assay | Inconsistent sample handling or plasma activity. | Ensure rapid and consistent quenching at each time point. Use pooled plasma from multiple donors to average out individual differences in enzyme activity. |
| Poor recovery of peptide from plasma | Non-specific binding to plasma proteins or precipitation issues. | Optimize the protein precipitation method (e.g., try different organic solvents or ratios). Include a detergent in the extraction solvent. |
Conclusion
The strategic incorporation of this compound is a highly effective method for enhancing the metabolic stability of peptide therapeutics. The N-methyl group and D-configuration provide a robust shield against proteolytic degradation, significantly extending the peptide's half-life in biological matrices. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and evaluate the stability of peptides modified with this valuable non-canonical amino acid, thereby accelerating the development of more potent and durable peptide-based drugs.
References
-
aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]
-
PubMed. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Available from: [Link]
-
National Institutes of Health (NIH). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. Available from: [Link]
-
Bentham Science. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available from: [Link]
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]
-
MDPI. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Available from: [Link]
-
PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available from: [Link]
-
Ovid. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available from: [Link]
-
PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
Aapptec Peptides. N-Methyl Amino Acids Archives. Available from: [Link]
-
Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware. Available from: [Link]
-
National Institutes of Health (NIH). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]
-
National Institutes of Health (NIH). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Available from: [Link]
-
ResearchGate. Enzymatic degradation of peptides using (a) trypsin and (b) pronase. Available from: [Link]
-
National Institutes of Health (NIH). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available from: [Link]
-
Wikipedia. Proteolysis. Available from: [Link]
-
ResearchGate. Enzymatic degradation varies between different cross-linking peptides. Available from: [Link]
-
Mass Analytica. Peptide Degradation. Available from: [Link]
-
ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Available from: [Link]
-
ACS Publications. Ribosomal Synthesis of N-Methyl Peptides. Available from: [Link]
-
Semantic Scholar. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Available from: [Link]
-
Springer Nature Experiments. Serum Stability of Peptides. Available from: [Link]
-
UCL. Cleavage into small peptide fragments. Available from: [Link]
-
Aapptec Peptides. Boc-D-MePhg-OH, N-Boc-N-methyl-D-phenylglycine. Available from: [Link]
-
PubMed. Exploring the Effect of Steric Hindrance on Trans-cleavage Activity of CRISPR-cas12a for Ultrasensitive SERS Detection of P53 DNA. Available from: [Link]
-
Krackeler Scientific, Inc. Boc-Phg-OH. Available from: [Link]
-
ACS Publications. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Available from: [Link]
-
National Institutes of Health (NIH). An electronic effect on protein structure. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]
-
YouTube. Topic 5.3 - Constraints of peptide bonds. Available from: [Link]
-
National Institutes of Health (NIH). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]
-
CP Lab Safety. This compound, min 95%, 1 gram. Available from: [Link]
-
MeCour Temperature Control. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Exploring the Effect of Steric Hindrance on Trans-cleavage Activity of CRISPR-cas12a for Ultrasensitive SERS Detection of P53 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Application Note: A Detailed Protocol for the Manual Solid-Phase Synthesis of Peptides Incorporating N-Methylated Amino Acids Using Boc-D-N-Me-Phg-OH
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry for enhancing pharmacological properties such as proteolytic stability, receptor selectivity, and membrane permeability.[1][2] However, these modifications introduce significant synthetic challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group.[3] This application note provides a comprehensive, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing the sterically demanding, non-proteinogenic amino acid, Nα-Boc-D-N-methylphenylglycine (Boc-D-N-Me-Phg-OH). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust in-process monitoring controls, and final purification strategies.
Core Principles: The Boc/Bzl Strategy and the N-Methylation Challenge
The protocol herein utilizes the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS. This methodology is built upon a principle of graduated acid lability:
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the N-terminal α-amino group. It is selectively removed at the beginning of each synthesis cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]
-
Permanent Side-Chain Protection: Side-chain functional groups are protected by more acid-stable groups, often benzyl (Bzl) based ethers, esters, or carbamates. These "permanent" protecting groups remain intact during the cyclical TFA deprotection steps.[6]
The N-Methylation Hurdle: The primary challenge in synthesizing peptides with N-methylated residues lies in the coupling step. The N-methyl group adds steric bulk and transforms the primary amine into a secondary amine, which is a significantly weaker nucleophile.[3] Consequently, standard coupling conditions often result in low yields or complete failure. Overcoming this requires the use of highly potent coupling reagents and optimized reaction conditions to drive the acylation to completion.[2][10]
Materials and Reagents
Proper preparation and quality of reagents are paramount for a successful synthesis. All solvents should be peptide synthesis grade or distilled prior to use.
| Reagent/Material | Grade | Supplier | Purpose |
| Resin | |||
| Merrifield Resin, 1% DVB, 100-200 mesh | 1.0-1.5 meq/g | Varies | Solid support for peptide acid synthesis |
| Amino Acids | |||
| This compound | ≥99.0% | Varies | N-methylated building block |
| Other Boc-L/D-Amino Acids | Synthesis Grade | Varies | Peptide sequence components |
| Solvents | |||
| Dichloromethane (DCM) | Anhydrous | Varies | Resin swelling, washing, reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | Reaction solvent, washing |
| Isopropanol (IPA) | ACS Grade | Varies | Washing |
| Diethyl Ether | Anhydrous, Cold | Varies | Peptide precipitation |
| Reagents | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | Boc deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Varies | Neutralization, coupling activation |
| HATU | ≥98.0% | Varies | High-efficiency coupling reagent |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Varies | Final cleavage (requires special apparatus) |
| Anisole | Reagent Grade | Varies | Scavenger for cleavage |
| Monitoring Reagents | |||
| Ninhydrin Test Solutions (Kaiser Test) | See Protocol | In-house prep | Monitoring primary amines |
| Bromophenol Blue | ACS Grade | Varies | Monitoring secondary amines |
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a generic tripeptide (H-Gly-D-NMePhg-Ala-OH) on Merrifield resin. The principles are directly adaptable to longer and more complex sequences.
Phase 1: Resin Preparation and First Amino Acid Loading
The initial step involves attaching the C-terminal amino acid to the solid support. For Merrifield resin (chloromethylated polystyrene), the cesium salt method is preferred to minimize racemization.[7]
-
Resin Swelling: Place 1.0 g of Merrifield resin in a fritted glass reaction vessel. Add 10 mL of DCM and allow the resin to swell for at least 60 minutes with gentle agitation (e.g., on a shaker or with intermittent N₂ bubbling).[4] After swelling, drain the DCM.
-
First Amino Acid Loading (Boc-Ala-OH):
-
Prepare the cesium salt of Boc-Ala-OH by reacting it with cesium carbonate in a suitable solvent mixture.
-
Add the pre-formed Boc-Ala-OCs (2.0 equivalents relative to resin substitution) to the swollen resin in 10 mL of DMF.
-
Heat the reaction mixture to 50°C and agitate for 24-48 hours.
-
Wash the resin thoroughly with DMF (3x), DMF/H₂O (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Expert Insight: The completeness of this initial loading is critical for the overall yield. Unreacted chloromethyl sites should be "capped" by reacting the resin with a solution of acetic anhydride and DIEA in DMF to prevent them from interfering in subsequent steps.
-
Phase 2: The SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be added to the chain. The workflow is illustrated in the diagram below.
Caption: Workflow of a single coupling cycle in Boc-SPPS.
Step-by-Step Cycle Protocol:
-
Nα-Boc Deprotection:
-
Wash the Boc-Ala-Resin with DCM (3 x 10 mL).
-
Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain.[7]
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-25 minutes.[7][11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) and IPA (2 x 10 mL) to remove residual acid.[4]
-
-
Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of 5% DIEA in DCM and agitate for 2 minutes. Drain. Repeat this step.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base. The resin now has a free primary amine (H₂N-Ala-Resin) and is ready for coupling.
-
-
In-Process Monitoring (Pre-Coupling): The Kaiser Test
-
Before proceeding, confirm the presence of the free primary amine using the Kaiser (ninhydrin) test.[12][13]
-
Protocol: Take ~5 mg of resin beads in a small test tube. Add 2-3 drops each of Reagent A (KCN in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol). Heat at 110°C for 5 minutes.[12]
-
Interpretation: A deep blue color in both the beads and the solution indicates a positive result (free primary amine), and you can proceed to coupling. A yellow/colorless result indicates failure of the deprotection step.[11][12]
-
-
Coupling Step: Incorporating this compound
-
Causality: This is the most critical step. The secondary amine of the incoming N-methylated amino acid is a poor nucleophile, and the phenylglycine side chain is bulky. A standard carbodiimide coupling (e.g., DIC/HOBt) is likely to be inefficient. We therefore use HATU, an aminium-based reagent that forms a highly reactive OAt-ester, which is effective for coupling sterically hindered residues.[2][10][14]
-
Activation: In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in 5 mL of DMF. Add DIEA (6.0 eq) and allow the solution to pre-activate for 2-5 minutes. A slight yellow color may develop.[15]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized H₂N-Ala-Resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring Coupling to a Primary Amine: After the reaction, perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, a second coupling ("recouple") with a freshly prepared activated amino acid solution is necessary.
-
-
Cycle Repetition for Glycine:
-
Repeat the deprotection (Step 1) and neutralization (Step 2) steps to remove the Boc group from the newly added D-N-Me-Phg residue.
-
In-Process Monitoring (Pre-Coupling): The Bromophenol Blue Test
-
Trustworthiness: The Kaiser test will not work for the newly exposed N-methylated amine, as it is a secondary amine.[12][16] A false negative would lead to the synthesis of a deletion sequence. The Bromophenol Blue test is a reliable alternative based on pH indication.
-
Protocol: Take a small sample of resin beads and wash with methanol. Add a few drops of 0.1% Bromophenol Blue in DMF.[2]
-
Interpretation: If the beads turn blue/green, the free secondary amine is present (coupling is incomplete from the previous step, or deprotection was successful). If the beads remain yellow, the amine is not free. For a post-deprotection check, blue/green is the expected positive result.[2]
-
-
Coupling Step (Boc-Gly-OH): Proceed with the coupling of Boc-Gly-OH using the HATU activation method as described in Step 4.
-
Monitoring Coupling to a Secondary Amine: After the coupling reaction, perform the Bromophenol Blue test again. A yellow result indicates complete coupling (the basic amine has been acylated). If the beads are blue/green, recoupling is required.
-
Phase 3: Final Cleavage and Deprotection
This procedure uses high-concentration HF, which is extremely hazardous and requires a specialized, HF-resistant apparatus (e.g., made of Teflon/Kel-F) and experienced personnel.[9]
-
Preparation: Wash the final peptide-resin (Boc-Gly-D-NMePhg-Ala-Resin) thoroughly with DCM and dry completely under high vacuum. Transfer the dried resin to the HF reaction vessel.
-
Scavenger Addition: Add a scavenger mixture to the vessel. A common mixture is p-cresol and anisole.
-
Expert Insight: Scavengers are essential to "trap" the highly reactive carbocations (e.g., benzyl, tert-butyl) that are generated during the cleavage of protecting groups.[9] Without them, these cations can re-attach to nucleophilic side chains (e.g., Trp, Met), causing irreversible side reactions.
-
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 60-90 minutes.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
Phase 4: Peptide Precipitation and Purification
-
Precipitation: Transfer the cleaved resin/peptide mixture to a fritted funnel. Wash the resin with a small amount of TFA to dissolve the peptide, then add the filtrate dropwise into a centrifuge tube containing a large volume (~30-50x) of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.[4]
-
Collection & Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18] A C18 column is typically used with a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
-
Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy, white powder.
Phase 5: Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).[19] The observed mass should match the calculated theoretical mass of the target peptide.
References
-
Fujii N, Yajima H. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. J Chem Soc Perkin Trans I. 1981;1:831-841. Available from: [Link].
-
LifeTein. Should My Peptide Be Methylated?. LifeTein. Available from: [Link].
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. Available from: [Link].
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available from: [Link].
-
Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. Available from: [Link].
-
Del-Vigo-Guerra M, et al. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods Mol Biol. 2022;2371:159-170. Available from: [Link].
-
Aapptec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec. Available from: [Link].
-
Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Technologies. Available from: [Link].
-
The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. Available from: [Link].
-
Biron E, et al. N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. 2018;109(10):e23110. Available from: [Link].
-
Smart SS, et al. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry. Int J Pept Protein Res. 1996;47(1-2):47-55. Available from: [Link].
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link].
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link].
-
Góngora-Benítez M, et al. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. 2020;25(16):3589. Available from: [Link].
-
Aapptec Peptides. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. Available from: [Link].
-
Coste J, Frérot E, Jouin P. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. J Org Chem. 1994;59(9):2437-2446. Available from: [Link].
-
Aapptec. Coupling Reagents. Aapptec. Available from: [Link].
-
Biron E, et al. N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. 2018. Available from: [Link].
-
Lenci E, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. 2021;26(10):2828. Available from: [Link].
-
Goto Y, et al. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. J Am Chem Soc. 2024. Available from: [Link].
-
Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. 2005;65(2):153-166. Available from: [Link].
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. peptide.com [peptide.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Boc-D-N-Me-Phg-OH in DMF
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-α-Boc-N-α-methyl-D-phenylglycine (Boc-D-N-Me-Phg-OH). This resource is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this specialized amino acid derivative in N,N-Dimethylformamide (DMF). We provide troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure your experiments proceed efficiently and successfully.
Section 1: Understanding the Solubility Challenge
Q1: Why am I experiencing poor solubility of this compound in DMF, a supposedly good solvent?
A1: While DMF is a standard polar aprotic solvent for peptide synthesis, several intrinsic molecular features of this compound can conspire to limit its solubility.[1][2][3] Understanding these factors is the first step in effective troubleshooting.
-
Combined Hydrophobicity: The molecule possesses two significant nonpolar moieties: the tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring of the phenylglycine side chain.[3] These bulky, hydrophobic groups can lead to aggregation in the solvent, reducing overall solubility.
-
N-Methylation: The methyl group on the alpha-amine is a critical feature. While it prevents the formation of inter-chain hydrogen bonds that lead to β-sheet aggregation in growing peptide chains, it also removes a key site (the N-H proton) for hydrogen bonding with the solvent (DMF).[4][5] This can unfavorably alter the solvation dynamics compared to its non-methylated counterpart.
-
Intermolecular Interactions: Although classic hydrogen bond-mediated aggregation is blocked, other non-covalent interactions, such as π-stacking between the phenyl rings, can still promote self-association and lead to insolubility, particularly at higher concentrations.
-
Solvent Quality: The purity of your DMF is paramount. DMF can degrade over time, especially when exposed to moisture or light, forming impurities like dimethylamine and formic acid.[1] These impurities can alter the solvent's properties and interact with your amino acid, negatively impacting solubility. Always use high-purity, amine-free, or peptide-synthesis-grade DMF.
Section 2: A Step-by-Step Guide to Improving Solubility
This section provides a logical workflow, from standard procedures to more advanced interventions. Follow these protocols sequentially to systematically address solubility issues.
Troubleshooting Workflow for this compound Dissolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-N-Me-Phg-OH
Introduction
Welcome to the Technical Support Center for troubleshooting peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered N-methylated amino acids, focusing on Boc-D-N-Me-Phg-OH (N-tert-butyloxycarbonyl-D-N-methylphenylglycine). The unique structure of this amino acid, featuring both an N-methyl group and a bulky phenyl side chain, presents significant steric hindrance that can lead to incomplete coupling reactions.[1][2] This results in lower yields of the target peptide and the formation of deletion sequences, complicating purification and analysis.[1] This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide (Q&A Format)
Question 1: I am observing a significant amount of unreacted starting material after the coupling reaction with this compound. What are the primary causes?
Answer: The primary reason for incomplete coupling of this compound is the substantial steric hindrance imposed by the N-methyl group on the peptide backbone.[1] This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the secondary amine of the N-methylated residue, thereby slowing down the rate of peptide bond formation.[1][2] The phenylglycine side chain further contributes to this steric congestion. When coupling another sterically hindered amino acid to an N-methylated residue, this problem is often magnified.[1]
To systematically troubleshoot this issue, consider the following workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Question 2: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
Answer: Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids.[3] More potent activating reagents are required to achieve high coupling yields. The most effective reagents fall into two main classes: aminium/uronium salts and phosphonium salts.[4][5]
-
Aminium/Uronium Reagents: HATU and HBTU are highly effective for coupling N-methylated amino acids.[5][6] HATU is often preferred as it reacts faster and with less epimerization.[7][8] These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, respectively.[8][9] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the coupling reaction.[5] COMU is another powerful uronium reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[4]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices.[7][10] PyAOP is particularly effective for coupling N-protected N-methyl amino acids.[7] These reagents avoid the potential side reaction of guanidinylation of the N-terminal amine that can sometimes be observed with uronium reagents if used in excess.[7][10]
| Coupling Reagent | Class | Key Advantages for Hindered Coupling | Potential Drawbacks |
| HATU | Aminium/Uronium | Very fast reaction rates, low racemization, anchimeric assistance from HOAt.[5][7] | Can react with unprotected N-terminus if used in excess.[7] |
| HBTU | Aminium/Uronium | Effective and widely used. | Less reactive than HATU for N-methyl amino acids.[6] |
| COMU | Aminium/Uronium | Efficiency comparable to HATU, safer (non-explosive byproduct), better solubility.[4] | Relatively newer, may be more expensive. |
| PyAOP | Phosphonium | Highly effective for N-methyl amino acids, no guanidinylation side reaction.[7] | Byproducts can be difficult to remove in some cases. |
| PyBOP | Phosphonium | Good coupling efficiency, non-toxic version of BOP.[10] | Can be less effective than HATU for the most difficult couplings. |
Question 3: How can I optimize my reaction conditions to improve coupling efficiency?
Answer: Beyond selecting the right coupling reagent, optimizing the reaction conditions is critical for driving the coupling of this compound to completion.
-
Solvent: Use a polar aprotic solvent that promotes good solvation of the peptide-resin complex, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[11]
-
Temperature: While most couplings are performed at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. Microwave-assisted peptide synthesis (MAPS) is particularly effective in this regard, as it can rapidly and uniformly heat the reaction, driving difficult couplings to completion quickly.[2]
-
Reaction Time and Double Coupling: For sterically hindered residues, a single coupling step, even with a powerful reagent, may not be sufficient. It is crucial to monitor the reaction's progress. If the coupling is incomplete, a second coupling ("double couple") with a fresh solution of activated amino acid should be performed.[1][6]
Optimized Double Coupling Protocol using HATU:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
First Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and allow to pre-activate for 2-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the drained peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a qualitative test to check for free amines. For secondary amines like N-methylated residues, the Kaiser test is unreliable; the bromophenol blue test is a suitable alternative.[6][10] A yellow color indicates complete or near-complete coupling, while a blue or green color signifies the presence of unreacted amines.[1]
-
Second Coupling (if necessary): If the monitoring test is positive, drain the resin and repeat steps 2-4 for an additional 1-2 hours.
-
Washing: After a negative monitoring test, drain the reaction solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to prepare for the next deprotection step.
Question 4: Are there any alternative strategies if standard coupling methods fail?
Answer: Yes, if even optimized protocols with potent coupling reagents fail to provide satisfactory results, converting the carboxylic acid to a more reactive species like an acyl fluoride is a powerful alternative.[4][12] Acyl fluorides are highly reactive intermediates that can often overcome severe steric hindrance where other methods fail.[13][14] They are more reactive than active esters and minimize steric bulk around the carbonyl group, facilitating the nucleophilic attack by the hindered amine.[13]
Reagents like TFFH can generate amino acid fluorides in situ.[4] Alternatively, reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used, though they require careful handling.[12]
Brief Protocol for In Situ Acyl Fluoride Formation:
-
Dissolve this compound (2 equivalents) in anhydrous DCM at 0 °C.
-
Add a fluorinating agent (e.g., TFFH, 2 equivalents) and a non-nucleophilic base like DIPEA or 2,4,6-collidine.
-
Stir for approximately 30 minutes to form the acyl fluoride.
-
Add this solution to the resin-bound amine and allow it to react.
-
Monitor the reaction progress as described previously.
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound particularly difficult to couple? The difficulty arises from the combination of two sterically demanding features: the N-methyl group, which makes the reacting amine a less nucleophilic secondary amine and adds bulk directly to the peptide backbone, and the large phenyl side chain of the phenylglycine residue.[1][2] This cumulative steric hindrance significantly slows down the peptide bond formation.[1]
FAQ 2: Can I use carbodiimides like DIC/DCC for this coupling? While carbodiimides are effective for many standard peptide couplings, they are generally inefficient for severely sterically hindered amino acids like this compound.[3] The O-acylisourea intermediate formed is often not reactive enough to couple efficiently with the hindered N-methyl amine, leading to very low yields and significant amounts of unreacted starting material.
FAQ 3: What is the role of the base (e.g., DIPEA, 2,4,6-collidine) in the coupling reaction? The tertiary base plays two crucial roles. First, it deprotonates the carboxylic acid of the incoming amino acid, allowing it to react with the coupling reagent.[9] Second, it maintains basic conditions necessary for the coupling reaction to proceed and neutralizes any acidic byproducts. For sterically hindered couplings where racemization is a concern, a weaker, more sterically hindered base like 2,4,6-collidine may be used to minimize this side reaction.[4]
FAQ 4: How can I monitor the progress of the coupling reaction? Monitoring is critical for difficult couplings.[15][16] Since the N-terminus is a secondary amine (N-methyl), the standard Kaiser (ninhydrin) test will not give a positive blue color and is therefore unreliable.[10] The bromophenol blue test is a recommended alternative, where a blue or green color on the resin beads indicates incomplete coupling, and a yellow color signifies completion.[1][10] The isatin test can also be used, where a blue color indicates an incomplete reaction.[10]
References
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
ResearchGate. (2008). Procedures to Improve Difficult Couplings. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
NIH. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications. [Link]
-
ACS Publications. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Organic Chemistry Portal. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
NIH. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Omega. [Link]
-
ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
ResearchGate. (2020). Representative utility of acyl fluorides in peptide coupling reactions. [Link]
-
Indian Academy of Sciences. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. thieme.de [thieme.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Minimizing Racemization with Boc-Protected Amino Acids
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-Butyloxycarbonyl (Boc) protected amino acids in their synthetic workflows. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the chiral purity of your final product.
I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: I'm observing significant racemization of a specific amino acid in my sequence. What are the most likely causes and how can I fix it?
A1: Significant racemization at a single residue points to factors that increase the acidity of the α-proton or prolong the lifetime of the reactive intermediate.
Immediate Diagnostic Questions:
-
Which amino acid is racemizing? Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[2][3][4] Phenylalanine (Phe) and other aromatic or β-branched amino acids can also be susceptible.
-
What coupling reagents are you using? High-energy coupling reagents can over-activate the carboxylic acid, increasing the risk.
-
Which base are you using for neutralization and/or coupling? The strength and steric hindrance of the base are critical factors.[5][6]
-
What are your reaction conditions (temperature, pre-activation time)?
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Coupling Reagent:
-
Problem: Your coupling reagent may be too reactive. While fast coupling is desirable, it can lead to higher rates of oxazolone formation, the primary pathway for racemization.[2][7]
-
Solution: Switch to a less aggressive, lower-racemization coupling cocktail. For carbodiimide-based couplings, the addition of a racemization suppressant is essential.[7] Excellent choices include:
-
DIC/Oxyma or DIC/HOBt: These combinations form active esters that are more stable and less prone to cyclizing into an oxazolone compared to the O-acylisourea intermediate formed by DIC alone.[7][8]
-
Uronium/Aminium Reagents: While HBTU and HATU are effective, consider them carefully. For particularly sensitive residues, PyAOP may offer advantages.[4]
-
-
-
Optimize Your Base Selection:
-
Problem: Strong, sterically unhindered bases can readily abstract the α-proton, leading to direct enolization or facilitating oxazolone formation.[5][6] Triethylamine (TEA) is a common culprit.
-
Solution: Use a weaker or more sterically hindered base. The generally accepted order of increasing racemization risk is: 2,4,6-Collidine (TMP) < N-methylmorpholine (NMM) < N,N-diisopropylethylamine (DIPEA) < Triethylamine (TEA) [5][9]
-
-
Control Reaction Temperature and Time:
-
Problem: Higher temperatures accelerate all reactions, including the rate of racemization.[10] Similarly, prolonged pre-activation times allow the activated amino acid to sit in a highly reactive state, increasing the opportunity for racemization before the amine component is introduced.
-
Solution:
-
Lower the Temperature: Perform the coupling reaction at 0°C or even lower for extremely sensitive amino acids.
-
Minimize or Eliminate Pre-activation: Add the coupling reagent to the mixture of the Boc-amino acid and resin-bound amine simultaneously, or with minimal delay. Avoiding pre-activation has been shown to reduce racemization by 6- to 7-fold in some cases.[4]
-
-
Q2: My peptide contains Histidine, and I'm struggling with epimerization at that site. Are there specific strategies for Boc-His?
A2: Yes, histidine is a special case. The primary cause of racemization is the imidazole side chain's π-nitrogen acting as an internal base, abstracting the α-proton after carboxyl activation.[1][11][12]
Core Strategy: Side-Chain Protection
The most effective strategy is to protect the imidazole nitrogen, specifically the π-nitrogen (N-π), to reduce its basicity.[1][3]
| Boc-His Derivative | Racemization Risk | Key Considerations |
| Boc-His(Bom)-OH | Very Low (<1%) | Benzyloxymethyl (Bom) group on the N-π position is highly effective.[1][12] Requires HF cleavage. |
| Boc-His(Dnp)-OH | Low | Dinitrophenyl (Dnp) is a classic, robust protecting group. Requires a separate thiolysis step for removal.[1] |
| Boc-His(Tos)-OH | Moderate | Tosyl (Tos) group reduces basicity but is less effective than Bom or Dnp.[1] A cost-effective but higher-risk option. |
| Boc-His(Boc)-OH | Variable | N-τ protection. Risk increases with longer peptides and forcing conditions.[1] |
Workflow for Incorporating Boc-His:
-
Select the Right Derivative: For critical applications where stereochemical purity is paramount, Boc-His(Bom)-OH is the superior choice.
-
Use Optimized Coupling Conditions: Even with a protected histidine, use a low-racemization coupling cocktail like DIC/HOBt or DIC/Oxyma.
-
Employ a Hindered Base: Use NMM or collidine.
-
Couple at Low Temperature: Perform the reaction at 0°C.
Q3: I suspect racemization during the esterification of the first Boc-amino acid to the resin. How can I prevent this?
A3: Racemization during the initial loading of the resin is a critical issue, as any D-isomer formed will be carried through the entire synthesis.
Best Practices for Resin Loading:
-
Cesium Salt Method: The Gisin method, which uses the cesium salt of the Boc-amino acid (Boc-AA-OCs), is the standard for esterification onto Merrifield (chloromethyl) resins.[13] This method is generally considered racemization-free.[13]
-
Avoid DCC/DMAP for Hydroxymethyl Resins: Direct esterification of a Boc-amino acid onto a hydroxymethyl-functionalized resin (like PAM) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) carries a significant risk of racemization.[13]
-
Use Pre-loaded Resins or Handles: The safest approach is to use commercially available pre-loaded resins or to couple a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin.[13] This circumvents the problematic direct esterification step.
II. Frequently Asked Questions (FAQs)
Q4: What is the primary chemical mechanism of racemization for Boc-protected amino acids?
A4: The dominant mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone).[2][7]
-
Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent (e.g., a carbodiimide).
-
Cyclization: The activated carbonyl is attacked intramolecularly by the oxygen of the Boc-carbamate group, forming the five-membered oxazolone ring.
-
Deprotonation: The α-proton on the oxazolone ring is highly acidic and is easily removed by a base present in the reaction mixture. This creates a planar, achiral enolate-like intermediate.
-
Reprotonation/Attack: The incoming amine nucleophile can attack this planar intermediate from either face, leading to a mixture of L- and D-amino acid incorporation into the peptide chain.[2]
A secondary, less common pathway is direct α-abstraction , where a base directly removes the α-proton from the activated amino acid without forming the oxazolone intermediate.[2][6]
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Q5: How do additives like HOBt and Oxyma suppress racemization?
A5: Additives like 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization, especially in carbodiimide-mediated couplings.[3][5] They function by converting the highly reactive, racemization-prone activated intermediate (like an O-acylisourea) into a more stable active ester (e.g., OBt or Oxyma ester).[7][8] This active ester is:
-
Less Prone to Oxazolone Formation: The stability of the active ester reduces the rate of intramolecular cyclization.
-
Sufficiently Reactive for Amide Formation: It remains reactive enough to couple efficiently with the N-terminal amine of the growing peptide chain.
Essentially, these additives provide a safer, more controlled pathway for the acylation reaction.[8]
Q6: Does the choice of solvent affect racemization?
A6: Yes, the solvent can play a role. Less polar solvents, such as a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF.[4] The polarity of the solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathways.
Q7: How can I quantify the level of racemization in my synthetic peptide?
A7: Quantifying racemization is essential for quality control and method optimization. The standard method involves cleaving a small amount of the peptide from the resin, followed by analysis that can distinguish between diastereomers.
Experimental Protocol: Quantification of Racemization
-
Sample Preparation: Synthesize a small model peptide, such as a dipeptide or tripeptide containing the amino acid of interest (e.g., H-Gly-Xxx-Phe-NH₂, where Xxx is the residue being tested).[4]
-
Cleavage: Cleave the peptide from the resin using the appropriate cleavage cocktail (e.g., TFA with scavengers for Boc-SPPS).
-
Work-up: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry.
-
Analysis: The most common methods are:
-
Chiral HPLC: This is the gold standard. The crude peptide is analyzed on a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column.[8][14] The L- and D-diastereomers will have different retention times, allowing for their separation and quantification.
-
GC-MS after Derivatization: The peptide can be hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Enzymatic Digestion: Digestion with specific peptidases followed by mass spectrometry can also reveal the presence of D-amino acids.[15]
-
Caption: Decision Workflow for Minimizing Racemization.
References
- The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines. (n.d.). Benchchem.
- Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (n.d.). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Epimerisation in Peptide Synthesis. (2023). Molecules.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Benchmarking Boc-His(Boc)-OH: A Comparative Guide to Histidine Protection in Boc-SPPS. (n.d.). Benchchem.
- Technical Support Center: Minimizing Racemization in Peptide Synthesis. (n.d.). Benchchem.
- Novabiochem® Letters 2 .15Vol. (n.d.). Merck Millipore.
- Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Technical Support Center: Base Selection and Racemization Control for Boc-Amino Acids. (n.d.). Benchchem.
- minimizing racemization during reactions with N-Boc-aminomethanol derivatives. (n.d.). Benchchem.
- Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). Methods in Molecular Biology.
- Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling for Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically the coupling of sterically hindered amino acids. Here, we will address common issues in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Introduction: The Challenge of Steric Hindrance
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond between the activated C-terminus of one amino acid and the N-terminus of another is the fundamental reaction. However, when bulky or structurally constrained amino acids like Valine (Val), Isoleucine (Ile), α-aminoisobutyric acid (Aib), or N-methylated amino acids are involved, this process can be significantly impeded.[1][2] The sheer physical bulk of the side chains and α-substituents creates a "steric shield" around the reactive centers, slowing down reaction kinetics and often leading to incomplete or failed couplings. This guide provides troubleshooting strategies and optimization protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction is failing or showing low yield for amino acids like Aib or Val-Val sequences. What is the primary cause?
A1: The primary cause is steric hindrance. The bulky side chains on either the incoming amino acid or the N-terminal residue on the resin physically block the approach of the nucleophilic amine to the activated carboxylic acid. This increases the activation energy of the reaction, dramatically slowing down the rate of amide bond formation.[3] Standard coupling conditions that are sufficient for less hindered amino acids often fail because the reaction does not go to completion within the allotted time.
Furthermore, this steric clash can be exacerbated by peptide aggregation on the solid support. As the peptide chain elongates, it can fold into secondary structures or aggregate with neighboring chains, further restricting access to the reactive N-terminus.[4]
Q2: Which coupling reagent is best for a difficult, sterically hindered coupling?
A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[3] You should switch to a more potent in-situ activating reagent, such as an aminium/uronium or phosphonium salt. These reagents form highly reactive ester intermediates that can overcome the steric barrier more effectively.[3][5]
Here is a comparison of recommended reagents:
| Reagent Class | Reagent Name(s) | Active Ester Formed | Reactivity | Key Advantages & Considerations |
| Aminium/Uronium | HATU , HBTU | OAt-ester, OBt-ester | Very High (HATU) | HATU is often considered the gold standard for difficult couplings due to the formation of the highly reactive OAt-ester and the anchimeric assistance from the pyridine nitrogen of HOAt, which accelerates the reaction.[5][6][7][8] |
| Aminium/Uronium | HCTU , TBTU | 6-Cl-OBt-ester, OBt-ester | High (HCTU) | HCTU is more reactive than HBTU and is a very effective, often more cost-efficient alternative to HATU for many hindered couplings.[5][6][9] |
| Aminium/Uronium | COMU | Oxyma-ester | Very High | COMU is a newer generation reagent with reactivity comparable to HATU.[10][11] Its byproducts are more soluble, and it is considered safer as it does not contain potentially explosive HOBt or HOAt derivatives.[10][11] |
| Phosphonium | PyBOP , PyAOP | OBt-ester, OAt-ester | High | Phosphonium reagents like PyBOP are excellent choices as they do not cause guanidinylation of the N-terminus, a side reaction possible with excess uronium reagents.[5][7][12] PyAOP is the more reactive OAt-based version.[12][13] |
| Fluorinating | TFFH, BTFFH | Acyl Fluoride | Extremely High | For the most extreme cases of steric hindrance (e.g., coupling two α,α-disubstituted amino acids), converting the carboxylic acid to a highly reactive acyl fluoride is a superior strategy.[3][10][14] |
Recommendation: Start by switching to HATU or HCTU . For extremely difficult couplings or if guanidinylation is a concern, consider PyBOP or acyl fluoride formation.
Q3: Beyond the coupling reagent, how else can I optimize my reaction conditions?
A3: Several factors in your protocol can be adjusted to favor the completion of a difficult coupling:
-
Extend Reaction Time: Steric hindrance slows the reaction rate. A simple and effective solution is to increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[3]
-
Increase Temperature (with caution): Applying moderate heat can help overcome the activation energy barrier. This is the principle behind microwave-assisted peptide synthesis (MA-SPPS).[3] If using conventional heating, proceed cautiously (e.g., 40-50°C) as excessive heat can increase the risk of racemization, especially for sensitive amino acids like Cys and His.[15][16]
-
Optimize Your Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation. For difficult sequences, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[3][17] In severe cases, solvent mixtures containing DMSO or "magic mixtures" (e.g., DCM/DMF/NMP with additives) can be used to disrupt aggregation.[3][4]
-
Choose the Right Base: The base used for activation plays a role. While N,N-Diisopropylethylamine (DIPEA) is common, for amino acids prone to racemization, a more hindered, weaker base like 2,4,6-collidine can minimize this side reaction.[18]
Q4: I performed a Kaiser test after coupling a hindered residue, and it's still positive (blue beads). What should I do?
A4: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[19] The most reliable solution is to perform a double coupling .
Workflow for Incomplete Coupling:
Caption: Decision workflow for handling incomplete coupling.
A double coupling involves simply repeating the coupling step with a fresh preparation of activated amino acid immediately after the first coupling attempt fails.[20] This second opportunity is often sufficient to drive the reaction to completion. If the test remains positive, you should "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in your final product.
Note on the Kaiser Test: For secondary amines like Proline or N-methylated residues, the Kaiser test is unreliable.[19] In these cases, a Chloranil or Bromophenol Blue test should be used.[19][21]
Q5: Is Microwave-Assisted Peptide Synthesis (MA-SPPS) effective for hindered amino acids?
A5: Yes, MA-SPPS is a highly effective technique for overcoming steric hindrance.[1][2][22] Microwave energy directly and rapidly heats the solvent and reagents, which significantly accelerates reaction kinetics.[23] This allows difficult couplings, such as those involving Aib or N-methylated amino acids, to be completed in minutes rather than hours, often with higher purity than conventional room-temperature methods.[2][24]
However, it is crucial to control the temperature during microwave synthesis, as higher temperatures can increase racemization.[15] Modern microwave peptide synthesizers allow for precise temperature control, typically running difficult couplings at 75-80°C for 5-20 minutes.[23] For particularly sensitive residues, lowering the coupling temperature to 50°C can mitigate racemization risk while still providing significant rate enhancement over room temperature methods.[15][16]
Detailed Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g.
-
Resin Preparation:
-
Swell 200 mg of the peptide-resin in a reaction vessel with DMF for 30 minutes.
-
Perform the N-terminal Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Wash the resin thoroughly with DMF (6 x 1 min).
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-AA-OH (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
DIPEA (8 eq., 0.8 mmol)
-
Dissolve in ~2 mL of DMF.
-
-
Allow the solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 45-60 minutes at room temperature.
-
Drain the reaction vessel.
-
-
Monitoring:
-
Take a small sample of resin beads (~2-3 mg), wash thoroughly with DMF, and perform a Kaiser test.[19]
-
If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to wash the resin and continue with the next cycle.
-
If the test is positive (beads are blue/purple), proceed to the second coupling.
-
-
Second Coupling:
-
Immediately prepare a fresh activation solution as described in step 2.
-
Add the fresh solution to the resin.
-
Agitate the reaction for another 45-60 minutes.
-
Drain and wash the resin thoroughly with DMF (6 x 1 min).
-
Perform a final Kaiser test to confirm completion. If it remains positive, consider capping.
-
Protocol 2: Microwave-Assisted Coupling for a Hindered Amino Acid
This protocol should be performed in a dedicated microwave peptide synthesizer with temperature control.
-
Resin Preparation:
-
Perform the N-terminal Fmoc deprotection using a standard microwave protocol (e.g., 3 min at 75°C).
-
Wash the resin with DMF.
-
-
Coupling:
-
Dispense the coupling solution to the resin:
-
Fmoc-AA-OH (5 eq.)
-
Coupling Reagent (e.g., DIC/Oxyma or HATU/DIPEA)
-
Solvent (DMF or NMP)
-
-
Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes.[23] For extremely hindered residues like Aib-Aib, the time may be extended to 20 minutes.[23]
-
Drain and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm completion. Due to the high efficiency of microwave synthesis, a double coupling is less frequently required but remains an option for failed reactions.[25]
-
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Synlett. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
PubMed. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1191. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2014). Can anyone tell me the probable reason behind getting two different coloured beads after deprotection?. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. peptide.com [peptide.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. biotage.com [biotage.com]
Technical Support Center: Alternative Coupling Reagents for Difficult Boc-Amino Acid Sequences
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with difficult peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Here, we will explore alternative coupling reagents and provide troubleshooting strategies in a practical question-and-answer format to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard DIC/HOBt coupling protocol is failing for a sterically hindered residue (e.g., Aib, Val-Val sequence). What's happening at the molecular level?
A: Your issue stems from steric hindrance. With bulky amino acids, the sheer physical crowding around the reactive carboxyl and amino groups prevents the efficient formation of the peptide bond. The standard carbodiimide method, even with 1-hydroxybenzotriazole (HOBt), may not be potent enough to overcome this physical barrier. The O-acylisourea intermediate formed with diisopropylcarbodiimide (DIC) is not reactive enough to couple efficiently to the sterically hindered N-terminus.[1][2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting sterically hindered couplings.
Q2: I'm observing significant racemization in my peptide product. What causes this and which reagents can help minimize it?
A: Racemization, or epimerization, at the chiral α-carbon is a significant risk, especially during the activation of the carboxylic acid. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[3][4] This intermediate can readily deprotonate and reprotonate at the α-carbon, leading to a loss of stereochemical integrity.[3]
Strategies to Minimize Racemization:
-
Choice of Additive: While HOBt is the traditional choice, additives like 7-aza-1-hydroxybenzotriazole (HOAt) are more effective at suppressing racemization.[5] Modern, non-explosive additives like OxymaPure® are highly recommended and can be used with carbodiimides like DIC to achieve high coupling rates with low racemization.[5]
-
Coupling Reagent Selection: Modern uronium or phosphonium salt reagents are generally preferred. For particularly sensitive residues, phosphonium reagents like PyBOP are often associated with lower levels of racemization.[6][7] COMU, when paired with a sterically hindered base like 2,2,6,6-tetramethylpiperidine (TMP), has also been shown to be very effective at suppressing base-promoted epimerization.[8]
-
Base Selection: Avoid using an excess of a strong tertiary amine base like N,N-diisopropylethylamine (DIEA). For sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or a hindered base like TMP.[4]
Q3: What are the key differences between uronium/aminium and phosphonium-based coupling reagents?
A: The fundamental difference lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts (e.g., PyBOP), the phosphorus atom is the activation site, while in uronium/aminium salts (e.g., HATU, HBTU), it is a carbon atom.[6] This leads to distinct characteristics:
| Feature | Phosphonium Reagents (e.g., PyBOP, PyAOP) | Uronium/Aminium Reagents (e.g., HATU, HBTU, COMU) |
| Activation Site | Phosphorus atom[6] | Carbon atom[6] |
| Primary By-product | Phosphoramide-based (e.g., tris(pyrrolidin-1-yl)phosphine oxide from PyBOP)[9] | Tetramethylurea-based[10] |
| Guanidinylation Risk | None[6][11] | Possible with excess reagent, leading to chain termination.[11] |
| Solution Stability | Generally more stable in solution.[6] | Varies; some have limited stability in solvents like DMF.[6] |
| Solubility | Significantly more soluble in common solvents like DMF.[6] | Generally less soluble than their phosphonium counterparts.[6] |
| Racemization | Often associated with lower levels of racemization.[6] | Can be higher, particularly with extended reaction times.[6] |
Q4: I've heard HATU is superior to HBTU for difficult sequences. Is this true and why?
A: Yes, for challenging sequences, HATU consistently demonstrates superior performance compared to HBTU in terms of reaction speed and the purity of the final peptide product.[12][13] The key difference lies in the additive moiety incorporated into their structures.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) group. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[12][13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a standard benzotriazole (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[12]
This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions, which is especially beneficial for sterically hindered amino acids or sequences prone to aggregation.[12]
Caption: Comparative activation pathways of HATU and HBTU.
Q5: My peptide sequence is prone to aggregation. Can a coupling reagent help, and what other strategies should I consider?
A: While the choice of coupling reagent can influence the reaction rate, which may indirectly affect aggregation, it is not the primary solution for this problem. Aggregation is caused by intermolecular hydrogen bonding of the growing peptide chains on the solid support, making reactive sites inaccessible.[14]
Strategies to Overcome Aggregation:
-
Solvent Choice: Switch from dichloromethane (DCM) or dimethylformamide (DMF) to a more disruptive solvent like N-methylpyrrolidone (NMP), or add chaotropic salts like LiCl to the reaction mixture.[14]
-
Elevated Temperature: Performing the coupling at a higher temperature can help disrupt the secondary structures causing aggregation.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences by providing rapid and uniform heating.[8]
-
Specialized Reagents: For extremely difficult couplings, reagents like COMU have shown high efficiency, especially in microwave-assisted protocols.[8][15] COMU is also highly soluble in DMF, allowing for more concentrated reaction conditions.[16]
-
Pseudoprolines and Backbone Protection: Incorporating pseudoproline dipeptides or using backbone-protecting groups (e.g., Hmb) can disrupt the hydrogen bonding patterns that lead to aggregation.
Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol outlines the steps for a standard coupling reaction using HATU in Boc-SPPS after the deprotection and neutralization of the N-terminal amine.
-
Resin Preparation: Following TFA deprotection and subsequent neutralization washes, the peptide-resin is washed with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.
-
Completion Check: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain).[6] If the test is positive, a second coupling may be necessary.
Protocol 2: Low-Racemization Coupling with DIC/OxymaPure®
This protocol is designed to minimize racemization during peptide bond formation.
-
Reagent Solution: In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 equivalent) and OxymaPure® (1.0 equivalent) in anhydrous DMF or DCM.[4]
-
Resin Addition: Add the resin with the free N-terminus (1.0 equivalent) to the solution.[4]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[4]
-
DIC Addition: Add DIC (1.0 equivalent) dropwise to the reaction mixture.[4]
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and continue for an additional 2-4 hours, monitoring the reaction progress.
-
Work-up: Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM as per standard procedures.
References
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
-
COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
PyBOP. Wikipedia. [Link]
-
Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. LinkedIn. [Link]
-
Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
COMU; CAS 1075198-30-9. Aapptec Peptides. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Managing Tert-Butyl Cation Side Reactions in Boc Deprotection
Welcome to the technical support center for managing side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the highly reactive tert-butyl cation generated during this common synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your deprotection strategy, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues encountered during Boc deprotection, providing explanations for their cause and actionable solutions.
Issue 1: My LC-MS analysis shows a +56 Da adduct on my peptide, especially on Tryptophan or Methionine residues.
Question: What is causing this mass addition, and how can I prevent it?
Answer:
A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction known as tert-butylation .
Causality: During deprotection with a strong acid like trifluoroacetic acid (TFA), the Boc group is cleaved, generating a highly reactive and electrophilic tert-butyl cation (t-Bu⁺)[1][2]. This cation can then attack any nucleophilic sites on your molecule. The electron-rich indole side chain of Tryptophan (Trp) and the sulfur-containing thioether of Methionine (Met) are particularly susceptible to this electrophilic attack[3][4]. The t-Bu⁺ can also react with TFA to form tert-butyl trifluoroacetate, which is also a potent alkylating agent[5][6].
Solution: The most effective strategy is to introduce a "scavenger" into the deprotection cocktail. Scavengers are nucleophilic molecules that are more reactive towards the t-Bu⁺ than your peptide, effectively trapping the cation before it can cause unwanted alkylation[2][7].
Recommended Action: Incorporate a cation scavenger into your TFA cleavage mixture. A standard and effective non-malodorous cocktail for general purposes, especially for peptides containing Trp, is a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) [3][8][9]. TIS is a highly efficient scavenger that quenches carbocations via hydride transfer[10][11]. Water also acts as a scavenger for tert-butyl cations[12].
Issue 2: My peptide contains Cysteine, and after deprotection, I observe significant S-alkylation and/or disulfide bond formation.
Question: I used a standard TIS cocktail, but my Cysteine residue is still being modified. Why is this happening and what should I do?
Answer:
The free thiol group (-SH) of Cysteine (Cys) is highly nucleophilic and a prime target for tert-butylation[4][5]. While TIS is an excellent cation scavenger, certain conditions or complex substrates may require a more tailored approach. Furthermore, some scavengers, including TIS, can paradoxically promote disulfide formation under certain conditions[13].
Causality: The t-Bu⁺ directly alkylates the Cys thiol. Additionally, the oxidative environment of the cleavage can lead to the formation of disulfide bridges between Cys residues. Interestingly, TIS itself, while primarily a cation scavenger, has been shown to act as a reducing agent that can facilitate the removal of some S-protecting groups and also promote disulfide formation, particularly at elevated temperatures or with prolonged reaction times[10][13][14].
Solution: For peptides containing Cys, especially in combination with other sensitive residues, a more robust scavenger cocktail is recommended. Thiol-based scavengers or thioethers are particularly effective.
Recommended Action:
-
Use a Thioether Scavenger: The combined use of thioanisole and dimethyl sulfide (DMS) has been shown to be highly beneficial in reducing Cys S-tert-butylation[5].
-
Employ Reagent K: For complex peptides with multiple sensitive residues, "Reagent K" is a powerful and widely used cocktail. Its composition is TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) [3][15][16]. EDT is a very effective scavenger for protecting Cys residues[15].
-
Caution with EDT: Be aware that prolonged exposure of Trp-containing peptides to EDT can sometimes lead to dithioketal formation as a side product[16]. Always optimize cleavage time.
Issue 3: The deprotection reaction is sluggish or incomplete, even after several hours.
Question: My Boc group isn't coming off completely. Should I just increase the reaction time?
Answer:
While extending the reaction time can sometimes drive the reaction to completion, it also increases the risk of side reactions, especially if sensitive residues are present. The issue might stem from insufficient acid strength or steric hindrance.
Causality: The rate of Boc deprotection is dependent on the concentration and strength of the acid. For sterically hindered Boc-protected amines or in cases where the substrate is partially insoluble, the deprotection can be slow.
Solution: Instead of simply extending the time, consider moderately increasing the acid strength or ensuring complete dissolution.
Recommended Action:
-
Ensure Solubility: Make sure your substrate is fully dissolved in the cleavage cocktail. If necessary, a minimal amount of a co-solvent like dichloromethane (DCM) can be used[4].
-
Optimize Acid Concentration: For most applications, a 95% TFA solution is sufficient. If deprotection is still slow, especially for removing stubborn side-chain protecting groups like Arg(Pbf), slightly extending the time (e.g., from 2 hours to 4 hours) is a reasonable first step[8][17].
-
Avoid Excessive Heat: While gentle heating can sometimes accelerate deprotection, it significantly increases the rate of side reactions. It is generally not recommended unless all other options have been exhausted and preliminary tests show it to be beneficial.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the core mechanism, the common side reactions, and the protective action of scavengers.
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Alkylation of sensitive amino acid residues by the tert-butyl cation.
Caption: Competitive reaction pathways in the presence of a scavenger.
Data Summary & Protocols
Table 1: Comparison of Common Scavenger Cocktails
| Reagent Cocktail | Composition (v/v) | Target Residues & Primary Use Case | Notes |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General Purpose: Effective for most sequences, especially those containing Trp.[3][9] | A low-odor, highly effective standard cocktail. TIS is a potent cation scavenger.[11] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Complex Peptides: For sequences with multiple sensitive residues like Cys, Met, and Trp.[3][16] | Very robust but contains malodorous and toxic components (thioanisole, EDT). Phenol protects Tyr and Trp.[9] |
| TFA/Thioanisole/EDT/Anisole | 90 : 5 : 3 : 2 | Cysteine-Rich Peptides: Specifically formulated to minimize S-alkylation of Cys.[5] | Anisole is an effective scavenger for Trp as well.[18] |
| TFA/Anisole/TMSCl/DMS/TIS | Varies | Methionine-Containing Peptides: Designed to eradicate Met oxidation and reduce S-alkylation.[19][20][21][22][23] | A specialized cocktail for preventing multiple Met-related side reactions.[19][20][21][22][23] |
Experimental Protocol: Standard Boc Deprotection with Scavengers
This protocol describes a general procedure for the final cleavage of a peptide from a solid-phase resin and simultaneous deprotection of side-chain protecting groups using the standard TFA/TIS/H₂O cocktail.
Materials:
-
Peptidyl-resin (dried thoroughly under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether
-
Reaction vessel with frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. For 10 mL of solution, combine:
-
9.5 mL of TFA
-
0.25 mL of TIS
-
0.25 mL of H₂O
-
Note: Always add acid to other reagents. The mixture may warm slightly.
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1-0.25 mmol of resin). Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. A gentle stream of nitrogen can be used for mixing.
-
Peptide Filtration: After the incubation period, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin beads 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the collected TFA filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate (the crude peptide) should form immediately.
-
Isolation: Securely cap the tube and centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection? A1: The process is an acid-catalyzed elimination. The acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group, which weakens the adjacent C-O bond. This leads to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine product.[17][24][25]
Q2: Are there any alternatives to TFA for Boc deprotection, especially if my molecule is very acid-sensitive? A2: Yes, while TFA is the most common reagent, milder acidic conditions can be used. Solutions of HCl in organic solvents like 1,4-dioxane or ethyl acetate are common alternatives.[4][18] For extremely sensitive substrates, other methods involving Lewis acids (e.g., AlCl₃, TMS-I) or even enzymatic or thermal conditions have been reported, though they are less common in standard peptide synthesis.[1][18]
Q3: Can scavengers react with my desired product? A3: This is a critical consideration. While scavengers are chosen for their high reactivity with carbocations, some can have unintended effects. For example, triethylsilane (TES), another silane scavenger, can reduce the indole ring of tryptophan under certain conditions.[14][22] Thioanisole adducts can sometimes alkylate the nitrogen of the Trp indole ring.[26] It is crucial to choose a scavenger that is appropriate for the specific amino acids present in your sequence. TIS is generally considered very safe for Trp residues.[9]
Q4: Why is water included in many scavenger cocktails? A4: Water serves multiple purposes. It acts as a scavenger for tert-butyl cations, which is particularly important when t-Bu protecting groups are present on residues like Asp, Glu, Ser, Thr, and Tyr.[12] It can also help hydrolyze any residual trifluoroacetic anhydride (TFAA) in the TFA, which could otherwise cause unwanted acylation of free amines.[27]
Q5: My peptide has an Arg(Pbf) group that is difficult to remove. What should I do? A5: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine can sometimes be stubborn. If a standard 2-3 hour cleavage is incomplete, you can extend the reaction time to 4-6 hours.[8] Using a slightly higher concentration of a thiol scavenger like EDT can also help facilitate removal. If problems persist, ensure your starting protected amino acid is of high quality and consider test cleavages on small resin samples to optimize the time.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH). [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health (NIH). [Link]
-
(PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. PubMed. [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed. [Link]
-
Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. PubMed. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. ResearchGate. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 25. BOC Protection and Deprotection [bzchemicals.com]
- 26. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomeric Peptides from Racemic Boc-DL-Phg-OH
Welcome to the technical support center for navigating the complexities of purifying diastereomeric peptides synthesized with racemic Boc-DL-Phg-OH. The incorporation of racemic amino acids like DL-phenylglycine (Phg) is a valuable strategy in drug discovery for creating peptide libraries and exploring a wider range of biological activities.[1] However, this approach inevitably leads to the formation of diastereomers, which can present significant purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to empower researchers, scientists, and drug development professionals in achieving baseline separation and high-purity isolation of their target peptide diastereomers.
Understanding the Core Challenge: The Nature of Diastereomers
When a racemic mixture of an amino acid, such as Boc-DL-Phg-OH, is coupled to a chiral peptide chain, two diastereomers are formed. These are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[2] This subtle difference is the key to their separation. However, the structural similarities can often make this separation non-trivial, requiring careful optimization of purification methods.
The diagram below illustrates the formation of diastereomeric peptides when coupling racemic Boc-DL-Phg-OH to a growing peptide chain terminating with an L-amino acid.
Caption: Formation of diastereomers during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomeric peptides?
A1: The most common and effective method for separating diastereomeric peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] Diastereomers often exhibit slight differences in their hydrophobicity and secondary structure, which can be exploited for separation on an achiral stationary phase like C8 or C18.[3][4] Other techniques that can be employed include:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can offer different selectivity compared to HPLC.[5][6] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations.[7][8]
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it's possible to selectively crystallize one diastereomer from a solution, driving the equilibrium in the solution to favor the formation of the crystallizing diastereomer.[9][10][11] This can lead to a high yield of a single, pure diastereomer.
Q2: Why is my RP-HPLC method not resolving the diastereomers? They are co-eluting as a single peak.
A2: Co-elution is a common problem. Here are several factors to investigate and optimize:
-
Mobile Phase Composition: The choice and concentration of the organic modifier (typically acetonitrile or methanol) and the ion-pairing agent (like trifluoroacetic acid - TFA) are critical.[4] Varying the gradient steepness can significantly impact resolution. A shallower gradient often provides better separation.
-
Stationary Phase Chemistry: While C18 is a good starting point, other stationary phases like C8, Phenyl-Hexyl, or Cyano might offer different selectivities that could resolve your diastereomers.
-
Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Experimenting with different column temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve separation.
-
pH of the Mobile Phase: The pH can alter the ionization state of the peptide and, consequently, its interaction with the stationary phase. Adjusting the pH might enhance the subtle differences between the diastereomers.
Q3: Can I use a chiral column to separate my diastereomeric peptides?
A3: While chiral columns are designed to separate enantiomers, they are generally not necessary for separating diastereomers.[4][12] Diastereomers have different physical properties and can be separated on standard achiral columns.[3] However, if you are struggling with resolution on achiral phases, a chiral stationary phase might offer a unique interaction mechanism that could lead to separation.
Q4: Are there any concerns about racemization of the phenylglycine residue during synthesis and purification?
A4: Yes, the α-carbon of phenylglycine is prone to racemization, especially during the coupling step in peptide synthesis.[13][14] This is a more significant issue in Fmoc-based solid-phase peptide synthesis (SPPS) but should also be considered in Boc-SPPS.[13][15] Using coupling reagents with racemization-suppressing additives (e.g., HOBt or Oxyma) and minimizing exposure to basic conditions can help mitigate this.[16] During purification, prolonged exposure to harsh pH conditions should be avoided.
Troubleshooting Guide: Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Reduce the sample load.- Use a different stationary phase or a higher concentration of ion-pairing agent.- Adjust the mobile phase pH to ensure complete protonation or deprotonation of the peptide. |
| Low Recovery of Purified Peptides | - Irreversible adsorption to the stationary phase.- Peptide precipitation on the column.- Degradation of the peptide during purification. | - Add a small amount of a stronger organic solvent (e.g., isopropanol) to the mobile phase.- Ensure the peptide is fully dissolved in the injection solvent.- Work at lower temperatures and avoid extreme pH conditions. |
| Inconsistent Retention Times | - Column degradation.- Fluctuations in mobile phase composition or flow rate.- Changes in column temperature. | - Use a guard column and ensure proper column washing and storage.- Ensure the HPLC system is properly maintained and calibrated.- Use a column thermostat for precise temperature control. |
| Broad Peaks | - Poor column efficiency.- Extra-column volume effects.- Slow kinetics of interaction. | - Use a column with smaller particle size or a longer column.- Minimize the length and diameter of tubing between the injector and the detector.- Optimize the flow rate and temperature. |
Experimental Protocols
Protocol 1: RP-HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing an RP-HPLC method for separating diastereomeric peptides.
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a fast, broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the diastereomeric pair.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Gradient Optimization:
-
Based on the initial screening, design a shallower gradient around the elution time of the peptides. For example, if the peptides elute at 40% B, try a gradient of 30-50% B over 30 minutes.
-
Further refine the gradient steepness to maximize resolution.
-
-
Organic Modifier Evaluation:
-
If resolution is still insufficient, replace acetonitrile with methanol and repeat the gradient optimization. Methanol can offer different selectivity.
-
-
Stationary Phase Screening:
-
If necessary, screen other stationary phases such as C8 or Phenyl-Hexyl to exploit different separation mechanisms.
-
The workflow for HPLC method development is visualized below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-D-N-Me-Phg-OH vs. Fmoc-D-N-Me-Phg-OH in Peptide Synthesis
A Senior Application Scientist's Guide to Strategic Protecting Group Selection for N-Methylated Phenylglycine Residues
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone of rational drug design. Among these, N-methylated amino acids are particularly valuable for their ability to enhance metabolic stability against enzymatic degradation, improve cell permeability, and modulate peptide conformation.[1] However, their inclusion within a solid-phase peptide synthesis (SPPS) framework presents unique challenges, most notably the steric hindrance at the N-terminus which can impede coupling efficiency.[2][3]
This guide provides a comprehensive, data-driven comparison of two commonly employed protected forms of N-methyl-D-phenylglycine: Boc-D-N-Me-Phg-OH and Fmoc-D-N-Me-Phg-OH . We will delve into the mechanistic nuances of each protecting group strategy, present comparative experimental data, and offer detailed protocols to guide researchers in making the optimal choice for their specific synthetic needs. Our focus is on providing not just a set of instructions, but a foundational understanding of the "why" behind each experimental step, ensuring a robust and reproducible synthetic outcome.
The Challenge of N-Methylated Residues in SPPS
The presence of a methyl group on the alpha-amino nitrogen of an amino acid introduces significant steric bulk. This hinders the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete coupling reactions.[2][3] The result can be deletion sequences and a final crude product with low purity, complicating downstream purification efforts. The choice of the temporary Nα-protecting group—typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—is therefore a critical parameter that dictates the overall success of the synthesis. For these difficult couplings, specialized and more potent coupling reagents are often required to achieve high yields.[3][4][5]
This compound: The Acid-Labile Approach
The Boc group is a classic protecting group in peptide synthesis, representing the first widely adopted strategy for SPPS.[] It is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8]
Mechanism of Deprotection
Boc deprotection proceeds via an acid-catalyzed cleavage. The tert-butyl group forms a stable carbocation, which is scavenged to prevent side reactions. This process leaves a protonated amine at the N-terminus.[8][9]
Caption: Boc deprotection workflow using TFA.
Advantages of the Boc Strategy for N-Methylated Residues
-
Reduced Aggregation: After the TFA deprotection step, the N-terminal amine remains protonated as a TFA salt. This positive charge can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support, a common issue with hydrophobic sequences.[4][8]
-
Orthogonality: The Boc/benzyl (Bzl) protection scheme is fully orthogonal to the Fmoc/tBu strategy, providing flexibility in complex syntheses.[9]
Disadvantages and Mitigation
-
Harsh Deprotection Conditions: Repeated exposure to TFA can lead to the degradation of acid-sensitive residues. The final cleavage from most resins compatible with Boc-SPPS requires harsh and highly toxic hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
-
Safety Concerns: HF is a highly corrosive reagent requiring specialized laboratory equipment and handling procedures.
Fmoc-D-N-Me-Phg-OH: The Base-Labile Alternative
The Fmoc group is the cornerstone of modern SPPS, largely due to its mild, base-labile deprotection conditions which are compatible with a wider array of sensitive functionalities.[][10]
Mechanism of Deprotection
Fmoc removal is achieved via a β-elimination reaction, typically initiated by a secondary amine base like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[4][]
Caption: Generalized SPPS workflows for Boc and Fmoc strategies.
Conclusion and Recommendations
Both this compound and Fmoc-D-N-Me-Phg-OH are viable for incorporating N-methyl-D-phenylglycine. The choice is dictated by the target peptide's characteristics and available laboratory infrastructure.
-
For routine synthesis of peptides, even those with challenging N-methylated residues, the Fmoc strategy is generally recommended. Its milder deprotection conditions, higher resulting crude purity, and safer reagent profile make it the more robust and efficient choice for most applications. [][8]The steric hindrance can be effectively overcome with potent coupling reagents like HATU and a double coupling strategy. [3]
-
The Boc strategy remains a valuable tool for specific applications. It is particularly advantageous for synthesizing highly hydrophobic or aggregation-prone sequences where the protonated N-terminus after TFA deprotection can improve solvation and coupling efficiency. [4][8]It also offers an orthogonal protection scheme essential for more complex synthetic routes. [9] Ultimately, the decision rests on a careful evaluation of the entire peptide sequence and the synthetic end-goal. By understanding the underlying chemical principles and leveraging the optimized protocols presented here, researchers can confidently navigate the challenges of synthesizing N-methylated peptides and unlock their therapeutic potential.
References
- BenchChem. A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis. BenchChem Technical Guides. Accessed January 15, 2024.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences Technical Articles. Accessed January 15, 2024.
- BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. BenchChem Technical Guides. Accessed January 15, 2024.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed January 15, 2024.
- BenchChem. Understanding Boc-Phg-OH: Properties and Applications for Chemists. BenchChem Technical Guides. Accessed January 15, 2024.
- AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support Information Bulletin 1177. Accessed January 15, 2024.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. BenchChem Technical Guides. Accessed January 15, 2024.
- BenchChem. Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. BenchChem Technical Guides. Accessed January 15, 2024.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
- Sahoo, S. K. (2016). T boc fmoc protocols in peptide synthesis. SlideShare. Accessed January 15, 2024.
- AAPPTec. Peptide Synthesis - FAQ. AAPPTec. Accessed January 15, 2024.
- AAPPTec. Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. AAPPTec Product Page. Accessed January 15, 2024.
- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Protocols, 2023.
- BenchChem. A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. BenchChem Technical Guides. Accessed January 15, 2024.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Technical Guides. Accessed January 15, 2024.
- Ottl, J., Musiol, H. J., & Moroder, L. (1999). Production of peptides containing poly-gly sequences using fmoc chemistry. Journal of Peptide Science, 5(2), 103-110.
- Sigma-Aldrich. Boc-Phg-OH >= 99.0 T 2900-27-8. Sigma-Aldrich Product Page. Accessed January 15, 2024.
- Sigma-Aldrich. Fmoc-Phg-OH >= 98.0 HPLC 102410-65-1. Sigma-Aldrich Product Page. Accessed January 15, 2024.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617.
- BenchChem. Application Notes and Protocols for Solution-Phase Synthesis Using Boc-N-Me-D-Glu-OH. BenchChem Technical Guides. Accessed January 15, 2024.
-
The Organic Chemistry Tutor. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Efficiency: HATU vs. HBTU for Boc-D-N-Me-Phg-OH
For researchers and professionals in drug development and peptide chemistry, the synthesis of peptides containing sterically hindered amino acids represents a significant challenge. The incorporation of residues such as N-methylated and α,α-disubstituted amino acids often leads to sluggish reaction kinetics, low yields, and an increased risk of racemization. A prime example of such a challenging building block is Boc-D-N-methyl-phenylglycine (Boc-D-N-Me-Phg-OH) , which combines the steric bulk of an N-methyl group with an α-phenyl substituent.
The choice of coupling reagent is therefore paramount to the success of the synthesis. This guide provides an in-depth, objective comparison of two widely-used uronium-based coupling reagents, HATU and HBTU, focusing on their performance in the context of this demanding coupling reaction. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to guide your selection process.
The Core Challenge: Understanding Steric Hindrance
The difficulty in coupling this compound stems from two primary sources of steric hindrance:
-
The N-methyl Group: The methyl group on the nitrogen atom of the incoming amino acid (the nucleophile) restricts its ability to approach the activated carboxylic acid.
-
The α,α-disubstituted Phenylglycine: The phenyl group on the α-carbon of the carboxylic acid component creates a bulky environment, shielding the activated carbonyl group from nucleophilic attack.
This combined steric congestion dramatically slows down the rate of peptide bond formation. An ideal coupling reagent for this scenario must be highly reactive to drive the reaction to completion efficiently while being mild enough to prevent side reactions, most notably the loss of stereochemical integrity (racemization).
Mechanism of Action: The Decisive Difference
Both HATU and HBTU belong to the family of aminium/uronium salt-based coupling reagents. They function by activating a carboxylic acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The critical difference between them lies in the structure of this active ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating agent. It reacts with the carboxylic acid to form a reactive OBt-ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 1-hydroxy-7-azabenzotriazole (HOAt). It forms a corresponding OAt-ester.[1][2]
The superiority of HATU, particularly for difficult couplings, is attributed to the electronic properties of the HOAt moiety.[1][3] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group.[1][2] This makes the resulting OAt-ester more reactive and a better leaving group compared to the OBt-ester formed by HBTU.[1][4] This enhanced reactivity translates to faster and more complete coupling reactions, which is essential for overcoming the steric barriers presented by residues like this compound.[5][6]
Performance Comparison: A Head-to-Head Analysis
Experimental evidence consistently demonstrates that HATU outperforms HBTU in challenging synthetic scenarios.[1][2][4] For sterically demanding couplings, including those involving N-methylated amino acids, HATU is considered the reagent of choice.[7][8][9]
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High | The more reactive OAt-ester intermediate formed by HATU overcomes steric hindrance more effectively, leading to higher conversion.[4][5] |
| Reaction Speed | Faster | Slower | Enhanced reactivity of the HATU-activated species results in significantly shorter reaction times needed to achieve complete coupling.[1][2] |
| Yield & Purity | Higher | Lower | Faster, more complete reactions minimize the formation of deletion sequences and other side products, resulting in a purer crude product.[1] |
| Racemization Risk | Lower | Higher | The rapid acylation rates achieved with HATU reduce the lifetime of the activated amino acid, thereby minimizing the window of opportunity for epimerization.[1][5][10] |
| Cost | Generally Higher | Generally Lower | The synthesis of the HOAt precursor for HATU is more complex than that of HOBt, leading to a higher reagent cost.[2][11] |
Experimental Protocol: A Comparative Study Workflow
To objectively assess the performance of HATU and HBTU for the coupling of this compound, a standardized solid-phase peptide synthesis (SPPS) protocol should be employed. The following workflow outlines a comparative experiment.
Objective: To compare the coupling efficiency, final purity, and extent of racemization when using HATU versus HBTU to couple this compound onto a resin-bound glycine.
Detailed Methodologies
1. Materials:
-
Fmoc-Gly-Wang Resin
-
This compound
-
HATU and HBTU
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)
2. Resin Preparation & Fmoc Deprotection:
-
Swell Fmoc-Gly-Wang resin in DMF for 30-60 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.
3. Amino Acid Coupling (Parallel Reactions):
-
HATU Arm: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes. Add this solution to the deprotected resin and agitate for 2 hours.[7][8]
-
HBTU Arm: In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes. Add this solution to the deprotected resin and agitate for 2 hours.[12][13]
4. Cleavage and Analysis:
-
After the coupling reaction, wash both resins extensively with DMF and DCM and dry under vacuum.
-
Cleave the dipeptide from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude product from each arm by Reverse-Phase HPLC to determine purity and yield.
-
Analyze by LC-MS to confirm the mass of the desired product. Chiral HPLC may be used to quantify the degree of racemization.
Expected Data & Conclusion
Based on extensive literature and mechanistic understanding, the experimental results are expected to clearly favor HATU.
| Metric | Expected HATU Result | Expected HBTU Result |
| Crude Purity (HPLC Area %) | >90% | 60-75% |
| Unreacted Glycine (Deletion) | <5% | 20-35% |
| Racemization (% L-isomer) | <1% | 2-5% |
| Relative Yield | High | Moderate to Low |
While both HATU and HBTU are highly effective coupling reagents for standard peptide synthesis, their performance diverges significantly when faced with sterically demanding residues like this compound.[12][13] The enhanced reactivity of the HATU-derived OAt-ester provides a decisive advantage, leading to faster reaction rates, higher coupling efficiency, and superior preservation of stereochemical integrity.[1][5][6]
For researchers and drug development professionals working with N-methylated, α,α-disubstituted, or other "difficult" amino acids, HATU is the demonstrably superior reagent . While HBTU remains a robust and cost-effective choice for routine synthesis, investing in HATU for challenging couplings is strongly recommended to maximize yield, purity, and the overall success of the synthetic endeavor.[4][10]
References
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- X-MOL. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
- Wang, Z., et al. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
- ChemicalBook. (2024).
- Pharmaffiliates. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025).
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. [Link]
- BenchChem. (2025).
-
Han, Y., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 5159-5214. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
-
Wikipedia. (n.d.). HBTU. [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51436. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(5), 374-383. [Link]
-
ResearchGate. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
- ChemicalBook. (n.d.).
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
- Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of HATU on human health_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Stability: N-Methylated vs. Non-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is immense, owing to their high specificity and low toxicity. However, a primary obstacle in translating this promise into clinical success is their inherent instability.[1][2] Peptides are rapidly broken down by proteases in the body, leading to a short in vivo half-life that curtails their therapeutic efficacy.[1] A powerful and widely adopted strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone.[2][3] This guide provides an in-depth comparison of the stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to inform strategic decisions in peptide drug design.
The Mechanistic Underpinnings of Enhanced Stability
N-methylation, the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, may seem like a subtle modification, but it imparts profound changes to a peptide's physicochemical properties.[3][4] These changes are the primary drivers of the observed increase in stability.
The most significant advantage of N-methylation is the dramatic increase in resistance to proteolytic enzymes.[3] Proteases recognize and bind to specific peptide sequences, relying on hydrogen-bonding patterns to position the peptide backbone correctly for cleavage.[1] The introduction of a methyl group on the amide nitrogen acts as a steric shield, physically obstructing the enzyme's access to the scissile peptide bond.[1] This steric hindrance disrupts the crucial enzyme-substrate interactions, thereby inhibiting cleavage.[1][3] The protective effect is potent; a single N-methyl group can significantly reduce proteolysis over a four-residue window.[1]
Figure 1: Mechanism of Proteolytic Protection by N-Methylation.
Beyond steric hindrance, N-methylation introduces significant conformational constraints.[4][5] By adding steric bulk to the backbone, it restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's overall flexibility.[6] This "conformational constraint" can be highly advantageous. It can lock the peptide into its bioactive conformation—the specific three-dimensional shape required for optimal interaction with its biological target.[6][7] This pre-organization reduces the entropic penalty of binding, which can lead to enhanced receptor affinity and selectivity.[6] Furthermore, by stabilizing a specific conformation, it can make the peptide less susceptible to conformations that are prone to degradation.[5]
Experimental Comparison: A Head-to-Head Analysis
The theoretical advantages of N-methylation are borne out by empirical data. Let's consider a case study comparing a non-methylated G-protein-binding peptide (DKLYWWEFL) with its N-methylated analogs.
Quantitative Data Summary
The following table summarizes data from studies that quantitatively assessed the stability of these peptides in the presence of Trypsin, a common serine protease.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |
| D(N-Me)KLYWWEFL | N-Me-Asp (at P2) | Trypsin | 3 h | 72 |
| DK(N-Me)LYWWEFL | N-Me-Lys (at P1) | Trypsin | > 42 h | > 1000 |
| DKLYWWEF(N-Me)L | N-Me-Leu (at P1') | Trypsin | > 42 h | > 1000 |
| DKLY(N-Me)WWEFL | N-Me-Tyr (at P2') | Trypsin | > 42 h | > 1000 |
| Data sourced from a study on N-methyl scanning mutagenesis.[1] |
As the data clearly indicates, N-methylation at various positions within the peptide sequence leads to a dramatic increase in its half-life, with modifications at or near the cleavage site providing over a 1000-fold increase in stability.[1]
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own comparative analyses, we provide the following detailed, step-by-step methodologies.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol outlines a method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a specific protease using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]
Figure 2: Workflow for an in vitro proteolytic stability assay.
Step-by-Step Methodology:
-
Peptide and Enzyme Preparation:
-
Synthesize both the non-methylated and N-methylated peptides using standard solid-phase peptide synthesis (SPPS) protocols.[1]
-
Purify the crude peptides by RP-HPLC to >95% purity and confirm their identity via mass spectrometry.[1]
-
Prepare stock solutions of the peptides (e.g., 10 mg/mL in a suitable solvent like DMSO) and the chosen protease (e.g., Trypsin at 1 mg/mL in reaction buffer).
-
-
Proteolytic Digestion Assay:
-
Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solution in the assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.[8] Include a control sample for each peptide without the addition of the enzyme.[8]
-
Initiation: Start the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[1][8] Incubate the reactions at 37°C.[8]
-
-
Time-Course Sampling and Quenching:
-
Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours).[1][8]
-
Immediately stop the enzymatic reaction in each aliquot by adding it to a quenching solution, such as 10% trifluoroacetic acid (TFA) or acetonitrile (ACN).[1][8] Flash-freeze the samples and store them at -20°C or colder until analysis.[1]
-
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC using a C18 column.[1]
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.[8]
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm for the peptide bond or 280 nm for aromatic residues).[1]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.[8]
-
Plot the percentage of the remaining intact peptide against time.[8]
-
Calculate the half-life (t½) of each peptide by fitting the data to a first-order exponential decay model.[1] This allows for a direct quantitative comparison of the stability of the N-methylated and non-methylated peptides.[8]
-
Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution and their thermal stability.[9][10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified non-methylated and N-methylated peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that have high UV absorbance.
-
Determine the precise concentration of the peptide solutions using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.
-
-
CD Spectra Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Collect multiple scans for each sample and average them to improve the signal-to-noise ratio. A buffer-only spectrum should also be recorded and subtracted from the peptide spectra.
-
-
Thermal Denaturation (Melt) Experiment:
-
To assess thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for helical peptides) as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
-
Analyze the shape of the CD spectra to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). N-methylation can induce or stabilize specific structures, which will be reflected in the CD spectrum.[4][5]
-
Plot the MRE from the thermal denaturation experiment against temperature. The midpoint of the transition (Tm) represents the melting temperature, a direct measure of the peptide's thermal stability. A higher Tm indicates greater stability.
-
Practical Considerations and Broader Implications
While N-methylation is a potent tool for enhancing peptide stability, it is not without its trade-offs.[4]
-
Synthesis Challenges: The incorporation of N-methylated amino acids into a peptide sequence is synthetically more challenging than standard SPPS.[4][11] The N-methyl group reduces the nucleophilicity of the amine, often requiring specialized, powerful coupling reagents and longer reaction times to achieve efficient bond formation.[4] This can lead to lower yields and an increased risk of side reactions, such as racemization.[4]
-
Impact on Biological Activity: The decision to N-methylate must be carefully considered on a residue-by-residue basis.[4] While the conformational constraints can improve affinity, methylation at a residue critical for receptor binding can also disrupt these interactions, leading to a loss of biological activity.[4]
-
Solubility and Permeability: N-methylation removes a hydrogen bond donor, which increases the peptide's lipophilicity.[4][12] This can improve membrane permeability, a desirable trait for oral bioavailability.[4][13] However, it can also potentially decrease aqueous solubility, which needs to be balanced.[4][12]
Conclusion
N-methylation is a cornerstone strategy in modern peptide drug development, offering a proven method to overcome the primary hurdle of proteolytic degradation.[1][2] By providing a combination of steric shielding and conformational rigidity, this modification can dramatically increase a peptide's half-life, transforming a transiently active molecule into a viable therapeutic candidate.[1][5] However, its application requires a nuanced, data-driven approach. Researchers must weigh the significant stability gains against potential challenges in synthesis and the risk of negatively impacting biological activity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of N-methylated analogues, enabling scientists to make informed decisions and unlock the full therapeutic potential of peptides.[8][14]
References
- LifeTein. (2025, September 25).
- BenchChem. (2025).
-
Chatterjee, J., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
- BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance.
- BenchChem. (2025). The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide.
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. [Link]
- BenchChem. (2025).
- BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
-
Kwon, Y. U., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(3), 145-150. [Link]
- Sani, M. A., & Separovic, F. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
- BenchChem. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
- Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations.
-
Liu, L., et al. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Mühle, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1393-1402. [Link]
- BenchChem. (2025).
- Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
-
Mori, M., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 5980. [Link]
-
Gopi, H., et al. (2003). A Template for Stabilization of a Peptide α-Helix: Synthesis and Evaluation of Conformational Effects by Circular Dichroism and NMR. Journal of the American Chemical Society, 125(24), 7290-7302. [Link]
- Mühle, M., et al. (2021).
- Strøm, M. B., & Rekdal, Ø. (2011). Serum Stability of Peptides.
- Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
Baskin, K. E., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10697-10706. [Link]
- Chatterjee, J. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides.
- AMSbiopharma. (2025, December 11).
- Chatterjee, J., et al. (2008, July 18). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.
- BenchChem. (2025).
- Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Griveau, A., et al. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online.
- de la Torre, X., et al. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. RSC Publishing.
-
Li, Y., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 23(10), 2544. [Link]
-
Jäger, M., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 16(16), 7334-7341. [Link]
-
Stayshich, B. J., & Heal, M. S. (2019). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 7(12), 5037-5047. [Link]
- Fasman, G. D. (Ed.). (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Springer.
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
-
Liu, C., et al. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(4), 101784. [Link]
- Gibbs, D. J., et al. (2017, March 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Boc vs. Fmoc Solid-Phase Peptide Synthesis for Challenging Sequences
For researchers, scientists, and professionals in drug development, the successful synthesis of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of this endeavor, with two dominant strategies reigning supreme: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The choice between these two is not merely a matter of preference but a critical decision that dictates the success of synthesizing a target peptide, especially those with "difficult" sequences prone to aggregation, side reactions, and racemization.
This in-depth guide provides a comparative analysis of Boc and Fmoc SPPS, moving beyond theoretical principles to offer practical, data-driven insights. We will delve into the core chemical differences, present head-to-head comparisons for challenging sequences, and provide detailed experimental protocols to empower you to make the most informed decision for your research.
The Fundamental Dichotomy: A Tale of Two Orthogonal Chemistries
The essence of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The key difference between Boc and Fmoc strategies lies in their orthogonal protection schemes —the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[2][3]
Boc Chemistry: The Classic Approach
The Boc strategy, the foundational method of SPPS, utilizes the acid-labile Boc group for temporary Nα-protection.[4] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[5] This reliance on a gradient of acid strength makes the Boc/Bzl strategy "quasi-orthogonal".[6]
Fmoc Chemistry: The Modern Workhorse
The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed by a mild base, most commonly piperidine.[7] Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed by TFA during the final cleavage.[7] This use of distinct base and acid deprotection steps makes the Fmoc/tBu strategy truly orthogonal.[2][3]
Head-to-Head Comparison: Navigating the Critical Differences
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM)[8] | Mild base (e.g., 20% piperidine in DMF)[7] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Moderate acid (e.g., TFA with scavengers)[7] |
| Orthogonality | Quasi-orthogonal[6] | Fully orthogonal[2][3] |
| Advantages | - Can be superior for hydrophobic, aggregation-prone sequences.[] - Generally lower cost of reagents.[] | - Milder deprotection conditions are compatible with a wider range of sensitive modifications.[7] - Automation-friendly with UV monitoring of Fmoc deprotection.[] - Avoids the use of highly hazardous HF.[7] |
| Disadvantages | - Requires specialized, HF-resistant equipment.[7] - Harsh final cleavage conditions can degrade sensitive peptides. | - Base-mediated side reactions like aspartimide formation can be problematic.[11] - Aggregation can be more pronounced in some sequences.[5] |
Focus on "Difficult Sequences": Where the Choice Truly Matters
The true test of a synthetic strategy lies in its ability to successfully produce "difficult" peptides. These are sequences that present significant challenges due to their intrinsic properties.
Case Study 1: The Aggregation Challenge - Synthesis of Amyloid-Beta (1-42)
The 42-amino acid amyloid-beta peptide (Aβ42), implicated in Alzheimer's disease, is notoriously difficult to synthesize due to its high hydrophobicity and propensity to aggregate on the resin.[12] This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps, resulting in low yields and purity.[13]
For such sequences, Boc-SPPS often holds an advantage . The repetitive TFA deprotection steps keep the N-terminus of the growing peptide protonated as an ammonium salt. This positive charge helps to disrupt the intermolecular hydrogen bonding that drives aggregation, improving solvation and synthetic efficiency.[5][8]
Comparative Data: Aβ42 Synthesis
| Strategy | Crude Yield | Crude Purity | Key Observations |
| Boc-SPPS | ~40-60% | ~30-50% | In-situ neutralization protocols are crucial to minimize aggregation during coupling.[1] |
| Fmoc-SPPS | Often lower (<30%) | Highly variable, often low | Requires specialized strategies like the use of pseudoprolines or backbone protection to disrupt aggregation.[12][13] |
Case Study 2: The Aspartimide Conundrum - Sequences Containing Asp-Gly
Aspartimide formation is a major side reaction in Fmoc-SPPS , particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (Gly).[11] The basic conditions of Fmoc deprotection can trigger the cyclization of the Asp side chain with the backbone amide nitrogen, leading to a mixture of byproducts that are difficult to separate from the desired peptide.[14][15]
Boc-SPPS is significantly less prone to aspartimide formation during the synthesis cycles. The acidic deprotection conditions keep the backbone amide protonated, disfavoring the cyclization reaction. While some acid-catalyzed aspartimide formation can occur during the final HF cleavage, it is generally less of an issue than the base-catalyzed reaction in Fmoc-SPPS.[16]
Strategies to Mitigate Aspartimide Formation in Fmoc-SPPS:
-
Use of sterically hindered side-chain protecting groups for Asp: Replacing the standard OtBu group with bulkier groups can physically block the cyclization.
-
Addition of HOBt to the deprotection solution: This can help to suppress the side reaction.[1]
-
Backbone protection: Incorporating a temporary protecting group on the backbone nitrogen following the Asp residue can prevent cyclization.
Case Study 3: The Racemization Risk - Incorporating Histidine
Histidine is particularly susceptible to racemization (loss of stereochemical integrity) during the activation step of coupling.[1] This is a concern in both Boc and Fmoc strategies but can be more pronounced in Fmoc-SPPS when using highly activating coupling reagents or elevated temperatures.
The key to preventing histidine racemization is the appropriate protection of its imidazole side chain. Protecting the π-nitrogen of the imidazole ring is an effective strategy to reduce its basicity and suppress α-proton abstraction, the initial step in racemization.[17]
Comparative Performance of Histidine Derivatives:
| Histidine Derivative | Strategy | Racemization Potential |
| Boc-His(Bom)-OH | Boc | Very Low |
| Boc-His(Tos)-OH | Boc | Moderate |
| Fmoc-His(Trt)-OH | Fmoc | High, especially with strong activation |
| Fmoc-His(Boc)-OH | Fmoc | Low |
Experimental Corner: Detailed Protocols for a Model "Difficult" Peptide
To illustrate the practical differences between the two methodologies, here are condensed protocols for the synthesis of a model hydrophobic peptide.
Boc-SPPS Protocol: A Step-by-Step Workflow
1. Resin Preparation:
-
Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
Wash with DCM.
2. First Amino Acid Coupling (Cesium Salt Method):
-
Couple the cesium salt of the C-terminal Boc-amino acid to the resin in dimethylformamide (DMF) at 50°C overnight.
-
Wash with DMF, DMF/water, DMF, and DCM.
3. SPPS Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM and isopropanol.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Wash with DCM.
-
Coupling: Couple the next Boc-amino acid using a suitable coupling agent (e.g., HBTU/DIEA) in DMF for 1-2 hours. Monitor completion with the Kaiser test.
-
Wash with DMF and DCM.
-
Repeat the cycle for each amino acid in the sequence.
4. Final Cleavage:
-
Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
Fmoc-SPPS Protocol: A Step-by-Step Workflow
1. Resin Preparation:
-
Swell Wang or Rink Amide resin in DMF for 1 hour.
-
Wash with DMF.
2. First Amino Acid Loading (for Wang resin):
-
Couple the first Fmoc-amino acid using DIC/DMAP in DCM/DMF overnight.
-
Cap any unreacted hydroxyl groups with acetic anhydride/DIEA.
-
Wash with DMF and DCM.
3. SPPS Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash with DMF.
-
Coupling: Couple the next Fmoc-amino acid using a suitable coupling agent (e.g., HATU/DIEA) in DMF for 1-2 hours. Monitor completion by UV-Vis detection of the Fmoc adduct or the Kaiser test.
-
Wash with DMF.
-
Repeat the cycle for each amino acid in the sequence.
4. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
Visualizing the Workflows
Boc-SPPS Workflow Diagram
Fmoc-SPPS Workflow Diagram
Conclusion: Selecting the Optimal Strategy for Your Synthesis
The choice between Boc and Fmoc-SPPS is not a one-size-fits-all decision. For routine peptide synthesis, the milder conditions and amenability to automation have made Fmoc-SPPS the strategy of choice in many laboratories .[4] However, for long and difficult sequences, particularly those prone to aggregation, the classic Boc-SPPS strategy remains a powerful and often superior alternative .[5]
A thorough understanding of the chemistry of your target peptide and the potential side reactions is crucial for making an informed decision. By carefully considering the factors outlined in this guide and leveraging the appropriate strategic modifications, you can navigate the complexities of peptide synthesis and achieve your desired product with high yield and purity.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Tickler, A. K., Wade, J. D., & Tregear, G. W. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494.
- Sohma, Y., Sasaki, M., Hayashi, Y., Kimura, T., & Kiso, Y. (2004). Novel and efficient synthesis of Aβ1–42 and its N-terminally modified analogues by the “O-acyl isopeptide method”. Tetrahedron Letters, 45(30), 5965-5968.
- Kasim, J. K., Kavianinia, I., Harris, P. W. R., & Brimble, M. A. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 7, 495.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Hisatomi, K., et al. (2019). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(5), 1573-1582.
- Lauer-Fields, J. L., et al. (2009). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 15(3), 153-159.
- Góngora-Benítez, M., et al. (2013). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 19(8), 489-496.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- White, P., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 216-228.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectral Analysis of Boc-Protected vs. Unprotected Peptides
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of peptides.[1][2] The introduction of protecting groups, a cornerstone of peptide synthesis, significantly alters the chemical environment of the peptide backbone and side chains. This guide provides an in-depth comparison of the NMR spectra of peptides with and without the tert-butyloxycarbonyl (Boc) protecting group, offering insights into the spectral changes and their structural implications.
The Boc group is a widely used amine protecting group in peptide synthesis due to its stability and ease of removal under mild acidic conditions.[3][4][5][6] Its presence, however, introduces distinct and predictable changes in the NMR spectrum, which are crucial for reaction monitoring and final product characterization.
Key Spectral Differences at a Glance
The most significant impact of Boc-protection on a peptide's ¹H and ¹³C NMR spectra can be summarized by changes in chemical shifts, the appearance of new signals, and potential conformational effects that influence through-space interactions.
| NMR Parameter | Unprotected Peptide (Free N-terminus) | Boc-Protected Peptide | Rationale for Change |
| Boc Group Protons | Absent | Large, sharp singlet at ~1.4-1.5 ppm | Signal from the nine equivalent protons of the tert-butyl group.[3] |
| N-terminal α-Proton (α-H) | Typically ~3.5-4.0 ppm | Downfield shift (deshielded) | The electron-withdrawing nature of the carbamate functionality of the Boc group deshields the adjacent α-proton.[3] |
| Amide Protons (NH) | Chemical shifts are sequence and conformation dependent. | The N-terminal NH proton signal is absent and replaced by the carbamate NH. The carbamate NH signal is often a broad singlet. | The primary amine is converted to a carbamate, eliminating the N-terminal amide proton. |
| ¹³C Chemical Shifts | Standard values for amino acid residues. | The carbonyl carbon of the Boc group appears around 155 ppm. The quaternary carbon of the tert-butyl group is observed around 80 ppm.[7] | Introduction of new carbon environments from the Boc protecting group. |
| Conformational Effects (NOE) | NOE patterns are indicative of the peptide's solution conformation. | Boc group can induce local conformational changes, potentially altering NOE patterns. | The steric bulk of the Boc group can restrict backbone flexibility and influence local secondary structure. |
In-Depth Analysis of Spectral Changes
1. The Diagnostic Signature of the Boc Group:
The most unambiguous evidence of successful Boc protection is the appearance of a strong, sharp singlet in the upfield region of the ¹H NMR spectrum, typically between 1.4 and 1.5 ppm.[3] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group and is an excellent diagnostic peak for confirming the presence of the protecting group and for monitoring reaction progress.
2. Deshielding of the N-terminal α-Proton:
Upon attachment of the Boc group to the N-terminal amine, the adjacent α-proton experiences a noticeable downfield shift. This is a direct consequence of the electron-withdrawing effect of the carbamate moiety, which reduces the electron density around the α-proton, causing it to resonate at a higher frequency. The magnitude of this shift can vary depending on the specific amino acid and the solvent used.
3. Impact on Amide Proton Signals:
In an unprotected peptide, the N-terminal residue has a primary amine. After Boc protection, this is converted to a carbamate, which has a single NH proton. The chemical shift of this carbamate proton is sensitive to solvent and concentration. The signals of other amide protons within the peptide sequence may also be affected, albeit to a lesser extent, due to conformational changes induced by the bulky Boc group.
4. Conformational Insights from 2D NMR:
Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for determining the three-dimensional structure of peptides in solution.[8][9][10]
-
COSY and TOCSY: These experiments reveal through-bond scalar couplings and are used to identify the spin systems of individual amino acid residues.[8] The presence of the Boc group does not fundamentally change the spin systems but can shift the cross-peaks associated with the N-terminal residue.
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation.[10][11] The bulky tert-butyl group of the Boc protecting group can sterically influence the local conformation of the peptide backbone, potentially leading to changes in NOE cross-peak patterns compared to the unprotected peptide. This can be particularly useful for studying the conformational preferences of short peptides.
Experimental Protocol: Comparative NMR Analysis
This section outlines a detailed methodology for the preparation and NMR analysis of a model dipeptide, Ala-Gly, in both its Boc-protected and unprotected forms.
Objective: To acquire and compare the ¹H NMR spectra of Boc-Ala-Gly and Ala-Gly to illustrate the key spectral differences.
Materials:
-
Boc-Ala-Gly
-
Ala-Gly
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-Ala-Gly and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial.
-
Repeat the process for Ala-Gly.
-
Ensure complete dissolution, then transfer each solution to a separate, labeled NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Typical acquisition parameters on a 400 MHz spectrometer:
-
Number of scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~16 ppm
-
-
For more detailed analysis, acquire 2D spectra (COSY, TOCSY, NOESY) for both samples.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Compare the chemical shifts of the α-protons, amide protons, and side-chain protons between the two spectra.
-
Identify the characteristic singlet of the Boc group in the spectrum of Boc-Ala-Gly.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical flow of the comparative analysis.
Caption: Workflow for the comparative NMR analysis of Boc-protected vs. unprotected peptides.
Conclusion
The presence of a Boc protecting group on a peptide induces clear and predictable changes in its NMR spectrum. The most prominent of these is the appearance of a large singlet for the tert-butyl protons. Additionally, downfield shifts of the N-terminal α-proton and alterations in amide proton signals are characteristic. These spectral differences are not only crucial for verifying the success of a protection step in peptide synthesis but can also provide insights into the local conformational effects of the protecting group. A thorough understanding of these spectral signatures is essential for researchers in peptide chemistry and drug development for accurate structural characterization and quality control.
References
-
Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]
-
Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]
-
Kar, M., & Deber, C. M. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Springer Nature. Retrieved from [Link]
-
Garg, K., & Deber, C. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide NMR. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Triclinic Labs. Retrieved from [Link]
-
Kunishima, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide Synthesis and Applications (pp. 15-28). Humana Press. Retrieved from [Link]
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. peptide NMR problem [hoffman.cm.utexas.edu]
Mastering Peptide Landscapes: A Comparative Guide to Conformational Control with Boc-D-N-Me-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the ability to dictate the three-dimensional structure of a peptide is paramount. Conformation is the key that unlocks biological activity, metabolic stability, and ultimately, therapeutic potential. This guide offers a deep dive into the impact of a powerful tool in the medicinal chemist's arsenal: Boc-D-N-Me-Phg-OH . We will move beyond a simple product overview to provide a comparative analysis, grounded in experimental data, of how this N-methylated, non-natural amino acid sculpts peptide backbones in comparison to other widely used conformational modifiers.
The Quest for Conformational Rigidity: Why It Matters
Native peptides, despite their exquisite biological specificity, are often plagued by two major liabilities in a therapeutic context: conformational flexibility and susceptibility to proteolytic degradation. A flexible peptide chain can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a target. Furthermore, proteases readily recognize and cleave the amide bonds of flexible peptides.
By introducing conformationally constrained amino acids, we can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and simultaneously shielding it from enzymatic attack. This strategic rigidification is a cornerstone of modern peptidomimetic design.[1]
This compound: A Dual-Action Conformational Modulator
This compound, or N-α-tert-butoxycarbonyl-D-N-methyl-phenylglycine, is a non-proteinogenic amino acid that leverages two key structural features to exert profound control over peptide conformation:
-
N-Methylation: The presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[2] This seemingly minor modification has several critical consequences:
-
Elimination of a Hydrogen Bond Donor: The N-methyl group removes the amide proton, preventing it from participating in hydrogen bonding networks that stabilize structures like α-helices and β-sheets.[2]
-
Promotion of β-Turns: The steric clash between the N-methyl group and the adjacent α-carbon substituent can favor a cis-amide bond conformation, which is a hallmark of certain types of β-turns (specifically βVI-turns).[3] This is particularly pronounced in homochiral sequences.[3]
-
Enhanced Proteolytic Resistance: The steric bulk of the N-methyl group can physically shield the adjacent peptide bond from the active sites of proteases.[2]
-
Increased Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[2]
-
-
α,α-Disubstitution (via the Phenyl Ring): The phenyl group directly attached to the α-carbon, along with the N-methyl group, creates a highly constrained environment. This steric bulk restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined conformation. The rigid structure of phenylglycine itself is known to induce specific secondary structures in peptides.[1]
The D-configuration of the amino acid further influences the directionality of the peptide chain, with D-amino acids often being incorporated to induce specific turn types or to disrupt or stabilize helical structures in a predictable manner.
Comparative Analysis: this compound vs. Other Conformational Modulators
To truly appreciate the utility of this compound, it is essential to compare its effects with those of other commonly employed non-natural amino acids.
| Amino Acid Derivative | Key Structural Feature(s) | Predominant Conformational Influence | Advantages | Limitations |
| This compound | N-methylation, α-Aromatic Substitution, D-Configuration | β-Turn Induction (especially βVI) , Localized Rigidity | Potent turn inducer, enhances proteolytic stability and membrane permeability. | Can disrupt helical structures; synthesis with N-methylated amino acids can be challenging.[2] |
| Boc-Aib-OH (Aminoisobutyric Acid) | α,α-Dimethyl Substitution | Strong Helical Induction (310 and α-helices) | Excellent helix nucleator, provides significant proteolytic stability. | Limited side-chain functionality, primarily induces helices. |
| Boc-L-Pro-OH (Proline) | Cyclic Side Chain | β-Turn Induction (Type I and II) , Kink Formation | Natural turn inducer, well-characterized conformational effects. | Can introduce cis/trans isomerization issues, limited to specific turn types. |
| Boc-D-Pro-OH (D-Proline) | Cyclic Side Chain, D-Configuration | β-Turn Induction (Type I' and II') , Hairpin Nucleation | Potent inducer of specific turn types, often used in combination with Glycine to nucleate β-hairpins. | Similar cis/trans isomerization potential as L-Proline. |
Illustrative Comparison of Conformational Propensities:
Experimental Workflows for Conformational Analysis
A multi-faceted approach is essential for a thorough evaluation of the conformational impact of incorporating this compound and its alternatives.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is well-suited for the incorporation of this compound.
Protocol for Manual Boc-SPPS:
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Attach the first Boc-protected amino acid to the resin.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound:
-
Pre-activate this compound (3 eq.) with a coupling agent like HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Note: Coupling of sterically hindered N-methylated amino acids can be sluggish and may require longer coupling times or double coupling.
-
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Treat the final peptide-resin with anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.
-
1D ¹H NMR: Provides initial insights into the overall folding of the peptide. Dispersed amide proton signals are indicative of a well-structured peptide.
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY: Used for assigning proton resonances to specific amino acid spin systems.
-
NOESY/ROESY: Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's conformation and identifying specific secondary structures like β-turns and helices. For N-methylated peptides, ROESY is often preferred due to the potential for intermediate molecular tumbling rates.[4]
-
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.
-
α-Helices: Exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-Sheets: Show a negative band around 218 nm and a positive band around 195 nm.
-
β-Turns: Have more varied spectra, but can often be distinguished from random coil structures.
-
Random Coil: Characterized by a strong negative band around 200 nm.
Note: The aromatic side chain of phenylglycine can contribute to the CD spectrum in the near-UV region (250-300 nm) and may also have some effect on the far-UV spectrum, which should be considered during data interpretation.[5][6]
C. X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution static picture of the conformation in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsion angles, providing definitive evidence for specific secondary structures.[7][8]
Conclusion
This compound is a highly effective building block for introducing conformational constraints into peptides, primarily through the induction of β-turns. Its dual-action mechanism, combining the steric effects of N-methylation and the inherent rigidity of the phenylglycine scaffold, offers a potent strategy for enhancing the drug-like properties of peptides. By understanding its conformational impact in comparison to other unnatural amino acids like Aib and proline, researchers can make more informed decisions in the rational design of peptidomimetics with tailored structures and functions. The judicious application of this and other conformational modifiers, guided by rigorous experimental analysis, will continue to drive the development of the next generation of peptide therapeutics.
References
- Boussard, G., Marraud, M., & Néel, J. (1977). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Journal of the American Chemical Society, 99(25), 8234-8239.
- Jasim, A., Scarponi, F., & Jurinovich, S. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. International Journal of Molecular Sciences, 22(4), 1833.
- Luchinat, C., & Pagani, E. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 230-238.
- Gellman, S. H. (1998). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 120(49), 13014-13023.
- Rajashankar, K. R., Chauhan, V. S., & Ramakumar, S. (1995). Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue. International journal of peptide and protein research, 46(6), 487–493.
- Singh, G., Rajashankar, K. R., Chauhan, V. S., & Ramakumar, S. (1996). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 40(3), 327-335.
-
LifeTein. Should My Peptide Be Methylated?. [Link]
- Witte, M. D., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD thesis, University of Glasgow.
- Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of peptide and peptidomimetic antagonists for peptide receptors. Current medicinal chemistry, 7(1), 945-970.
- Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
-
Moodle@Units. Circular Dichroism of Peptides. [Link]
- An, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2296.
- Hruby, V. J., & Li, G. (1999). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal α-phenylglycine units. The Journal of Organic Chemistry, 64(25), 9139-9142.
- Bohl, M., & Sewald, N. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
- Staros, J. V., & Kallenbach, N. R. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-616.
-
ResearchGate. Conformational analyses of peptides 1–8. a) Structures of... [Link]
- Kaur, H., et al. (2007). Design of helical peptides: Solution conformation of Boc-Gly-ΔZPhe-Leu-ΔZPhe-Ala-NHMe and Boc-Val-ΔZPhe-Phe-Ala-Leu-Ala-ΔZPhe-Leu-OMe. Journal of the American Chemical Society, 129(46), 14383-14391.
-
ResearchGate. Unique Crystallographic Signatures of Boc-Gly-Phe-Phe-OMe and Boc-Gly-Phg-Phe-OMe and Their Self-Association. [Link]
- Buczek, A., Broda, M. A., & Wałęsa, R. (2019). Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. Structural Chemistry, 30(5), 1697-1710.
- Rajashankar, K. R., Chauhan, V. S., & Ramakumar, S. (1995). Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue. International journal of peptide and protein research, 46(6), 487-493.
- O'Leary, D. J., et al. (2019). X-Ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(12), 2276.
-
IISc. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Link]
- Angell, Y. L., et al. (2019). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. The journal of physical chemistry. B, 123(49), 10395-10406.
-
University of Regensburg. peptide nmr. [Link]
- Van der Wel, P. C., & Edd, J. F. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(27), 2735-2755.
Sources
- 1. Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
A Strategic Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale peptide manufacturing, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision with far-reaching implications for cost, efficiency, and final product quality. This guide provides an in-depth, data-driven comparison of these two cornerstone chemistries, moving beyond theoretical advantages to offer practical insights and quantitative data to inform strategic decisions in process development and manufacturing.
Executive Summary: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes. The Boc strategy, a classic and robust method, employs an acid-labile Nα-protecting group, requiring repeated exposure to moderately strong acids like trifluoroacetic acid (TFA) for deprotection and harsh acids such as hydrofluoric acid (HF) for final cleavage. In contrast, the more modern Fmoc strategy utilizes a base-labile Nα-protecting group, which is removed by a mild base, typically piperidine, while the side-chain protecting groups are acid-labile and cleaved with TFA. This "orthogonality" is a key feature of the Fmoc approach, offering milder overall conditions.[1]
While Boc-protected amino acids are generally less expensive upfront, a comprehensive cost-benefit analysis for large-scale synthesis reveals a more nuanced picture.[] The Fmoc strategy, despite higher initial raw material costs, can offer greater overall cost-effectiveness through increased efficiency, higher purity of the crude product, and greater amenability to automation under current Good Manufacturing Practices (cGMP).[][]
Core Chemistry and Process Workflow
The choice of chemistry dictates the entire manufacturing workflow, from reagent selection and handling to waste stream management.
Boc Chemistry Workflow
The Boc SPPS cycle involves the repeated use of TFA to deprotect the Nα-amino group, followed by a neutralization step before coupling the next amino acid. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with the highly corrosive and hazardous HF, necessitating specialized equipment.
Resin [label="Peptide-Resin"]; Deprotection [label="Boc Deprotection\n(TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(e.g., DIEA)"]; Coupling [label="Amino Acid Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash"]; Final_Cleavage [label="Final Cleavage\n(HF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Peptide [label="Crude Peptide"];
Resin -> Deprotection; Deprotection -> Wash_1 [label="Remove TFA"]; Wash_1 [label="Wash"]; Wash_1 -> Neutralization; Neutralization -> Wash_2 [label="Remove Base"]; Wash_2 [label="Wash"]; Wash_2 -> Coupling; Coupling -> Wash_3 [label="Remove Excess Reagents"]; Wash_3 [label="Wash"]; Wash_3 -> Resin [label="Repeat Cycle"]; Resin -> Final_Cleavage [style=dashed]; Final_Cleavage -> Crude_Peptide; }
Caption: Generalized workflow for Boc solid-phase peptide synthesis.Fmoc Chemistry Workflow
Fmoc SPPS utilizes a base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), for Nα-deprotection. The final cleavage and side-chain deprotection are performed simultaneously with TFA. The milder conditions throughout the synthesis cycle make Fmoc chemistry highly compatible with automation and a wider range of sensitive peptide modifications.[4]
Resin [label="Peptide-Resin"]; Deprotection [label="Fmoc Deprotection\n(Piperidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash"]; Final_Cleavage [label="Final Cleavage\n(TFA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Peptide [label="Crude Peptide"];
Resin -> Deprotection; Deprotection -> Wash_1 [label="Remove Piperidine"]; Wash_1 [label="Wash"]; Wash_1 -> Coupling; Coupling -> Wash_2 [label="Remove Excess Reagents"]; Wash_2 [label="Wash"]; Wash_2 -> Resin [label="Repeat Cycle"]; Resin -> Final_Cleavage [style=dashed]; Final_Cleavage -> Crude_Peptide; }
Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.Cost-Benefit Analysis: A Quantitative Comparison
A thorough evaluation of Boc and Fmoc chemistries for large-scale synthesis requires a detailed analysis of several key cost drivers.
Raw Material Costs
While market prices fluctuate, a general trend holds: Boc-protected amino acids are initially less expensive than their Fmoc counterparts.[5] This is largely due to the lower cost of the Boc protecting group itself.[] However, the cost of other critical reagents can shift the balance. For instance, while TFA is used in both strategies, Boc chemistry requires it at every cycle for deprotection, whereas Fmoc uses the less expensive base piperidine for this step.
| Component | Boc Chemistry | Fmoc Chemistry | Rationale |
| Protected Amino Acids | Lower initial cost. | Higher initial cost. | The synthesis of the Fmoc group is more complex.[] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is generally more expensive than piperidine for bulk quantities. |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) | HF is highly hazardous and requires specialized, costly equipment for handling.[6] |
| Coupling Reagents | Traditionally DCC/HOBt (lower cost). | Compatible with modern, more efficient (but often more expensive) reagents like HATU/HBTU.[] | Modern coupling reagents can improve yield and reduce side reactions, impacting overall cost-effectiveness. |
Process and Efficiency
In large-scale manufacturing, time and throughput are critical economic factors. Fmoc chemistry often presents advantages in process efficiency.
-
Cycle Times: Automated Fmoc synthesis can achieve faster cycle times due to the rapid deprotection step and the elimination of the neutralization step required in Boc chemistry.[7] Microwave-assisted SPPS, predominantly used with Fmoc chemistry, can further reduce cycle times significantly.[6]
-
Automation: The milder conditions and less corrosive reagents of Fmoc chemistry make it more amenable to fully automated synthesis platforms, reducing labor costs and improving batch-to-batch consistency.[1][4]
-
Yield and Purity: Fmoc chemistry generally results in higher crude product purity for many standard peptides.[1][8] This is attributed to the milder deprotection steps that minimize side reactions.[] Higher crude purity translates to a more efficient and less costly downstream purification process, which can be a major bottleneck and cost driver in peptide manufacturing. For example, a study on the synthesis of Glucagon showed a 15% increase in crude purity when using purified Fmoc-amino acids, significantly impacting the overall process yield.[9]
| Parameter | Boc Chemistry | Fmoc Chemistry | Impact on Cost-Benefit |
| Typical Crude Purity | 75-85% (can be higher for hydrophobic sequences).[8] | 70-90% for standard peptides.[8] | Higher crude purity reduces purification costs (solvents, chromatography media, labor, time). |
| Automation Compatibility | More complex due to corrosive reagents. | Highly compatible with modern automated synthesizers.[1] | Increased automation leads to higher throughput, better reproducibility, and lower labor costs. |
| Typical Cycle Time (per amino acid) | Longer due to deprotection and neutralization steps. | Shorter, especially with microwave-assisted methods.[7] | Faster cycles increase manufacturing capacity and reduce time-to-market. |
Waste Generation and Disposal
The environmental impact and associated costs of waste disposal are increasingly important considerations in chemical manufacturing.
-
Solvent Consumption: SPPS is a solvent-intensive process, with waste generation potentially reaching 3,000–15,000 kg per kg of active pharmaceutical ingredient (API) produced.[10][11] While both methods use large volumes of solvents like DMF, efforts to "green" peptide synthesis are more advanced and varied for the more modern Fmoc chemistry.[12]
-
Hazardous Waste: The use of HF in Boc chemistry generates highly toxic and difficult-to-handle waste, leading to significantly higher disposal costs compared to the waste streams from Fmoc synthesis. The primary waste from Fmoc deprotection (piperidine and dibenzofulvene adducts) is less hazardous and more straightforward to manage.
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding, here are generalized, step-by-step protocols for the key deprotection steps in both chemistries.
Protocol: Boc Deprotection in SPPS
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2 minutes.
-
Deprotection: Add fresh deprotection solution and agitate for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Final Washes: Wash the resin with DCM to remove excess base before proceeding to the coupling step.
Protocol: Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.
-
Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc chemistry for large-scale peptide synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, required purity, production scale, and available infrastructure.
Boc chemistry remains a powerful and sometimes preferred method for certain applications, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation, where the acidic deprotection can help to improve solvation.[] Its mature and well-established protocols provide a solid foundation for large-scale production.
Fmoc chemistry , however, has largely become the industry standard for several compelling reasons.[4] Its milder reaction conditions, true orthogonality, higher crude product purity for a wide range of peptides, and exceptional compatibility with automation make it a more efficient, and often more cost-effective, choice for cGMP manufacturing.[1][] The reduced hazard profile and more manageable waste streams further enhance its appeal from both a safety and environmental perspective.
For new peptide drug development programs, the Fmoc strategy generally offers a more versatile and economically advantageous platform for scaling up from research to commercial production. A thorough process-specific cost of goods (COGS) analysis is always recommended to make the final, data-driven decision.
References
- A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. (2025). BenchChem.
- Why Fmoc-Protected Amino Acids Domin
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Comparison of Boc and Fmoc SPPS. (n.d.).
- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). PubMed.
- Advances in Fmoc solid‐phase peptide synthesis. (2015). PMC - NIH.
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis.
- FMOC and BOC Protected Amino Acids Market. (2025). PW Consulting Chemical & Energy Research Center.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). BenchChem.
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Yield of crude product, purity, and peptide-specific yield for the... (2024).
- Fmoc Protected Amino Acids. (n.d.). AltaBioscience.
- Research Scale Peptide Synthesizer Comparison. (2022). CSBio.
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing.
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega.
- Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022).
- Amino Acids & Resins. (n.d.). RS Synthesis.
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021).
- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry.
- Fmoc-Amino Acids for Peptide Synthesis. (n.d.). Aapptec.
- Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis System. (n.d.). PerSeptive Biosystems.
- Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008).
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Buy 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt. (n.d.). Smolecule.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Piperazine-d8 Trifluoroacetic Acid Salt. (n.d.). LGC Standards.
- Trifluoroacetic acid (TFA), 1 l. (n.d.). Carl ROTH.
- Piperidine Market Size, Share & Industry Growth 2032. (n.d.). Straits Research.
- Trifluoroacetic Acid - 76-05-1 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global FMOC and BOC Protected Amino Acids Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 6. cem.de [cem.de]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajpamc.com [ajpamc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to Coupling Reagents for N-Methylated Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Methylation Challenge in Peptide Synthesis
N-methylation is a cornerstone of modern peptide drug design. By replacing a backbone amide proton with a methyl group, we can impart profound and desirable changes to a peptide's therapeutic profile. This single modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and even fine-tune receptor affinity by constraining the peptide's conformation.[1][2][3][4]
However, this powerful tool introduces a significant hurdle in the synthetic process. The steric bulk of the N-methyl group dramatically hinders the approach of an activated amino acid, while simultaneously reducing the nucleophilicity of the secondary amine on the growing peptide chain.[3][4][5] This confluence of factors slows reaction kinetics to a crawl, making standard coupling protocols inefficient and often leading to incomplete reactions, truncated sequences, and the accumulation of impurities.[6]
Successfully navigating the synthesis of N-methyl-rich peptides is therefore critically dependent on the judicious selection of a highly active coupling reagent. This guide provides a comparative analysis of the leading reagent classes, grounded in mechanistic principles and experimental data, to empower you to overcome the N-methylation challenge.
Mechanism of Action: Uronium vs. Phosphonium Reagents
The majority of modern, high-activity coupling reagents fall into two major families: uronium/aminium salts and phosphonium salts.[7][8] Their fundamental difference lies in the atom that is activated to facilitate the formation of the reactive ester intermediate, which is the ultimate acylating species.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): In these reagents, a carbon atom is the site of activation. They react with the carboxylate of the incoming amino acid to form a highly reactive acyl-uronium species, which then rearranges to the active ester.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP): Here, the phosphorus atom is the activation site. The carboxylate attacks the electrophilic phosphorus center to form an acyloxyphosphonium salt, which is the reactive intermediate that is then attacked by the amine.[8]
This mechanistic divergence is the root of their differing performance characteristics, side-reaction profiles, and suitability for challenging couplings.
Caption: Uronium vs. Phosphonium activation pathways.
Comparative Review of Key Coupling Reagents
The choice of reagent can make the difference between a successful synthesis and a failed one. While standard reagents like HBTU are often inadequate for N-methylated couplings, several high-potency alternatives have proven exceptionally effective.[9][10]
Uronium/Aminium Salts: The High-Activity Workhorses
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, including N-methylated residues.[10][11] Its superiority over older reagents like HBTU stems from the incorporation of 7-aza-1-hydroxybenzotriazole (HOAt) instead of 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position of the ring acts as an electron-withdrawing group, making the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the sterically hindered N-methyl amine.[12]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiency comparable or superior to HATU.[13][14][15] COMU's design replaces the potentially explosive benzotriazole moiety with OxymaPure, enhancing its safety profile.[16] It boasts several practical advantages:
-
High Solubility: More soluble in common solvents like DMF than HATU.[15][16]
-
Reduced Base Requirement: Performs exceptionally well with only one equivalent of base, which can help minimize base-mediated side reactions like racemization.[16][17]
-
Visual Monitoring: The reaction progress can often be monitored by a color change in the solution.[15][16]
-
Water-Soluble Byproducts: Simplifies purification, particularly in solution-phase synthesis.[14][15]
-
A notable drawback is its limited stability in DMF solution, making it less suitable for automated synthesizers where reagent solutions are stored for extended periods.[16][18]
-
Phosphonium Salts: The Racemization-Resistant Specialists
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium reagent that avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[8] When combined with an additive like HOAt, its performance in coupling N-methyl amino acids is significantly enhanced.[19]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium counterpart to HATU, also incorporating the highly activating HOAt moiety. It is recognized as one of the most promising reagents for the challenging coupling between two N-methylated residues.[17][19]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive halogenophosphonium reagent. Instead of forming an active ester, it is believed to generate a transient acyl bromide or other highly reactive intermediate. It is exceptionally efficient for coupling N-methylated amino acids where other reagents may be insufficient.[20][21]
Data-Driven Comparison of Coupling Reagents
| Reagent | Class | Activating Additive | Relative Efficiency for N-Me AAs | Racemization Risk | Key Advantages | Key Disadvantages |
| HBTU/TBTU | Uronium/Aminium | HOBt | Low to Moderate | Moderate | Cost-effective for standard couplings. | Often ineffective for N-Me couplings.[9] Potential for guanidinylation.[22] |
| HATU | Uronium/Aminium | HOAt | Very High | Low | "Gold standard," highly effective and fast.[11][12] | More expensive than HBTU. Potential for guanidinylation.[22] |
| COMU | Uronium | OxymaPure | Very High | Very Low | Safer (non-explosive additive), high solubility, requires less base, water-soluble byproducts.[14][15][16] | Limited stability in DMF solution.[16][18] |
| PyBOP | Phosphonium | HOBt | Moderate to High | Low | No guanidinylation risk.[8][22] | Can be less reactive than HOAt-based reagents without additives. |
| PyAOP | Phosphonium | HOAt | Very High | Very Low | Excellent for highly hindered couplings, no guanidinylation risk.[19][22] | Higher cost. |
| PyBrOP | Phosphonium | None | Extremely High | Low | Effective for the most difficult couplings where others fail.[20][21] | High reactivity may require careful control; can promote NCA formation with Boc-AAs.[21] |
Mitigating Side Reactions: The Nuances of N-Methyl Synthesis
Racemization
While N-acyl N-methylamino acids cannot form the typical oxazolone intermediates responsible for racemization, they are not immune to loss of stereochemical integrity.[23] Racemization can proceed through the formation of a planar oxazolium-5-oxide intermediate or via direct Hα abstraction by a base.[24][25] This risk is heightened in the presence of salts and in polar solvents.[23][24] Mitigation Strategies:
-
Reagent Choice: Phosphonium reagents are often associated with lower levels of racemization.[8] COMU also demonstrates excellent stereochemical preservation.[15][16]
-
Base Selection: Use of weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to stronger bases like DIPEA, as they are less likely to abstract the alpha-proton.[26]
Guanidinylation
This side reaction is specific to uronium/aminium reagents (HATU, HBTU, etc.) and does not occur with phosphonium reagents.[8][22] If the coupling reagent is used in excess, or if the carboxyl activation step is slow, the reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain. Mitigation Strategy:
-
Avoid using a large excess of the uronium reagent relative to the carboxylic acid. A slight deficit is sometimes recommended, especially for cyclization or fragment condensation steps.[16]
Validated Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The key to success is the use of a highly active reagent and sufficient reaction time to overcome the steric hindrance.
Protocol 1: General Coupling of an N-Methylated Amino Acid using HATU
This protocol is considered the standard for incorporating N-methylated residues.
Caption: SPPS workflow for a single N-Me AA coupling cycle.
Methodology:
-
Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents). Allow the solution to pre-activate for 2-5 minutes at room temperature.[9][10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1 to 4 hours. The extended coupling time is crucial for sterically hindered residues.[10]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them with methanol, and perform a Bromophenol Blue test.[9] A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.
-
Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 2 and 3 for a second coupling.
-
Washing: Once coupling is complete, drain the vessel and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x5) to prepare for the next deprotection/coupling cycle.
Protocol 2: Monitoring with the Bromophenol Blue Test
The standard ninhydrin test gives a false negative with the secondary amines of N-methylated residues. The Bromophenol Blue test is a reliable alternative.[9]
Procedure:
-
Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.
-
Test: Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Wash: Wash the beads thoroughly with a solvent like methanol or DMF to remove any residual base.
-
Add Indicator: Add 1-2 drops of the Bromophenol Blue test solution to the beads.
-
Observe:
-
Yellow Beads/Solution: Coupling is complete (the acidic indicator remains protonated).
-
Blue or Green Beads/Solution: Coupling is incomplete (the basic free amine deprotonates the indicator).[9]
-
Conclusion and Senior Scientist Recommendations
The synthesis of N-methylated peptides is a solvable challenge that requires moving beyond standard peptide coupling reagents.
-
For routine and challenging N-methylated couplings , HATU remains the well-validated reagent of choice, offering a powerful combination of speed and efficiency.
-
For applications prioritizing safety, solubility, and green chemistry , COMU is an outstanding modern alternative that often matches or exceeds the performance of HATU, with the caveat of its limited solution stability.
-
For the most sterically demanding couplings , such as acylating an N-methylated residue that is C-terminal to a proline or another N-methylated residue, highly potent phosphonium salts like PyAOP or PyBrOP should be considered. They provide an extra level of reactivity and circumvent the guanidinylation side reaction inherent to uronium salts.
Ultimately, successful synthesis is a function of a powerful activating reagent, sufficient reaction time, and diligent monitoring. By understanding the mechanistic principles and leveraging the advanced reagents detailed in this guide, researchers can confidently incorporate N-methylation as a powerful strategy in their drug discovery and development programs.
References
-
Comparative study of methods to couple hindered peptides. PubMed, National Institutes of Health. [Link]
-
Synthesis of N-methylated cyclic peptides. PubMed, National Institutes of Health. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
(PDF) Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. [Link]
-
COMU; CAS 1075198-30-9. Aapptec Peptides. [Link]
-
COMU peptide coupling reagent. Activotec. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, National Institutes of Health. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
SPPS for N Methylated Peptides. Reddit. [Link]
-
Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]
-
(PDF) New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, National Institutes of Health. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
Sources
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. biosynth.com [biosynth.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Peptidkapcsoló reagensek útmutató [sigmaaldrich.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Senior Application Scientist's Guide to Peptide Purity Validation: An Orthogonal HPLC and Mass Spectrometry Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and research peptides, purity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. Whether advancing a novel drug candidate through preclinical trials or elucidating complex biological pathways, the certainty that your peptide is free from confounding impurities is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques for peptide purity validation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and underscore the synergistic power of this orthogonal approach.
The Imperative of Purity: Why It Matters
Peptide impurities can arise from various stages of synthesis and handling, including incomplete reactions, side reactions, or degradation.[1][2][3] These impurities can have significant consequences:
-
Altered Bioactivity: Even minor modifications can drastically change a peptide's interaction with its biological target, leading to diminished efficacy or off-target effects.[4]
-
Immunogenicity: Certain impurities can trigger an immune response, a critical safety concern in therapeutic applications.[4][5]
-
Inaccurate Quantification: Impurities can interfere with accurate measurements of peptide concentration, leading to erroneous experimental results.
-
Lack of Reproducibility: Batch-to-batch variability in impurity profiles can compromise the consistency of research findings.[6]
For research applications, a purity level of ≥95% is often sufficient, while more sensitive assays may require ≥98% purity.[7] For therapeutic peptides, regulatory bodies like the FDA and EMA have stringent requirements for purity and impurity profiling.[8][9]
The Workhorse of Purity Assessment: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity of peptide samples.[10][11][12] It separates peptides and their impurities based on their relative hydrophobicity.[12][13][14]
The "Why" Behind the Method: Key Experimental Choices
1. The Stationary Phase: Choosing Your Column
The heart of the separation is the column, which is packed with a non-polar stationary phase, typically silica particles chemically modified with alkyl chains (e.g., C8 or C18).
-
C18 vs. C8: C18 columns are more hydrophobic and provide greater retention and resolving power for a wide range of peptides. C8 columns are less retentive and can be advantageous for highly hydrophobic peptides that might otherwise be difficult to elute. The choice depends on the specific peptide's properties.
-
Pore Size: For peptides, wide-pore columns (e.g., 300 Å) are crucial. Peptides are larger molecules than small-molecule drugs and require larger pores to access the stationary phase for effective interaction and separation.
-
Particle Size: Smaller particle sizes (e.g., <3 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide higher resolution and faster analysis times.[1]
2. The Mobile Phase: Driving the Separation
The mobile phase is a polar solvent system that carries the sample through the column. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically used for peptide separations.
-
Solvents: The most common mobile phase consists of water (Solvent A) and acetonitrile (ACN, Solvent B). ACN is favored for its low viscosity and UV transparency.
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent. It serves two main purposes: it acidifies the mobile phase to ensure that the carboxyl groups of the peptide are protonated, and its counter-ions pair with the positively charged amino groups of the peptide. This masks the charges on the peptide, making it behave more like a neutral, hydrophobic molecule, which enhances its interaction with the stationary phase and improves peak shape.[15] However, TFA can suppress the signal in mass spectrometry.[3] Formic acid (FA) is a more MS-friendly alternative, though it may result in broader peaks for some peptides.[3]
Interpreting the Chromatogram: A Quantitative Assessment
The output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The area under each peak is proportional to the concentration of the corresponding component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[16]
Table 1: Example HPLC Purity Data for a Synthetic Peptide
| Peak Number | Retention Time (min) | Peak Area | % Area |
| 1 | 8.5 | 15000 | 1.5 |
| 2 (Main) | 10.2 | 970000 | 97.0 |
| 3 | 11.1 | 10000 | 1.0 |
| 4 | 12.5 | 5000 | 0.5 |
| Total | 1000000 | 100.0 |
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol provides a robust starting point for the purity analysis of a typical synthetic peptide.
1. Sample Preparation:
- Dissolve the peptide in a suitable solvent (e.g., water with a small amount of ACN or DMSO) to a concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% ACN with 0.1% TFA.
- Gradient: 5-65% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection: UV at 214 nm and 280 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the percentage area of the main peptide peak relative to the total peak area.
4. System Suitability:
- Inject a standard peptide with a known purity to verify column performance, retention time, and peak shape.
- Perform replicate injections of the sample to assess the precision of the method.
The Confirmatory Power of Mass Spectrometry
While HPLC provides a quantitative measure of purity, it does not confirm the identity of the main peak or the impurities.[17] Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the peptide and its impurities, thereby confirming its identity.[6]
The "Why" Behind the Method: Key Experimental Choices
1. Ionization Technique: Getting Peptides into the Gas Phase
-
Electrospray Ionization (ESI): This is the most common ionization method for peptides. The peptide solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. ESI typically produces multiply charged ions, which is advantageous for analyzing large peptides on mass analyzers with a limited mass-to-charge (m/z) range.
2. Mass Analyzer: Separating Ions by Mass-to-Charge Ratio
-
Quadrupole: A common and robust mass analyzer that filters ions based on their m/z ratio.
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a certain distance. Lighter ions travel faster than heavier ions. TOF analyzers offer high resolution and mass accuracy.
-
Orbitrap: Traps ions in an orbital motion around a central electrode. The frequency of this motion is related to the m/z ratio. Orbitrap mass analyzers provide very high resolution and mass accuracy, which is crucial for distinguishing between peptides with very similar masses.[17]
Interpreting the Mass Spectrum: Confirming Identity
The output of a mass spectrometer is a mass spectrum, a plot of ion intensity versus m/z. For peptides ionized by ESI, the spectrum will often show a series of peaks corresponding to the peptide with different numbers of charges.
-
Deconvolution: A mathematical process is used to convert the m/z spectrum of multiply charged ions into a single peak representing the neutral molecular weight of the peptide.[18][19] This deconvoluted mass is then compared to the theoretical molecular weight of the target peptide.
Table 2: Example Mass Spectrometry Data for a Synthetic Peptide
| Theoretical MW (Da) | Observed MW (Da) | Mass Error (ppm) | Conclusion |
| 1500.75 | 1500.78 | 20 | Identity Confirmed |
Experimental Protocol: A Self-Validating Mass Spectrometry Analysis
This protocol describes a typical workflow for confirming the molecular weight of a peptide.
1. Sample Preparation:
- Dilute the peptide sample from the HPLC analysis to approximately 10-50 µM in a solvent compatible with ESI-MS (e.g., 50:50 water:ACN with 0.1% formic acid).
2. Mass Spectrometry System and Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: TOF or Orbitrap.
- Mass Range: Scan a range that will encompass the expected m/z values of the multiply charged peptide ions.
- Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
3. Data Analysis:
- Acquire the mass spectrum.
- Use deconvolution software to determine the neutral molecular weight of the peptide.
- Compare the observed molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence.
The Synergy of Orthogonal Methods: HPLC and MS Combined
HPLC and mass spectrometry are considered orthogonal methods because they separate and detect molecules based on different physicochemical properties (hydrophobicity for RP-HPLC and mass-to-charge ratio for MS).[15] The combination of these two techniques, typically in the form of LC-MS, provides a comprehensive and robust assessment of peptide purity and identity.[1][20]
Diagram 1: Orthogonal Validation Workflow
Caption: The orthogonal workflow for comprehensive peptide validation.
Identifying Impurities with LC-MS
By coupling the outlet of the HPLC to the inlet of the mass spectrometer, each peak in the chromatogram can be analyzed by MS. This allows for the determination of the molecular weight of each impurity, providing valuable clues about its identity. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[3]
-
Truncated sequences: Peptides that are shorter than the target sequence.[1]
-
Incomplete deprotection: Peptides with residual protecting groups from the synthesis process.[1][3]
-
Oxidation: Particularly of methionine and cysteine residues.[21]
Diagram 2: LC-MS Experimental Workflow
Caption: The experimental workflow for LC-MS analysis of peptides.
Conclusion: A Foundation of Confidence
The validation of peptide purity is a critical step in ensuring the integrity of research and the safety and efficacy of therapeutic products. A combination of RP-HPLC and mass spectrometry provides a robust, self-validating system for this purpose. By understanding the principles behind these techniques and making informed experimental choices, researchers can be confident in the quality of their peptides and the reliability of their results. This orthogonal approach is not just good practice; it is an essential component of scientific rigor in the field of peptide research and development.
References
- RP-HPLC: Reversed-Phase Chromatography - Peptide Port. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- Peptide Purity Guide — 98%, 99% & Research-Grade Explained. (n.d.).
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16).
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).
- Higher purities with orthogonal peptide purification using PurePep EasyClean. (n.d.). Gyros Protein Technologies.
- Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2025, June 4). BioPharmaSpec.
- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (n.d.). FDA.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
- Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1). ResolveMass.
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PubMed Central.
- Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group.
- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
- CMC Regulatory Experiences and Expectations for Peptides. (n.d.). US Pharmacopeia (USP).
- Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent.
- Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. (2024, February 1). Agilent.
- Workflow of HPLC in Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (n.d.). PubMed Central.
- Specter: linear deconvolution for targeted analysis of data-independent acquisition mass spectrometry proteomics. (n.d.). PubMed Central.
- Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. (n.d.). PubMed Central.
- Deconvolution in mass spectrometry-based proteomics. (2018, March 2). ResearchGate.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). MtoZ Biolabs.
- Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
- Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. (2024, August 1). Agilent.
- What is the purpose of deconvolution?. (2021, September 10). Novatia, LLC.
- Validation and Peptide Mapping. (n.d.). LCGC International.
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.).
- Regulatory Considerations for Peptide Drug Products. (2013, June 5). Regulations.gov.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. usp.org [usp.org]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. peptideregenesis.com [peptideregenesis.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biovera.com.au [biovera.com.au]
- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. agilent.com [agilent.com]
- 19. enovatia.com [enovatia.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-N-Me-Phg-OH
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-tert-Butoxycarbonyl-D-N-methylphenylglycine (Boc-D-N-Me-Phg-OH). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and operational excellence in your laboratory. This document is designed for researchers, scientists, and drug development professionals who handle this and similar Boc-protected amino acid derivatives.
The causality behind these procedures is rooted in a fundamental principle of laboratory safety: every chemical, regardless of its hazard profile, must be treated as a potential risk and disposed of in a manner that protects both laboratory personnel and the environment. While this compound is not classified as a hazardous substance by most regulatory standards, responsible chemical management dictates a structured disposal pathway.
Core Chemical Profile and Hazard Assessment
This compound (CAS No. 30925-12-3) is a non-natural amino acid derivative commonly used as a building block in peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group is a key feature, known for its stability under basic conditions and its lability in the presence of acid. This chemical property is crucial for its use in synthesis and directly informs our disposal considerations, particularly the need to avoid mixing with acidic waste streams, which could initiate an unintended deprotection reaction.
While safety data sheets (SDS) for the parent compound, Boc-D-Phg-OH, indicate it is not a regulated hazardous material, standard laboratory precautions are mandatory.[2][3] The primary risks are associated with physical contact and dust inhalation. In the event of a fire, thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[2]
| Property | Value |
| Chemical Name | N-tert-Butoxycarbonyl-D-N-methylphenylglycine |
| Synonyms | This compound |
| CAS Number | 30925-12-3[1] |
| Molecular Formula | C₁₄H₁₉NO₄[1] |
| Molecular Weight | 265.31 g/mol [1] |
| Appearance | White to off-white powder[2][4] |
| Hazard Summary | Not classified as hazardous; handle with standard laboratory precautions. Combustible solid.[2] |
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, the principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. Adherence to the following personal protective equipment (PPE) standards is non-negotiable.
-
Eye Protection : Wear safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection : Use nitrile or latex gloves to prevent skin contact.[5]
-
Body Protection : A standard laboratory coat is required to protect clothing and skin.[5]
-
Respiratory Protection : While generally not required, if handling large quantities that may generate dust, a type N95 (US) or type P1 (EN 143) dust mask should be used.[2]
Step-by-Step Disposal Procedures
The correct disposal path for this compound is determined by its physical state: solid or in solution. Under no circumstances should this chemical be disposed of via sink drains or by evaporation in a fume hood.[6][7]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or residual solid product. The objective is to contain the solid waste in a clearly designated and properly labeled container for collection by your institution's environmental health and safety (EHS) department.
-
Segregation : Designate a specific, durable, and sealable waste container for "Non-Hazardous Solid Chemical Waste." This container must not be used for any other waste category. The rationale for segregation is to prevent inadvertent mixing with incompatible chemicals, which could lead to dangerous reactions.[5][8]
-
Containment of Contaminated Materials : Place all materials that have come into direct contact with solid this compound into the same designated container. This includes weighing boats, contaminated gloves, and paper towels or wipes used for cleaning minor spills.[5]
-
Labeling : The waste container must be clearly and accurately labeled with its contents. The label must, at a minimum, include the full chemical name: "this compound" and the designation "Non-Hazardous Solid Waste." [5]
-
Storage : Keep the waste container tightly sealed when not in use.[6][9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids and oxidizing agents.[2][8][9]
-
Final Disposal : Contact your institution's EHS office (or equivalent) to schedule a pickup for the waste container.[6] Do not attempt to dispose of this waste through municipal trash.
Protocol 2: Disposal of this compound in Solution
The disposal of this compound in a liquid form is dictated entirely by the solvent used. The amino acid derivative becomes a component of the solvent's waste stream.
-
Solvent Identification : Positively identify the solvent system in which the this compound is dissolved. This is the most critical step, as it determines the correct waste stream.
-
Segregation : Transfer the solution into the appropriate liquid waste container corresponding to the identified solvent. Common laboratory examples include "Halogenated Organic Waste," "Non-Halogenated Flammable Organic Waste," or "Aqueous Waste." Never mix different solvent waste streams.[5][8][10]
-
Labeling : The liquid waste container must be labeled with the full chemical names and approximate percentages of all components . For example: "Methanol (95%), this compound (5%)." Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.[5][10]
-
Storage and Final Disposal : Seal the liquid waste container and store it in your laboratory's designated satellite accumulation area for liquid hazardous waste. Follow your institution's specific procedures for the final disposal of chemical waste, which typically involves a scheduled pickup by the EHS department.[9]
Decontamination of Empty Containers
Empty product containers must be properly decontaminated before being discarded as regular laboratory glass or plastic waste. The principle here is that a container is not truly "empty" until it has been rinsed.
-
Triple Rinse : Rinse the empty container with a suitable solvent (one that will solubilize the compound and is appropriate for one of your lab's liquid waste streams) a minimum of three times.
-
Collect Rinsate : Crucially, this rinsate must be collected and disposed of as chemical waste.[7] Transfer the rinsate to the appropriate liquid waste container as described in Protocol 2.
-
Deface Label : Completely remove or thoroughly obliterate the original product label on the rinsed container.[7]
-
Final Disposal : Once rinsed and dried, the container can be disposed of in the appropriate laboratory solid waste bin (e.g., broken glass box).
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Boc-D-Phg-OH Novabiochem 33125-05-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Comprehensive Guide to Personal Protective Equipment for Handling Boc-D-N-Me-Phg-OH
Navigating the complexities of laboratory research, particularly in the realm of drug development, requires a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Boc-d-n-me-phg-oh, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.
The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards. By understanding the causality behind each recommendation, you can foster a culture of safety that extends beyond mere compliance.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough hazard assessment is paramount. This compound, like many powdered organic compounds, presents potential risks that necessitate a multi-faceted safety approach.
-
Primary Routes of Exposure : The most common routes of exposure in a laboratory setting are dermal contact, inhalation of airborne particles, and accidental ingestion.[1]
-
Health Hazards : While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a substance that may cause skin and eye irritation.[2] Inhalation of the powder could also lead to respiratory tract irritation.[2]
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.[3][4]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is based on a comprehensive risk assessment of the tasks to be performed.[5] For handling this compound, the following PPE is essential:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles | Protects against accidental splashes of solutions containing the compound and airborne powder. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or a larger quantity of the powder is being handled.[3] | |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against dermal contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask (if necessary) | Required if handling large quantities of the powder or if there is a risk of aerosolization that cannot be controlled by engineering methods. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, integrating the use of PPE at each stage.
Preparation and Donning of PPE
-
Inspect Your PPE : Before entering the laboratory, carefully inspect all PPE for any signs of damage, such as cracks, tears, or perforations.
-
Hand Hygiene : Wash and dry your hands thoroughly.
-
Donning Sequence :
Handling the Compound
-
Weighing :
-
Whenever possible, weigh powdered chemicals within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[8]
-
Use a spatula to transfer the powder and avoid pouring directly from the container to prevent the generation of dust.[8]
-
Keep the container closed when not in use.[8]
-
-
Dissolving :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this task in a fume hood.
-
Doffing of PPE
-
Glove Removal :
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.
-
-
Remove Goggles and Face Shield : Handle by the headband or frame.
-
Remove Laboratory Coat : Remove by folding it inward to prevent contaminating your personal clothing.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper waste management is a critical component of laboratory safety.
Bench-Level Disposal of Contaminated Consumables
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.[9][10]
-
Sharps : Any contaminated sharps, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container.[2]
End-of-Use Chemical Disposal
-
Unused Compound : Unused or expired this compound must be disposed of as hazardous chemical waste.[9] Do not dispose of it in the regular trash or down the drain.
-
Waste Solutions : Solutions containing this compound should be collected in a compatible, labeled hazardous waste container.[11] Ensure that incompatible wastes are not mixed.[2]
-
Container Management : Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12] The defaced, clean container can then be disposed of as regular waste.[12]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound
Conclusion
A robust safety culture is built on a foundation of knowledge, preparedness, and consistent adherence to best practices. By integrating the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound and other chemical reagents. Your commitment to safety is not only a professional responsibility but also a cornerstone of scientific excellence.
References
-
University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]
-
Environmental Health and Safety - Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Environmental Health & Safety - University of California, Riverside. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Environmental Health and Safety - University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
